Product packaging for Canadine(Cat. No.:CAS No. 114308-22-4)

Canadine

Cat. No.: B1168894
CAS No.: 114308-22-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canadine is a useful research compound. Its molecular formula is C5H10N2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114308-22-4

Molecular Formula

C5H10N2O2

Origin of Product

United States

Foundational & Exploratory

The Core Canadine Biosynthesis Pathway in Hydrastis canadensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of canadine, a significant benzylisoquinoline alkaloid found in Goldenseal (Hydrastis canadensis). This document outlines the key enzymatic steps, presents quantitative data on alkaloid concentrations, details relevant experimental protocols, and provides visual representations of the biochemical processes.

Introduction

Hydrastis canadensis L., commonly known as goldenseal, is a perennial herb native to eastern North America. Its rhizomes and roots are rich in a variety of bioactive alkaloids, with berberine (B55584), hydrastine, and this compound being the most prominent. This compound, also known as (S)-tetrahydroberberine, serves as a crucial intermediate in the biosynthesis of other protoberberine alkaloids, including berberine. Understanding the intricacies of the this compound biosynthesis pathway is pivotal for metabolic engineering efforts aimed at enhancing the production of these medicinally important compounds and for the development of novel therapeutic agents.

The this compound Biosynthesis Pathway

The biosynthesis of (S)-canadine in Hydrastis canadensis originates from the pivotal precursor (S)-reticuline, which is derived from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The core pathway to (S)-canadine involves three key enzymatic transformations:

  • Oxidative Cyclization of (S)-Reticuline: The pathway commences with the berberine bridge enzyme (BBE), a flavin-containing oxidase. BBE catalyzes the stereospecific oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This reaction is a critical branch point, directing metabolites towards the protoberberine alkaloid class.

  • Methylation of (S)-Scoulerine: The subsequent step involves the O-methylation of (S)-scoulerine at the 9-hydroxyl group. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce (S)-tetrahydrocolumbamine.

  • Methylenedioxy Bridge Formation: The final step in the formation of (S)-canadine is the creation of a methylenedioxy bridge from the methoxyl group at position 2' and the hydroxyl group at position 3' of (S)-tetrahydrocolumbamine. This reaction is catalyzed by (S)-canadine synthase, a cytochrome P450-dependent monooxygenase (CYP719A family). The reaction requires NADPH and molecular oxygen.

The resulting (S)-canadine can then be further metabolized, for instance, by (S)-tetrahydroprotoberberine oxidase to form berberine.

Signaling Pathway Diagram

Canadine_Biosynthesis cluster_precursor Precursor cluster_pathway This compound Biosynthesis cluster_downstream Further Metabolism S-Reticuline S-Reticuline S-Scoulerine S-Scoulerine S-Reticuline->S-Scoulerine Berberine Bridge Enzyme (BBE) S-Tetrahydrocolumbamine S-Tetrahydrocolumbamine S-Scoulerine->S-Tetrahydrocolumbamine (S)-Scoulerine 9-O- methyltransferase (SOMT) S-Canadine S-Canadine S-Tetrahydrocolumbamine->S-Canadine (S)-Canadine Synthase (CYP719A) Berberine Berberine S-Canadine->Berberine (S)-Tetrahydroprotoberberine Oxidase

Caption: The core enzymatic steps in the biosynthesis of (S)-canadine from (S)-reticuline.

Quantitative Data on Alkaloid Content in Hydrastis canadensis

The concentration of this compound and its related alkaloids in Hydrastis canadensis can vary significantly depending on several factors, including the plant part, phenological stage, and post-harvest processing. The following tables summarize quantitative data from various studies.

Table 1: Alkaloid Content in Hydrastis canadensis Raw Material

Plant PartBerberine (% w/w)Hydrastine (% w/w)This compound (% w/w)Reference
Roots and Rhizomes0.5 - 6.01.5 - 4.00.5 - 1.0[1]
Aerial Parts (Leaves & Stems)1.0 - 1.50.4 - 0.8Not specified

Table 2: Influence of Phenological Stage on Alkaloid Content in Belowground Parts (% w/w) .[2]

Phenological StageTotal BIABerberineHydrastineThis compound
Dormancy~3.8~2.0~1.5~0.3
Vegetative~3.5~1.8~1.4~0.3
Flowering~4.2~2.2~1.7~0.3
Immature Fruit~3.0~1.6~1.2~0.2
Mature Fruit~2.8~1.5~1.1~0.2

Table 3: Effect of Post-Harvest Drying Temperature on this compound Content in Rhizomes (% w/w) .

Drying ConditionAverage this compound Content
Freeze-dried0.55
26.7 °C0.46
32.2 °C0.34
37.8 °CNot specified
43.3 °CNot specified
48.9 °CNot specified
54.4 °C0.27

Experimental Protocols

While specific, detailed protocols for the characterization of this compound biosynthesis enzymes from Hydrastis canadensis are not extensively published, the following are generalized methodologies that can be adapted for this purpose.

Alkaloid Extraction and Quantification by HPLC

This protocol is for the quantitative analysis of berberine, hydrastine, and this compound in Hydrastis canadensis plant material.

Materials:

  • Dried, powdered Hydrastis canadensis root and rhizome material

  • Extraction solvent: 70% ethanol (B145695) or methanol

  • HPLC system with a C18 column and UV detector

  • Reference standards for berberine, hydrastine, and this compound

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Accurately weigh approximately 100 mg of powdered plant material into a centrifuge tube.

  • Add 10 mL of extraction solvent.

  • Sonicate for 30 minutes at room temperature.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 10 µL of the sample into the HPLC system.

  • Perform a gradient elution, for example, starting with 10% B, increasing to 90% B over 20 minutes.

  • Monitor the absorbance at 290 nm for this compound and hydrastine, and 345 nm for berberine.

  • Quantify the alkaloids by comparing the peak areas with those of the reference standards.

General Enzyme Assay Protocols (Adaptable for H. canadensis)

Berberine Bridge Enzyme (BBE) Assay:

  • Principle: The assay spectrally monitors the formation of the product, (S)-scoulerine, from the substrate, (S)-reticuline.

  • Reaction Mixture:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.5)

    • 100 µM (S)-reticuline

    • Enzyme extract

  • Procedure:

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the increase in absorbance at a specific wavelength corresponding to (S)-scoulerine formation (e.g., 340 nm) at a constant temperature (e.g., 30°C).

    • Calculate enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of (S)-scoulerine.

(S)-Scoulerine 9-O-Methyltransferase (SOMT) Assay:

  • Principle: This is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to (S)-scoulerine.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM (S)-scoulerine

    • 50 µM S-adenosyl-L-[methyl-¹⁴C]methionine

    • Enzyme extract

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 2 M HCl).

    • Extract the radiolabeled product, (S)-tetrahydrocolumbamine, with an organic solvent (e.g., ethyl acetate).

    • Quantify the radioactivity in the organic phase using liquid scintillation counting.

(S)-Canadine Synthase (CYP719A) Assay:

  • Principle: This assay typically involves heterologous expression of the cytochrome P450 enzyme and its reductase partner in a host system (e.g., yeast or insect cells). The activity is measured by monitoring the conversion of the substrate to the product via HPLC or LC-MS.

  • Reaction Mixture (with microsomes from heterologous expression):

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 100 µM (S)-tetrahydrocolumbamine

    • 1 mM NADPH

    • Microsomal preparation containing the recombinant enzyme and reductase

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by HPLC or LC-MS to quantify the formation of (S)-canadine.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Alkaloid Extraction & Quantification cluster_enzyme_assay Enzyme Activity Assays A Plant Material (Hydrastis canadensis) B Powdering & Weighing A->B C Solvent Extraction (e.g., 70% Ethanol) B->C D Sonication & Centrifugation C->D E Filtration D->E F HPLC Analysis E->F G Fresh/Frozen Plant Tissue H Protein Extraction G->H I Enzyme Assay (BBE, SOMT) H->I M Data Analysis (Kinetics, etc.) I->M J Heterologous Expression (for this compound Synthase) K Microsome Isolation J->K L Enzyme Assay (this compound Synthase) K->L L->M

Caption: A generalized workflow for the analysis of alkaloids and enzyme activities in Hydrastis canadensis.

Conclusion

The biosynthesis of this compound in Hydrastis canadensis is a well-defined pathway involving the sequential action of berberine bridge enzyme, (S)-scoulerine 9-O-methyltransferase, and (S)-canadine synthase. While the core enzymatic steps are understood, a significant opportunity exists for further research to characterize the specific enzymes from H. canadensis at a molecular and kinetic level. The quantitative data presented herein highlights the influence of various factors on alkaloid accumulation, providing valuable information for optimizing cultivation and harvesting practices. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate this important biosynthetic pathway, with the ultimate goal of harnessing its potential for pharmaceutical and biotechnological applications.

References

A Technical Guide to the Natural Sources and Extraction of Canadine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid with a range of documented pharmacological activities, including antioxidant and acetylcholinesterase inhibitory effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for sourcing and isolating this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Papaveraceae and Ranunculaceae families. The primary genera known to contain significant amounts of this alkaloid are Corydalis and Hydrastis.

  • Corydalis Species: Various species of Corydalis, a genus in the Papaveraceae family, are rich sources of this compound. Notable species include Corydalis yanhusuo, Corydalis turtschaninovii, and Corydalis cava.[1][2][3] The tubers of these plants are the primary location for alkaloid accumulation.[2][4]

  • Hydrastis canadensis (Goldenseal): A member of the Ranunculaceae family, Goldenseal is a well-known medicinal plant indigenous to North America.[5] Its rhizomes and roots are rich in several alkaloids, including this compound, berberine, and hydrastine.[5][6]

  • Sinomenium acutum : This medicinal plant, used in traditional Chinese medicine, has also been identified as a source of various alkaloids, and its extracts have shown a range of biological activities.[7][8][9]

  • Other Sources: this compound has also been isolated from other plants, including various Glaucium species (Papaveraceae) and Coscinium fenestratum (Menispermaceae).[6][10]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant being analyzed. The following table summarizes the reported quantitative data for this compound and related major alkaloids in key source plants.

Plant SpeciesPlant PartThis compound Content (% w/w)Other Major Alkaloids (% w/w)Reference(s)
Hydrastis canadensisRoots/Rhizomes0.5 - 1.0Berberine (0.5 - 6.0), Hydrastine (1.5 - 4.0)[11]
Corydalis yanhusuoTubersNot explicitly quantified in reviewed sourcesTetrahydropalmatine, Corydaline, Protopine, Dehydrocorydaline[12][13]
Corydalis decumbensTubersNot explicitly quantified in reviewed sourcesProtopine (0.186 - 0.298)[12]
Corydalis cavaTubersNot explicitly quantified in reviewed sourcesBulbocapnine, Coptisine, Protopine[14]

Extraction and Purification Methodologies

The extraction of this compound from its natural sources typically involves a multi-step process that leverages the basic nature of alkaloids. The general workflow includes initial solvent extraction, followed by acid-base partitioning to isolate the crude alkaloid fraction, and subsequent chromatographic purification to obtain pure this compound.

General Experimental Protocol: Acid-Base Extraction

This protocol provides a generalized methodology for the extraction of alkaloids, including this compound, from plant material.

Materials:

Procedure:

  • Defatting: The dried and powdered plant material (e.g., 200 g) is first defatted by maceration in n-hexane for 24 hours to remove lipids and other nonpolar compounds. The solvent is then filtered off, and the plant material is air-dried.[1]

  • Methanolic Extraction: The defatted plant material is placed in a Soxhlet apparatus and extracted with 85% methanol (e.g., 1 L) for approximately 14 hours, or until the extraction is complete.[1]

  • Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude residue.[1]

  • Acidification and Partitioning: The residue is suspended in an acidic aqueous solution (e.g., 70 mL of 6% HCl, pH 4). This acidic solution, containing the protonated alkaloids, is then partitioned with an immiscible organic solvent like chloroform (3 x 70 mL) in a separatory funnel to remove neutral and acidic impurities. The aqueous acidic layer containing the alkaloids is retained.[1]

  • Basification and Extraction: The acidic aqueous layer is then basified by the gradual addition of ammonium hydroxide until a pH of 10 is reached. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified aqueous layer is then partitioned three times with equal volumes of chloroform.[1]

  • Final Concentration: The chloroform layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to dryness to yield the crude alkaloid extract.[1]

Purification by Column Chromatography

The crude alkaloid extract can be further purified using column chromatography.

Materials:

  • Silica (B1680970) gel (stationary phase)

  • Appropriate solvent system (mobile phase), e.g., a gradient of cyclohexane, chloroform, and diethylamine.[1]

  • Glass column

  • Fraction collector

Procedure:

  • Column Packing: A glass column is packed with silica gel as the stationary phase. The column is typically prepared using a wet method, where a slurry of silica gel in a non-polar solvent is poured into the column to ensure even packing.[15][16][17]

  • Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.[17]

  • Elution: The mobile phase is passed through the column, and the different alkaloids in the mixture are separated based on their polarity. Fractions are collected sequentially.[15]

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Concentration: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For higher purity and scalability, preparative HPLC is a powerful technique for isolating this compound.

Materials:

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Mobile phase, e.g., a gradient of aqueous phosphoric acid and acetonitrile.[18]

  • Detector (e.g., UV-Vis or DAD)

Procedure:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from other alkaloids in the crude extract.[8]

  • Scaling Up: The analytical method is then scaled up for preparative HPLC, adjusting the column size, flow rate, and sample injection volume.[8]

  • Injection and Fractionation: The crude or partially purified alkaloid extract is dissolved in the mobile phase and injected into the preparative HPLC system. Fractions corresponding to the this compound peak are collected.[18]

  • Post-Purification Processing: The collected fractions are often basified (e.g., to pH 10) and the pure alkaloid is extracted with an organic solvent like diethyl ether. The solvent is then evaporated to yield highly purified this compound.[18]

Mandatory Visualizations

Signaling Pathway of this compound in Myoblast Differentiation

This compound has been shown to stimulate myoblast differentiation through the activation of the p38 MAPK and Akt signaling pathways.

Canadine_Myoblast_Differentiation This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Akt Akt This compound->Akt MyoD MyoD p38_MAPK->MyoD Activation Akt->MyoD Activation MHC Myosin Heavy Chain (MHC) MyoD->MHC Expression Myogenesis Myoblast Differentiation MHC->Myogenesis

This compound signaling in myoblast differentiation.
Experimental Workflow for Anticholinesterase Activity Assay

The following workflow outlines the key steps in determining the anticholinesterase activity of this compound using the Ellman's spectrophotometric method.

Anticholinesterase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Canadine_Sol Prepare this compound Solutions (various concentrations) Incubation Incubate this compound with Enzyme Canadine_Sol->Incubation Enzyme_Sol Prepare Enzyme Solution (AChE or BChE) Enzyme_Sol->Incubation Substrate_Sol Prepare Substrate Solution (ATCI or BTCI) Reagent_Sol Prepare Ellman's Reagent (DTNB) Add_Substrate Add Substrate (ATCI or BTCI) Incubation->Add_Substrate Add_Reagent Add DTNB Add_Substrate->Add_Reagent Measurement Measure Absorbance (Spectrophotometer) Add_Reagent->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50 Determine IC50 Value Calc_Inhibition->IC50

Workflow for anticholinesterase activity assay.

Conclusion

This compound is a readily available benzylisoquinoline alkaloid found in several plant species, most notably from the genera Corydalis and Hydrastis. Its extraction and purification can be achieved through well-established acid-base extraction techniques followed by chromatographic separation. The methodologies outlined in this guide provide a solid foundation for researchers to isolate this compound for further pharmacological investigation and potential drug development. The provided quantitative data offers a comparative reference for sourcing high-yield plant material, and the visualized signaling pathway and experimental workflow serve as practical tools for guiding future research endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Canadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, a protoberberine alkaloid found in various plant species, notably in Goldenseal (Hydrastis canadensis), has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside an exploration of its engagement with key signaling pathways. This document aims to serve as a critical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound, with the systematic IUPAC name (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1][3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline, is a benzylisoquinoline alkaloid.[1] It possesses a pentacyclic ring system. The molecule has one chiral center at the C13a position, giving rise to two enantiomers: (S)-canadine and (R)-canadine. The naturally occurring form is typically the (S)-enantiomer, also known as (-)-canadine or xanthopuccine.[1]

Table 1: Chemical Identifiers for this compound and its Stereoisomers

IdentifierRacemic this compound(S)-Canadine(R)-Canadine
IUPAC Name 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline(13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline(13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline
SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OCO1c2c(OC1)cc3c(c2)CCN5[C@H]3Cc4ccc(OC)c(OC)c4C5COc1ccc2C[C@@H]3c4cc5c(cc4CCN3Cc2c1OC)OCO5
InChI Key VZTUIEROBZXUFA-UHFFFAOYSA-NVZTUIEROBZXUFA-INIZCTEOSA-NVZTUIEROBZXUFA-MRXNPFEDSA-N
CAS Number 522-97-45096-57-12086-96-6

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, formulation, and pharmacokinetic profiling. The data presented below has been compiled from various sources.

Table 2: Physicochemical Data for this compound Stereoisomers

Property(S)-Canadine(R)-CanadineRacemic this compound
Molecular Formula C₂₀H₂₁NO₄C₂₀H₂₁NO₄C₂₀H₂₁NO₄
Molecular Weight ( g/mol ) 339.39339.39339.39
Melting Point (°C) 135132172
Optical Rotation ([α]D) -308° to -317° (in methanol)+299° (in chloroform)Not Applicable
Solubility Slightly soluble in chloroform (B151607) and heated methanol (B129727).Soluble in aqueous methanol.Soluble in aqueous methanol.
pKa 6.53 ± 0.20 (Predicted)Not availableNot available

Experimental Protocols

Isolation of this compound from Hydrastis canadensis (Goldenseal)

While a specific protocol for this compound isolation was not found, a general procedure for the isolation of major alkaloids from Goldenseal can be adapted. This protocol is based on methods described for the isolation of berberine (B55584) and hydrastine (B1673436) from the same source.[4]

Protocol: Flash Column Chromatography Isolation

  • Extraction: Macerate dried and ground rhizomes of H. canadensis with an ethanolic solution (e.g., 70% ethanol) for 72 hours. The extraction can be enhanced by ultrasonication for 5 hours.[5]

  • Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Acid-Base Partitioning: Dissolve the residue in a dilute acid (e.g., 2% sulfuric acid) and wash with a non-polar solvent (e.g., diethyl ether) to remove fats and other non-polar compounds.[5] Basify the aqueous layer with a base (e.g., 25% ammonia) to a pH of approximately 9.5 to precipitate the alkaloids.[5]

  • Solvent Extraction: Extract the alkaloids from the basified aqueous solution using an organic solvent such as dichloromethane (B109758) or chloroform.

  • Chromatographic Separation: Concentrate the organic extract and subject it to flash column chromatography on silica (B1680970) gel. A gradient elution system can be employed to separate the different alkaloids. For instance, a gradient of methanol in dichloromethane can be effective. This compound, being less polar than berberine, is expected to elute earlier.

  • Purification and Identification: Collect the fractions containing this compound and purify further by recrystallization from a suitable solvent system (e.g., dichloromethane and methanol).[6] Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR, MS, and by measuring its optical rotation.

G cluster_extraction Extraction and Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis Dried H. canadensis Rhizomes Dried H. canadensis Rhizomes Maceration (Ethanol) Maceration (Ethanol) Dried H. canadensis Rhizomes->Maceration (Ethanol) Filtration Filtration Maceration (Ethanol)->Filtration Crude Extract Crude Extract Filtration->Crude Extract Acid-Base Partitioning Acid-Base Partitioning Crude Extract->Acid-Base Partitioning Alkaloid-rich Fraction Alkaloid-rich Fraction Acid-Base Partitioning->Alkaloid-rich Fraction Flash Column Chromatography Flash Column Chromatography Alkaloid-rich Fraction->Flash Column Chromatography This compound Fractions This compound Fractions Flash Column Chromatography->this compound Fractions Recrystallization Recrystallization This compound Fractions->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Pure this compound->Spectroscopic Analysis (NMR, MS) Polarimetry Polarimetry Pure this compound->Polarimetry Structure Confirmation Structure Confirmation Spectroscopic Analysis (NMR, MS)->Structure Confirmation Stereochemical Analysis Stereochemical Analysis Polarimetry->Stereochemical Analysis

Figure 1: Workflow for the Isolation of this compound.
Asymmetric Synthesis of (-)-Canadine

A concise three-step asymmetric total synthesis of (-)-canadine has been reported.[7][8] The general strategy involves the synthesis of a secondary amine hydrochloride, followed by a cascade reaction to form the dihydroprotoberberine core, and finally an enantioselective hydrogenation to introduce the desired stereochemistry.

Protocol Outline: Asymmetric Synthesis

  • Synthesis of Secondary Amine Hydrochloride: This initial step is achieved via a continuous flow process from commercially available starting materials.[7][8]

  • Construction of the Dihydroprotoberberine Core: A Pictet-Spengler reaction/Friedel-Crafts hydroxyalkylation/dehydration cascade is employed to construct the tetracyclic core of the this compound molecule.[7][8]

  • Enantioselective Hydrogenation: The final step involves an Iridium-catalyzed enantioselective hydrogenation to introduce the chirality at the C13a position, yielding (-)-canadine.[7][8]

HPLC Analysis of this compound Enantiomers

The enantiomers of this compound can be separated and quantified using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Protocol: Chiral HPLC-UV Method [9]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: A chiral column with a stationary phase such as (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine.

  • Mobile Phase: A suitable mixture of organic solvents, for example, a mixture of n-hexane, dichloromethane, and ethanol. The exact ratio should be optimized for baseline separation.

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at a wavelength of 235 nm.

  • Procedure:

    • Prepare standard solutions of the this compound racemate and the individual enantiomers, if available.

    • Dissolve the sample to be analyzed in the mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the elution profile at 235 nm. The two enantiomers will have different retention times, allowing for their separation and quantification.

Signaling Pathways

This compound exerts its pharmacological effects by interacting with several key signaling pathways. Its roles as a dopamine (B1211576) D2 receptor antagonist, a 5-HT1A receptor agonist, and a calcium channel blocker are of particular interest.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are typically coupled to Gi/o proteins.[10] As an antagonist, this compound is proposed to block the binding of dopamine to D2 receptors, thereby inhibiting the downstream signaling cascade. This can lead to an increase in adenylyl cyclase activity and subsequent cAMP production.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Figure 2: Proposed this compound Action on D2 Receptor Pathway.
Serotonin 5-HT1A Receptor Agonism

The 5-HT1A receptor is another GPCR, also primarily coupled to Gi/o proteins.[11][12] As an agonist, this compound is expected to activate the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. This receptor can also signal through other pathways, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the modulation of ERK and Akt pathways.[11][12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT1AR 5-HT1A Receptor Gi Gi Protein 5HT1AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreased production of This compound This compound This compound->5HT1AR Activates Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Leads to decreased activation of Cellular Response Cellular Response PKA->Cellular Response Altered phosphorylation of targets

Figure 3: Proposed this compound Action on 5-HT1A Receptor Pathway.
Voltage-Dependent Calcium Channel Blockade

This compound has been shown to block voltage-dependent calcium channels, although to a lesser extent than verapamil.[1] By blocking these channels, this compound can reduce the influx of calcium ions into cells, which is a critical step in processes such as muscle contraction and neurotransmitter release.[13][14]

G cluster_membrane Cell Membrane Ca_Channel Voltage-Gated Calcium Channel Intracellular Ca2+ Intracellular Ca2+ Ca_Channel->Intracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+ Extracellular Ca2+->Ca_Channel Influx Cellular Response\n(e.g., Muscle Contraction) Cellular Response (e.g., Muscle Contraction) Intracellular Ca2+->Cellular Response\n(e.g., Muscle Contraction) This compound This compound This compound->Ca_Channel Blocks

Figure 4: this compound's Blockade of Calcium Channels.

Conclusion

This compound is a multifaceted alkaloid with a well-defined chemical structure and distinct stereochemical properties. This guide has provided a detailed overview of its key chemical and physical characteristics, along with practical experimental protocols for its study. The elucidation of its interactions with crucial neurological and cardiovascular signaling pathways underscores its potential as a lead compound in drug discovery. Further research into the nuanced effects of its individual enantiomers on these pathways will be critical in fully realizing its therapeutic promise.

References

physical and chemical properties of (S)-tetrahydroberberine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Tetrahydroberberine

Introduction

(S)-Tetrahydroberberine (THB), also known as canadine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Berberis and Corydalis genera.[1][2] It is the fully reduced form of berberine (B55584) and exhibits a distinct and significant pharmacological profile.[1] Unlike the cytotoxic effects observed with berberine, tetrahydroberberine (B1206132) shows little cytotoxicity and instead possesses potent antioxidant, neuroprotective, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the , detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

(S)-Tetrahydroberberine is a chiral molecule with the systematic name (S)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-benzo[g][1][4]benzodioxolo[5,6-a]quinolizine.[1] The saturation of the central quinolizine ring system results in a non-planar, bent conformation.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₁NO₄[1][5]
Molecular Weight 339.39 g/mol [5][6]
Appearance Pale-yellow–brown needles[1]
Melting Point 174–176 °C (447–449 K) for (±)-racemate[1]
Solubility DMSO: 6 mg/mL (17.67 mM)[6]
UV (in EtOH) λmax at 285 nm (for a derivative)[4]
Chirality Contains chiral centers at N7 and C13a[1]

Experimental Protocols

Synthesis of (±)-Tetrahydroberberine via Reduction

A common and efficient method for synthesizing tetrahydroberberine is through the chemical reduction of berberine. The following protocol is adapted from established procedures.[1][4][7]

Materials:

Procedure:

  • A solution of berberine chloride (10 mmol) and potassium carbonate (26 mmol) in methanol (125 ml) is heated to a reflux with stirring.[1]

  • Solid sodium borohydride (10 mmol) is added portionwise to the refluxing solution. The reaction mixture will become homogeneous.[1]

  • The mixture is allowed to reflux for an additional 20 minutes.[1]

  • Stirring is continued for an additional 4 hours at ambient temperature, during which the product precipitates.[1]

  • The precipitated product is collected by filtration.[1]

  • The crude product is purified by recrystallization from absolute ethanol (400 ml) to yield pale-yellow–brown needles of (±)-tetrahydroberberine (approx. 77% yield).[1]

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve Berberine Chloride & K₂CO₃ in Methanol B Heat to Reflux A->B C Add NaBH₄ Portionwise B->C D Stir at Room Temperature (4h) C->D E Collect Precipitate by Filtration D->E Product Precipitation F Recrystallize from Absolute Ethanol E->F G Obtain Pure (±)-Tetrahydroberberine F->G

Caption: Workflow for the synthesis and purification of (±)-tetrahydroberberine.
Chiral Separation and Analysis

To isolate the (S)-enantiomer and perform quantitative analysis, chiral high-performance liquid chromatography (HPLC) is employed.[8]

Instrumentation & Conditions:

  • Column: Chiral®-AD[8]

  • Mobile Phase: Methanol:Ethanol (80:20, v/v)[8]

  • Flow Rate: 0.4 ml/min[8]

  • Detection: UV at 230 nm[8]

  • Quantification Range: 0.01-5.0 μg/ml[8]

Procedure:

  • Prepare standard solutions of racemic tetrahydroberberine in the mobile phase.

  • Prepare plasma or tissue samples by protein precipitation or liquid-liquid extraction.

  • Inject the prepared sample into the HPLC system.

  • The enantiomers, (+)-THB and (-)-THB ((S)-THB), will be separated on the chiral column.

  • Quantify the peaks by comparing their area to the calibration curves constructed from the standard solutions.[8]

A variety of other analytical methods, including thin-layer chromatography (TLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are also used for the characterization and analysis of tetrahydroberberine and its derivatives.[4][9][10]

Biological Activity and Signaling Pathways

(S)-Tetrahydroberberine exhibits a wide range of pharmacological activities, primarily impacting the central nervous and cardiovascular systems. Its mechanisms of action are multifaceted, involving interactions with several key receptors and ion channels.

Neuropharmacological Effects

The neuroprotective effects of THB are attributed to several mechanisms:

  • Dopamine (B1211576) and Serotonin Receptor Modulation: THB acts as a dopamine D₂ receptor antagonist (pKi = 6.08) and a 5-HT₁A receptor agonist (pKi = 5.38). This dual activity is believed to mediate its effects on gastrointestinal motility, making it a potential therapeutic for functional dyspepsia.[2][11]

  • Ion Channel Blockade: THB blocks ATP-sensitive K⁺ channels, which may contribute to its neuroprotective role and potential application in Parkinson's disease.[1][2] It also functions as a Ca²⁺ channel blocker, which is linked to its antihypertensive and anti-arrhythmic properties.[1]

  • Antioxidant Activity: THB is an effective antioxidant.[1] Recent studies suggest it can activate the Nrf2 signaling pathway, which in turn suppresses ferroptosis—a form of programmed cell death—and promotes neuronal survival after injury.[12]

G Key Signaling Actions of (S)-Tetrahydroberberine THB (S)-Tetrahydroberberine D2R Dopamine D₂ Receptor THB->D2R Antagonist HT1A 5-HT₁A Receptor THB->HT1A Agonist KATP ATP-sensitive K⁺ Channel THB->KATP Blocker Nrf2 Nrf2 Pathway THB->Nrf2 Activator GI_Motility Enhanced GI Motility D2R->GI_Motility HT1A->GI_Motility Neuroprotection Neuroprotection KATP->Neuroprotection Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Neuroprotection

Caption: (S)-THB interacts with multiple targets to exert its effects.
Cardiovascular and Other Effects

  • Anti-arrhythmic and Antihypertensive: The ability of THB to block Ca²⁺ channels contributes to vascular muscle relaxation, leading to its use as an antihypertensive and anti-arrhythmic agent.[1]

  • Antithrombotic: THB has been found to inhibit platelet aggregation, suggesting a protective role against thrombosis.[1][2]

  • Anti-inflammatory: In contrast to berberine, THB shows low cytotoxicity but is effective as an antioxidant, holding promise as an anti-inflammatory agent.[1]

Conclusion

(S)-Tetrahydroberberine is a pharmacologically active alkaloid with a promising therapeutic profile. Its distinct chemical structure and properties underpin a range of biological activities, including neuroprotection, enhancement of gastrointestinal function, and cardiovascular benefits. The detailed protocols for its synthesis and analysis, combined with a growing understanding of its molecular targets and signaling pathways, provide a solid foundation for further research and development by scientists and drug development professionals. The multifaceted mechanism of action, particularly its modulation of key neurotransmitter receptors and antioxidant pathways, marks (S)-tetrahydroberberine as a compound of significant interest for treating complex multifactorial diseases.

References

The Pharmacological Profile of Canadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plants, including those from the Papaveraceae family like Corydalis yanhusuo.[1] As a compound with a rich history in traditional medicine, recent scientific investigations have begun to elucidate its complex pharmacological profile, revealing a molecule with multifaceted interactions with key physiological targets. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its mechanism of action, pharmacokinetics, and associated experimental methodologies.

Mechanism of Action

This compound exhibits a diverse mechanism of action, interacting with several key receptor and enzyme systems. Its primary pharmacological effects are centered on its activity as a dopamine (B1211576) receptor antagonist, a serotonin (B10506) receptor agonist, a potassium channel blocker, and a modulator of the Akt signaling pathway.

Receptor Interactions

This compound demonstrates notable affinity for dopamine D2 and serotonin 5-HT1A receptors. It acts as an antagonist at the D2 receptor and an agonist at the 5-HT1A receptor. This dual activity suggests its potential as a modulator of dopaminergic and serotonergic neurotransmission, which are critical in the regulation of mood, cognition, and motor control.

Ion Channel Modulation

A significant aspect of this compound's pharmacological profile is its ability to block ATP-sensitive potassium (K(ATP)) channels.[1] This action has been observed in dopamine neurons and is a key area of investigation for its potential neuroprotective effects. Additionally, this compound has been shown to inhibit acetylcholine-induced potassium currents in hippocampal neurons, suggesting a broader role in regulating neuronal excitability.

Signal Transduction Pathways

This compound has been demonstrated to promote the activation of the Akt signaling pathway.[2] This pathway is a central regulator of cell survival, growth, and metabolism. The activation of Akt by this compound has been linked to its observed effects on myogenesis, where it stimulates muscle cell differentiation and inhibits muscle protein degradation.[1] This is achieved, in part, through the downstream regulation of key players in muscle protein homeostasis, including the mammalian target of rapamycin (B549165) (mTOR) and the Forkhead box O (FOXO) family of transcription factors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with its primary molecular targets.

Target Parameter Value Species Assay Type
Dopamine D2 ReceptorpKi6.08-Radioligand Binding
Serotonin 5-HT1A ReceptorpKi5.38-Radioligand Binding
Acetylcholine-induced K+ CurrentIC5013 µMRatPatch-clamp

Note: A specific IC50 value for this compound's direct inhibition of K(ATP) channels is not currently available in the literature.

Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetic profile of tetrahydroberberine (B1206132) (this compound). Following both oral and intravenous administration, stereoselective pharmacokinetics have been observed, with the (-)-enantiomer generally exhibiting higher plasma concentrations and a longer half-life compared to the (+)-enantiomer.[3] The absolute bioavailability of the structurally related alkaloid berberine (B55584) is low, suggesting that this compound may also have limited oral bioavailability.[4] Metabolism is expected to occur primarily in the liver, with metabolites and their conjugates being the main forms excreted.[5] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

Parameter (+)-THB (-)-THB Route Dose Species
AUC (0-∞) (µg/ml*h) --Oral50 mg/kgRat
--IV10 mg/kgRat
CL (l/h/kg) --IV10 mg/kgRat
Vd (l/kg) --IV10 mg/kgRat

Specific values for the pharmacokinetic parameters were not consistently reported across the available literature in a format suitable for direct inclusion in this table.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).

  • Radioligand Binding: Membranes are incubated with a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone) in the presence of varying concentrations of this compound.

  • Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

K(ATP) Channel Activity Assay (Thallium Flux Assay)

Objective: To assess the inhibitory effect of this compound on K(ATP) channel activity.

Methodology:

  • Cell Culture: Cells stably expressing the desired K(ATP) channel subunits (e.g., Kir6.2/SUR1) are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound.

  • Thallium Stimulation: A stimulus buffer containing thallium is added to the wells. If K(ATP) channels are open, thallium ions will enter the cell and cause an increase in fluorescence.

  • Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound on thallium influx is quantified to determine its IC50 value.

Akt Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation of Akt.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myoblasts) is cultured and treated with various concentrations of this compound for a specified period.

  • Cell Lysis: The cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The band intensities for p-Akt are normalized to the total Akt band intensities to determine the relative increase in Akt phosphorylation induced by this compound.

Signaling Pathways and Experimental Workflows

Canadine_Signaling_Pathways cluster_receptor Receptor & Channel Interactions cluster_akt Akt Signaling Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist 5HT1A_Receptor Serotonin 5-HT1A Receptor This compound->5HT1A_Receptor Agonist KATP_Channel K(ATP) Channel This compound->KATP_Channel Blocker PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates FOXO3a FOXO3a pAkt->FOXO3a Inhibits GSK3B GSK3β pAkt->GSK3B Inhibits Myogenesis Myogenesis mTOR->Myogenesis Muscle_Degradation Muscle Protein Degradation FOXO3a->Muscle_Degradation

Caption: Overview of this compound's primary signaling interactions.

Receptor_Binding_Workflow Start Start Membrane_Prep Prepare Membranes with Target Receptor Start->Membrane_Prep Incubation Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubation Filtration Separate Bound & Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Analysis Calculate IC50 and Ki (Cheng-Prusoff) Quantification->Analysis End End Analysis->End

Caption: Workflow for a radioligand receptor binding assay.

Thallium_Flux_Workflow Start Start Cell_Seeding Seed Cells Expressing K(ATP) Channels Start->Cell_Seeding Dye_Loading Load Cells with Thallium-Sensitive Dye Cell_Seeding->Dye_Loading Compound_Incubation Incubate with Varying [this compound] Dye_Loading->Compound_Incubation Thallium_Stimulation Add Thallium- Containing Buffer Compound_Incubation->Thallium_Stimulation Fluorescence_Measurement Measure Fluorescence Intensity Change Thallium_Stimulation->Fluorescence_Measurement Analysis Determine IC50 for Thallium Influx Inhibition Fluorescence_Measurement->Analysis End End Analysis->End

Caption: Workflow for a K(ATP) channel thallium flux assay.

Conclusion

This compound is a pharmacologically active alkaloid with a complex and intriguing profile. Its ability to interact with key neurotransmitter systems, modulate ion channel activity, and influence critical cell signaling pathways highlights its potential for further investigation as a therapeutic agent. This guide provides a comprehensive summary of the current knowledge of this compound's pharmacology, offering a foundation for researchers and drug development professionals to explore its full therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic properties in humans and to precisely quantify its effects on all its molecular targets.

References

An In-Depth Technical Guide on the Toxicological Profile of Canadine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canadine, a benzylisoquinoline alkaloid found in various plant species, has been investigated for several pharmacological activities. While research into its therapeutic potential is ongoing, a thorough understanding of its safety profile is paramount for any progression toward clinical application. This guide synthesizes the sparse toxicological data available for this compound in animal models and outlines standard experimental protocols relevant to the toxicological assessment of such compounds. Due to the significant data gap in quantitative in vivo studies, this document also presents a generalized workflow for conducting comprehensive toxicological evaluations.

Current Toxicological Data on this compound

The available scientific literature on the toxicology of this compound is sparse, with a notable absence of comprehensive in vivo studies determining key toxicological endpoints such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL).

One comparative study evaluated the cytotoxic effects of this compound alongside other alkaloids, such as berberine. This research indicated that this compound did not exhibit cytotoxic effects in primary rat hepatocytes or in HepG2 and HeLa cell lines at the concentrations tested.[1][2] The same study also highlighted this compound's antioxidant properties and concluded that it has a low-toxic effect in these in vitro models.[1][2]

It is crucial to note that these findings are from in vitro studies and cannot be directly extrapolated to predict the systemic toxicity in whole animal models. There is a clear need for robust in vivo studies to establish a comprehensive safety profile for this compound.

Framework for Toxicological Evaluation of this compound in Animal Models

In the absence of specific data for this compound, this section outlines the standard methodologies for key toxicological experiments that would be necessary to assess its safety profile thoroughly.

Objective: To determine the acute oral toxicity of a substance.

Experimental Protocol:

  • Animal Species: Typically Wistar or Sprague-Dawley rats (one sex, usually females as they are often slightly more sensitive).

  • Housing: Animals are housed in controlled conditions with standard diet and water ad libitum.

  • Dosage: A stepwise procedure is used with a starting dose based on available data. Dosing steps can be adjusted based on the observed toxicity.

  • Administration: A single oral dose is administered via gavage.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.

  • Endpoint: The study allows for the classification of the substance into a toxicity category and an estimation of the LD50.

Objective: To evaluate the adverse effects of a substance after repeated oral administration for 90 days.

Experimental Protocol:

  • Animal Species: Typically Wistar or Sprague-Dawley rats of both sexes.

  • Group Size: A minimum of 10 males and 10 females per dose group.

  • Dosage: At least three dose levels (low, intermediate, and high) and a control group. The high dose should induce some toxic effects but not mortality. The low dose should not induce any observable adverse effects (to determine the NOAEL).

  • Administration: Daily oral administration (e.g., via gavage) for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.

  • Pathology: Gross necropsy and histopathological examination of organs and tissues.

  • Endpoint: Determination of the NOAEL.

Data Presentation

As no quantitative in vivo toxicological data for this compound could be retrieved, the following tables are presented as templates for how such data would be structured.

Table 1: Acute Oral Toxicity of this compound (Hypothetical Data)

Animal ModelSexRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
RatFemaleOralData not availableData not availableData not available
MouseFemaleOralData not availableData not availableData not available

Table 2: Sub-chronic (90-Day) Oral Toxicity of this compound - Key Findings (Hypothetical Data)

Animal ModelParameterNOAEL (mg/kg/day)Target Organs of ToxicityKey Histopathological Findings
Rat (Male)Systemic ToxicityData not availableData not availableData not available
Rat (Female)Systemic ToxicityData not availableData not availableData not available

Visualizations

The following diagram illustrates a typical workflow for the toxicological assessment of a new chemical entity, which would be applicable to this compound.

Toxicology_Workflow cluster_preclinical Preclinical Toxicological Assessment start Test Substance (e.g., this compound) in_vitro In Vitro Studies (Cytotoxicity, Genotoxicity) start->in_vitro Initial Screening acute_tox Acute Toxicity (e.g., OECD 423) in_vitro->acute_tox repeated_dose Repeated-Dose Toxicity (Sub-acute/Sub-chronic, e.g., OECD 408) acute_tox->repeated_dose Dose-range finding genotox In Vivo Genotoxicity (e.g., Micronucleus Test) repeated_dose->genotox safety_pharm Safety Pharmacology (CNS, CV, Respiratory) repeated_dose->safety_pharm repro_tox Reproductive & Developmental Toxicity (DART) genotox->repro_tox carcinogenicity Carcinogenicity Studies repro_tox->carcinogenicity If warranted risk_assessment Risk Assessment (NOAEL, Hazard ID) carcinogenicity->risk_assessment safety_pharm->risk_assessment end Regulatory Submission risk_assessment->end

A generalized workflow for preclinical toxicological evaluation.

No specific signaling pathways related to the toxicity of this compound have been identified in the reviewed literature, as significant toxicity has not been reported. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion and Future Directions

The currently available data, primarily from in vitro studies, suggests that this compound has a low toxicity profile. However, the absence of comprehensive in vivo toxicological studies represents a significant knowledge gap. To adequately characterize the safety of this compound for any potential therapeutic development, a battery of in vivo toxicity studies, including acute, sub-chronic, and genotoxicity assessments, is essential. The experimental frameworks provided in this guide offer a roadmap for conducting such necessary evaluations in accordance with international regulatory guidelines. Future research should focus on generating this critical in vivo data to establish a robust safety profile for this compound.

References

Canadine ADME (absorption, distribution, metabolism, excretion) profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring benzylisoquinoline alkaloid found in various plants, including those of the Corydalis and Hydrastis (Goldenseal) genera. It is a metabolic precursor to berberine (B55584) and has garnered scientific interest for its potential pharmacological activities, including antioxidant properties and its ability to modulate signaling pathways such as the PI3K/Akt pathway. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the ADME characteristics of this compound and related protoberberine alkaloids, along with detailed experimental protocols for key assays.

Absorption

The oral absorption of protoberberine alkaloids, including this compound, is generally considered to be low. This can be attributed to several factors, including poor aqueous solubility and the influence of efflux transporters such as P-glycoprotein (P-gp).

Oral Bioavailability

Specific data on the oral bioavailability of isolated this compound is limited in publicly available literature. However, studies on related protoberberine alkaloids provide valuable insights. For instance, the oral bioavailability of berberine, a close structural analog, is reported to be very low. A study on l-tetrahydropalmatine (l-THP), another protoberberine alkaloid, in rats demonstrated that the use of a self-microemulsifying drug delivery system (SMEDDS) could significantly increase its relative bioavailability by 3.25-fold compared to a suspension, highlighting the challenges and potential strategies for improving the absorption of this class of compounds[1].

A pharmacokinetic study in rats of DA-9701, a botanical drug containing tetrahydroberberine (B1206132) (this compound), showed that after oral administration, this compound is absorbed, and its pharmacokinetics appear to be linear at the doses tested[2].

Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. While specific data for this compound is scarce, studies on berberine indicate that it is a substrate of the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound out of intestinal cells, thereby limiting its absorption.

Table 1: Summary of Absorption Characteristics of this compound and Related Alkaloids

CompoundParameterValueSpecies/ModelNotes
l-TetrahydropalmatineRelative Bioavailability (SMEDDS vs. Suspension)3.25-fold increaseRatHighlights the potential for formulation strategies to improve absorption of related alkaloids.[1]
Tetrahydroberberine (in DA-9701)PharmacokineticsLinearRatSuggests dose-proportional absorption within the tested range.[2]
BerberineOral BioavailabilityLowGeneralLimited by poor solubility and P-gp efflux.
Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines a general procedure for assessing the intestinal permeability of a compound like this compound using the Caco-2 cell model.

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture cluster_assay Transport Experiment cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a differentiated monolayer Caco2_Seeding->Differentiation TEER_Measurement Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity Differentiation->TEER_Measurement Compound_Addition Add this compound solution to the apical (A) or basolateral (B) side TEER_Measurement->Compound_Addition If TEER is acceptable Incubation Incubate at 37°C Compound_Addition->Incubation Sampling Collect samples from the receiver compartment at specified time points Incubation->Sampling Quantification Quantify this compound concentration using LC-MS/MS Sampling->Quantification Papp_Calculation Calculate Apparent Permeability Coefficient (Papp) Quantification->Papp_Calculation

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system

Procedure:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study: The culture medium is replaced with HBSS. A solution of this compound at a known concentration is added to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).

  • Sampling: At predetermined time points, aliquots are taken from the receiver compartment.

  • Quantification: The concentration of this compound in the collected samples is determined using a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Distribution

The distribution of a drug throughout the body is a key determinant of its efficacy and potential toxicity. Key parameters for assessing distribution are plasma protein binding and the volume of distribution.

Plasma Protein Binding
Volume of Distribution

Information on the volume of distribution (Vd) of this compound is limited. A study on the pharmacokinetics of tetrahydroberberine (THB), another name for this compound, in rats after oral administration of the botanical agent DA-9701 did not report the Vd.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

This protocol describes a common method for determining the extent of a drug's binding to plasma proteins.

Workflow for Plasma Protein Binding Assay

PPB_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis Spike Spike plasma with This compound Load Load spiked plasma into one chamber of the dialysis unit Spike->Load Buffer Load buffer into the other chamber Load->Buffer Incubate Incubate at 37°C until equilibrium is reached Buffer->Incubate Sample Sample from both chambers Incubate->Sample Quantify Quantify this compound concentration by LC-MS/MS Sample->Quantify Calculate Calculate percentage of bound and unbound drug Quantify->Calculate

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Materials:

  • Equilibrium dialysis apparatus

  • Semi-permeable membrane

  • Human or animal plasma

  • Phosphate buffered saline (PBS)

  • This compound

  • LC-MS/MS system

Procedure:

  • Preparation: A solution of this compound is spiked into plasma.

  • Dialysis Setup: The spiked plasma is placed in one chamber of the dialysis unit, separated by a semi-permeable membrane from a chamber containing PBS.

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of this compound in each sample is determined by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated based on the concentration difference between the two chambers.

Metabolism

The metabolism of this compound is not extensively characterized in the available literature. However, as a benzylisoquinoline alkaloid, it is expected to undergo metabolism primarily in the liver by cytochrome P450 (CYP) enzymes. Studies on the related alkaloid berberine indicate that major metabolic pathways include demethylation, demethylenation, reduction, hydroxylation, and subsequent phase II conjugation reactions.

In Vitro Metabolism

Incubation of this compound with human liver microsomes is a standard in vitro method to identify its major metabolites and the CYP enzymes involved in its metabolism.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of this compound in vitro.

Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis Prepare Prepare incubation mixture: This compound, human liver microsomes, and buffer Initiate Initiate reaction by adding NADPH Prepare->Initiate Incubate_Met Incubate at 37°C Initiate->Incubate_Met Terminate Terminate reaction with cold acetonitrile Incubate_Met->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Identify Identify parent compound and metabolites Analyze->Identify

Caption: Workflow for analyzing Akt phosphorylation by Western blot.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Western blot imaging system

Procedure:

  • Cell Treatment: Cells are treated with varying concentrations of this compound for different durations.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The levels of p-Akt are normalized to total Akt to determine the effect of this compound on Akt activation.

Conclusion

The ADME profile of this compound is an area that requires further investigation to fully understand its potential as a therapeutic agent. While data on related protoberberine alkaloids provide some initial insights, dedicated studies on this compound are necessary to determine its specific pharmacokinetic parameters. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial studies. A comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion will be instrumental in its future clinical development.

References

The Discovery and Isolation of Canadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, a prominent benzylisoquinoline alkaloid, has been a subject of scientific inquiry for over a century and a half. This technical guide provides an in-depth exploration of the history of its discovery and isolation, intended for researchers, scientists, and professionals in drug development. The document details the initial discovery, early isolation techniques, and the evolution of synthetic methodologies. Quantitative data on this compound content in its primary natural sources are presented in structured tables for comparative analysis. Furthermore, this guide provides detailed experimental protocols for both classical and modern isolation and synthesis, and utilizes Graphviz diagrams to illustrate key experimental workflows and biosynthetic pathways, offering a comprehensive resource for the scientific community.

Introduction

This compound, also known as (S)-tetrahydroberberine and xanthopuccine, is a naturally occurring benzylisoquinoline alkaloid. It is a key metabolic precursor to berberine (B55584) and is found in a variety of plant species, most notably in the Papaveraceae family, including Hydrastis canadensis (goldenseal) and various Corydalis species.[1] This document traces the historical journey of this compound from its initial discovery in the 19th century to the sophisticated methods of isolation and synthesis employed today.

The Discovery of this compound

The history of alkaloid discovery is rich with pivotal moments that have shaped the course of medicine and chemistry. While the isolation of morphine in the early 1800s is often cited as the dawn of alkaloid chemistry, the discovery of this compound followed several decades later.

Initial research into the alkaloidal constituents of Hydrastis canadensis led to the isolation of berberine and hydrastine. However, it was the meticulous work of J. Dyson Perrins in 1862 that led to the first successful isolation of another significant alkaloid from this plant, which he named this compound. His work laid the foundation for future investigations into the chemical properties and pharmacological potential of this compound.

Isolation of this compound from Natural Sources

The primary natural sources of this compound are the roots and rhizomes of Hydrastis canadensis and various species of the genus Corydalis. The concentration of this compound can vary significantly depending on the plant species, geographical location, and time of harvest.

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content from various studies, providing a comparative overview for researchers.

Table 1: this compound Content in Hydrastis canadensis

Plant PartPercentage of this compound (by dry weight)Reference
Roots/Rhizomes0.5% - 1.5%[2]
Aerial PartsSignificantly lower than roots[3]

Table 2: this compound Content in Corydalis Species

SpeciesPlant PartThis compound ContentReference
Corydalis yanhusuoTuber0.043% (of total alkaloids)
Corydalis turtschaninoviiNot SpecifiedPresent[4]
Corydalis cavaNot SpecifiedPresent
Experimental Protocols for Isolation

The methods for isolating this compound have evolved from classical extraction techniques to modern chromatographic methods.

Conceptual Classical Isolation Workflow:

G start Powdered Plant Material (e.g., Hydrastis canadensis roots) step1 Maceration with Acidified Water (to form alkaloid salts) start->step1 step2 Filtration step1->step2 step3 Basification of Aqueous Extract (e.g., with ammonia) to precipitate free alkaloids step2->step3 step4 Extraction with Organic Solvent (e.g., ether or chloroform) step3->step4 step5 Evaporation of Organic Solvent (to yield crude alkaloid mixture) step4->step5 step6 Purification of this compound (e.g., fractional crystallization) step5->step6 end Pure this compound step6->end

A conceptual diagram of a classical alkaloid isolation workflow.

Contemporary isolation of this compound utilizes advanced chromatographic techniques for high purity and efficiency.

Experimental Protocol: Isolation of this compound from Hydrastis canadensis using Column Chromatography

  • Extraction:

    • Macerate 100g of dried and powdered Hydrastis canadensis roots in 1L of 80% ethanol (B145695) for 48 hours at room temperature.

    • Filter the extract and concentrate under reduced pressure to yield a crude ethanolic extract.

    • Suspend the crude extract in 200 mL of 5% hydrochloric acid and filter.

    • Wash the acidic solution with 3 x 100 mL of chloroform (B151607) to remove non-alkaloidal impurities.

    • Basify the acidic aqueous layer to pH 9-10 with concentrated ammonium (B1175870) hydroxide.

    • Extract the liberated alkaloids with 5 x 100 mL of chloroform.

    • Combine the chloroform extracts and evaporate to dryness to obtain the total crude alkaloids.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).

    • Combine the fractions containing this compound and evaporate the solvent to yield purified this compound.

Chemical Synthesis of this compound

The ability to synthesize this compound in the laboratory has been crucial for confirming its structure and for producing it for research purposes.

Historical Context: The Pictet-Spengler Reaction

The first total synthesis of tetrahydroisoquinoline alkaloids like this compound became feasible with the discovery of the Pictet-Spengler reaction by Amé Pictet and Theodor Spengler in 1911 .[1][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. This seminal discovery opened the door for the laboratory synthesis of a vast array of complex alkaloids.

First Chemical Synthesis of this compound

The first total synthesis of (±)-canadine was a significant achievement in natural product chemistry. While the exact date and researchers of the very first synthesis require further historical chemical literature review, early synthetic strategies would have employed the Pictet-Spengler reaction as the key step.

Conceptual Workflow for the Synthesis of the this compound Core Structure:

G start β-arylethylamine derivative step1 Pictet-Spengler Reaction (Acid-catalyzed condensation and cyclization) start->step1 aldehyde Aldehyde or Ketone aldehyde->step1 intermediate Tetrahydroisoquinoline core step1->intermediate step2 Further functional group manipulations intermediate->step2 end This compound step2->end G tyrosine L-Tyrosine reticuline (S)-Reticuline tyrosine->reticuline Multiple Steps scoulerine (S)-Scoulerine reticuline->scoulerine Berberine Bridge Enzyme (BBE) tetrahydrocolumbamine (S)-Tetrahydrocolumbamine scoulerine->tetrahydrocolumbamine Scoulerine-9-O-methyltransferase (SMT) This compound (S)-Canadine tetrahydrocolumbamine->this compound This compound Synthase (CYP719A21) berberine Berberine This compound->berberine (S)-Tetrahydroprotoberberine Oxidase (STOX)

References

An In-depth Technical Guide to the Solubility of Canadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Canadine, also known as (±)-Tetrahydroberberine, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the physicochemical properties of this bioactive alkaloid.

Core Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₁NO₄[1]
Molecular Weight339.39 g/mol [1]
AppearanceWhite to off-white or pale yellow to light yellow powder/solid
Melting Point166.5 °C - 172 °C[2][3]
pKa6.53 ± 0.20 (Predicted)[2]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of solvents, with data presented below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the solid-state form of the compound.

SolventSolubilityTemperatureMethodReference
Aqueous Solutions
Water (pH 7.4)2.1 µg/mLNot SpecifiedNot Specified[1]
0.1N HCl18.4 mg/mLRoom TemperatureNot Specified[4]
Water11.2 mg/mLRoom TemperatureNot Specified[4]
Organic Solvents
Dimethyl Sulfoxide (DMSO)≥16.95 mg/mL (with ultrasonic)Not SpecifiedNot Specified[4]
2 mg/mL (warmed)Not SpecifiedNot Specified
6 mg/mLNot SpecifiedNot Specified[5]
>10 mg/mLNot SpecifiedNot Specified[2][3]
Methanol30 mg/mLRoom TemperatureNot Specified[4]
Acetone≥ 10 mg/mL (sonication recommended)Not SpecifiedNot Specified[4]
ChloroformSolubleNot SpecifiedQualitative
DichloromethaneSolubleNot SpecifiedQualitative[6]
EthanolNot well solubleNot SpecifiedQualitative
Ethyl AcetateSlightly SolubleNot SpecifiedQualitative[6]

Experimental Protocols for Solubility Determination

The following section outlines a generalized experimental protocol for determining the solubility of this compound based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a set temperature to reach equilibrium.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, etc.)

  • Vials or flasks with airtight seals

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[9] The shaking speed should be adequate to keep the solid suspended (e.g., 300 RPM).[9]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter.[10] It is critical to avoid any transfer of solid particles into the collected sample.

  • Sample Preparation for Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

HPLC-UV Method for Quantification

Objective: To accurately quantify the concentration of this compound in the saturated solutions obtained from the shake-flask method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11]

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate buffer) in a suitable ratio. The exact composition may need to be optimized.

  • Flow Rate: 1.0 mL/min[11]

  • Injection Volume: 10 µL[11]

  • Column Temperature: 40 °C[11]

  • UV Detection Wavelength: this compound exhibits UV absorbance, and a suitable wavelength (e.g., 230 nm or 346 nm) should be selected for maximum sensitivity.[11]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution of the experimental samples.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original solubility in the solvent by taking the dilution factor into account.

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of this compound as a dopamine (B1211576) D2 receptor antagonist, a serotonin (B10506) 5-HT1A receptor agonist, and an activator of the Akt signaling pathway.

Canadine_D2_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream

This compound as a Dopamine D2 Receptor Antagonist.

Canadine_5HT1A_Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5HT1AR Serotonin 5-HT1A Receptor This compound->5HT1AR Activates G_protein Gi/o Protein 5HT1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream

This compound as a Serotonin 5-HT1A Receptor Agonist.

Canadine_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor (e.g., via Receptor Tyrosine Kinase) RTK Receptor Tyrosine Kinase Growth_Factor->RTK Activates PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Phosphorylates Canadine_node This compound Canadine_node->Akt Promotes Activation Response Cell Survival, Growth, Proliferation Downstream->Response

This compound's Promotion of the Akt Signaling Pathway.

Conclusion

This technical guide summarizes the available quantitative and qualitative data on the solubility of this compound in various solvents. It also provides a detailed, generalized experimental protocol for the accurate determination of its solubility. The included diagrams of the signaling pathways offer a visual representation of this compound's mechanisms of action at a molecular level. This information is critical for the rational design of formulation strategies and for furthering the understanding of this compound's pharmacological effects. Further research is warranted to expand the quantitative solubility database, particularly concerning the temperature dependence of solubility in a wider range of pharmaceutically relevant solvents.

References

Stability of Canadine Under Various pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in various plants, including those of the Berberis and Corydalis genera. As a pharmacologically active compound, understanding its stability under different pH conditions is crucial for the development of stable pharmaceutical formulations, ensuring efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on its behavior in varying pH environments. Due to a lack of specific published quantitative kinetic data for this compound, this guide also draws upon stability data for the structurally related and more extensively studied alkaloid, berberine (B55584), to infer potential degradation pathways. Furthermore, detailed hypothetical experimental protocols for conducting forced degradation studies on this compound are provided to guide researchers in generating the necessary stability data.

Introduction to this compound and its Physicochemical Properties

This compound is the reduced form of berberine and possesses a distinct pharmacological profile. Its chemical structure features a tetrahydroisoquinoline core, which is susceptible to chemical degradation through pathways such as hydrolysis and oxidation. The pH of the environment can significantly influence the rate and nature of these degradation reactions.

Chemical Structure of this compound:

Potential pH-Dependent Degradation Pathways of this compound

  • Acidic Conditions: In acidic media, alkaloids can undergo hydrolysis. For this compound, this could potentially involve the cleavage of its ether linkages, although this is generally less common than ester hydrolysis. Protonation of the tertiary amine could also influence its electronic structure and susceptibility to other degradation reactions. Studies on berberine have shown it to be relatively unstable in acidic conditions[1][2].

  • Neutral Conditions: Near neutral pH, the rate of hydrolysis is often at its minimum for many compounds. However, other degradation pathways like oxidation could still occur.

  • Alkaline Conditions: Basic conditions can catalyze the hydrolysis of certain functional groups. While this compound lacks easily hydrolyzable ester groups like some other drugs, the overall molecular structure's stability can still be compromised at high pH. Berberine has been shown to be unstable in basic conditions[1].

  • Oxidation: this compound, as a tetrahydroberberine, is in a reduced state compared to berberine. This suggests a potential susceptibility to oxidation, which could be influenced by pH. Oxidative degradation can be initiated by factors such as dissolved oxygen, metal ions, and peroxides.

Quantitative Stability Data (Hypothetical)

As previously stated, specific quantitative data on the degradation of this compound as a function of pH is not available in the reviewed literature. To illustrate the type of data required for a comprehensive stability assessment, the following table presents a hypothetical summary based on typical forced degradation studies. Researchers should perform dedicated studies to obtain actual data for this compound.

Stress ConditionpHTemperature (°C)Duration (hours)Degradation (%)Major Degradation Products (Hypothetical)
Acid Hydrolysis1.28024Data Not AvailableHypothetical: Products of ether cleavage
Neutral Hydrolysis7.08024Data Not AvailableHypothetical: Minimal degradation
Alkaline Hydrolysis13.08024Data Not AvailableHypothetical: Products of ring opening/rearrangement
Oxidation7.0RT24Data Not AvailableHypothetical: Berberine, other oxidized derivatives

Experimental Protocols for Forced Degradation Studies of this compound

To generate the necessary stability data, a forced degradation study should be conducted. The following are detailed protocols that can be adapted for this purpose. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for these studies[2][3].

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method should be developed and validated according to ICH guidelines. The method must be able to separate this compound from all its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 280-290 nm).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocols
  • Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution into a flask and add an equal volume of 1 N HCl.

  • Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of 1 N NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by the validated stability-indicating HPLC method.

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution into a flask and add an equal volume of 1 N NaOH.

  • Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified period.

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of 1 N HCl.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution into a flask and add an equal volume of purified water.

  • Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified period.

  • At each time point, withdraw a sample and cool it to room temperature.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Transfer a known volume of the stock solution into a flask and add a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Keep the solution at room temperature and protected from light for a specified period.

  • At each time point, withdraw a sample.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by HPLC.

Visualization of Experimental Workflow and Potential Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) This compound->Acid Base Alkaline Hydrolysis (e.g., 1N NaOH, 80°C) This compound->Base Neutral Neutral Hydrolysis (e.g., Water, 80°C) This compound->Neutral Oxidation Oxidation (e.g., 3% H2O2, RT) This compound->Oxidation Sampling Sampling at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Neutralization Neutralization/ Quenching Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Data Data Analysis (Degradation %, Rate Constants) HPLC->Data

Caption: General experimental workflow for forced degradation studies of this compound.

Canadine_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound ((S)-Tetrahydroberberine) Oxidation Oxidation This compound->Oxidation [O] Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis H+ / OH- Berberine Berberine (Oxidized Product) Oxidation->Berberine Hydrolyzed_Products Hydrolyzed Products (e.g., Ring-opened structures) Hydrolysis->Hydrolyzed_Products

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Conclusion

The stability of this compound under various pH conditions is a critical parameter for its development as a pharmaceutical agent. While direct quantitative data is currently lacking in the literature, this guide provides a framework for understanding its potential stability profile based on the behavior of the related alkaloid, berberine. The detailed experimental protocols for forced degradation studies offer a clear path for researchers to generate the necessary data to establish a comprehensive stability profile for this compound. Such studies are imperative for the development of stable, safe, and effective this compound-based therapeutics.

References

Canadine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, with a focus on its chemical identity, and available data on its biological mechanisms. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of this compound-based therapeutics.

Chemical Identifiers

This compound exists in different stereoisomeric forms, including a racemic mixture ((±)-Canadine) and its individual enantiomers, (S)-(-)-Canadine and (R)-(+)-Canadine. The chemical identifiers for these forms are crucial for accurate documentation and research.

Identifier(±)-Canadine (Racemic)(S)-(-)-Canadine(R)-(+)-Canadine
CAS Number 522-97-4[1][2][3][4]5096-57-1[5][6][7]2086-96-6[8][9]
PubChem CID 34458[1][10]21171[2][10]443422[8][10]
IUPAC Name 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene[1](1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene[5](1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene[8]
SMILES COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[10]COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[5]COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[8]
InChI Key VZTUIEROBZXUFA-UHFFFAOYSA-N[10]VZTUIEROBZXUFA-INIZCTEOSA-N[2][5][7]VZTUIEROBZXUFA-MRXNPFEDSA-N[8]
Molecular Formula C₂₀H₂₁NO₄[1][2][3][11]C₂₀H₂₁NO₄[2][5][6][7]C₂₀H₂₁NO₄[8]
Molecular Weight 339.39 g/mol [1][3][11]339.39 g/mol [5][6]339.4 g/mol [8]
Synonyms dl-Tetrahydroberberine, Xanthopuccine[1][2][3](-)-Canadine, (S)-Tetrahydroberberine[7][12](+)-Canadine, (R)-(+)-Tetrahydroberberine[8][9]

Pharmacological Profile and Signaling Pathways

(S)-Canadine, also known as (S)-Tetrahydroberberine, is a pharmacologically active alkaloid. It has been identified as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist. Furthermore, it is known to block ATP-sensitive potassium (KATP) channels in dopaminergic neurons and exhibits antioxidant and anti-inflammatory properties. There is also evidence to suggest its role in activating the Akt signaling pathway.

Dopamine D2 Receptor Antagonism

The antagonistic activity of this compound at the dopamine D2 receptor is a key aspect of its pharmacological profile. This interaction suggests potential applications in conditions where modulation of dopaminergic neurotransmission is desired.

D2_Receptor_Antagonism This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to and blocks AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling cAMP->Downstream

This compound's antagonistic action on the Dopamine D2 receptor.
KATP Channel Blocking in Dopaminergic Neurons

(S)-Canadine has been shown to block ATP-sensitive potassium (KATP) channels in dopaminergic neurons. This action can influence neuronal excitability and may contribute to its neuroprotective effects.

KATP_Channel_Blocking cluster_neuron Dopaminergic Neuron This compound This compound KATP KATP Channel This compound->KATP Blocks K_ion K+ Efflux KATP->K_ion Mediates Membrane_Potential Membrane Hyperpolarization K_ion->Membrane_Potential Neuronal_Activity Decreased Neuronal Excitability Membrane_Potential->Neuronal_Activity

Mechanism of this compound's KATP channel blockade in neurons.

Experimental Protocols

Perforated Patch-Clamp Recording for KATP Channel Activity

Objective: To assess the effect of Tetrahydroberberine (THB), the racemic form of this compound, on ATP-sensitive potassium (KATP) channels in acutely dissociated dopaminergic neurons from the rat substantia nigra pars compacta.

Methodology:

  • Neuron Dissociation: Dopaminergic neurons are acutely dissociated from the substantia nigra pars compacta of rats.

  • Electrophysiological Recording: Perforated patch-clamp recordings are performed in the current-clamp mode. This technique allows for the measurement of the cell's membrane potential while maintaining the integrity of the intracellular environment.

  • Channel Opening: Functional KATP channels are opened by the persistent perfusion of rotenone, an inhibitor of complex I of the mitochondrial respiratory chain, which leads to a decrease in intracellular ATP levels.

  • Drug Application: Tetrahydroberberine is applied to the bath solution at varying concentrations.

  • Data Analysis: The effect of THB on the opened KATP channels is measured by observing changes in the neuronal membrane potential. A blockade of the channels will result in membrane depolarization.

This protocol is based on the methodology described in the study by Wu et al. (2010), which demonstrated that Tetrahydroberberine reversibly blocks opened KATP channels in a concentration-dependent manner.

Future Directions

The multifaceted pharmacological profile of this compound presents numerous avenues for future research and drug development. Further investigation into its specific interactions with various receptor subtypes and its downstream signaling effects will be crucial for elucidating its full therapeutic potential. The development of optimized synthetic derivatives of this compound could also lead to compounds with enhanced potency and selectivity for specific targets. As research progresses, this compound may emerge as a valuable lead compound for the treatment of a range of neurological and inflammatory disorders.

References

Spectroscopic Data of Canadine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Canadine, a naturally occurring isoquinoline (B145761) alkaloid. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and provides detailed experimental protocols.

Core Spectroscopic Data

The structural elucidation and characterization of this compound rely heavily on a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the intricate structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide detailed information about its carbon-hydrogen framework.

¹H NMR Data

A comprehensive ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each proton in the molecule. A notable signal is the methoxyl group, which appears around 3.85 ppm. The full spectrum provides detailed information on chemical shifts, coupling constants, and multiplicities for all protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data UnavailableData UnavailableData UnavailableData Unavailable
............

¹³C NMR Data

The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule and information about their chemical environment. A key reference for the ¹³C NMR data of this compound in CDCl₃ is found in the journal Phytochemistry, volume 29, page 3331, published in 1990.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data UnavailableData Unavailable
......
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, often obtained using a KBr pellet, displays characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data UnavailableData UnavailableData Unavailable
.........

Note: Specific IR absorption peak data is available through spectral databases and chemical literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, an isoquinoline alkaloid, characteristic fragmentation patterns are observed.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Abundance (%)Assignment
Data UnavailableData UnavailableMolecular Ion (M⁺)
......Fragment Ions

Note: Detailed mass spectra with m/z values and relative abundances for the molecular ion and major fragments are available in specialized mass spectrometry databases and research articles.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following sections outline the typical methodologies used for the NMR, IR, and MS analysis of natural products like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • For ¹H NMR, standard pulse sequences are used.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

  • Various 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete and unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • The this compound sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a common ionization technique. In ESI, the sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated.

Mass Analysis and Fragmentation:

  • The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. This is achieved by colliding the selected ion with an inert gas, leading to the formation of characteristic fragment ions that provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Generalized Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Purified this compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Prepare Solution for Infusion Sample->MS_Sample NMR NMR Spectrometer (1H, 13C, 2D) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (ESI-MS, MS/MS) MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

An In-Depth Technical Guide to the Potential Therapeutic Targets of Canadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadine, a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its molecular mechanisms of action across various biological domains. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts. The primary therapeutic areas explored include neuroprotection, cardiovascular effects, and antimicrobial activity, with a focus on this compound's interactions with key enzymes, ion channels, and intracellular signaling cascades.

Introduction

This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in several plant species, most notably in the Corydalis and Hydrastis genera.[1] Traditional medicine has long utilized plants containing this compound for a variety of ailments. Modern pharmacological studies have begun to elucidate the molecular basis for these therapeutic effects, revealing a range of potential targets that could be exploited for the development of novel therapeutics. This guide aims to consolidate the current understanding of this compound's therapeutic targets, providing a technical resource for the scientific community.

Key Therapeutic Targets and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate the activity of various enzymes and ion channels, as well as influence critical intracellular signaling pathways.

Neurological Effects: Cholinesterase Inhibition

A significant finding in the neuropharmacology of this compound is its potent and selective inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE increases acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other neurological disorders.

Quantitative Data: Cholinesterase Inhibition [1]

EnzymeTarget SpeciesIC50 Value
Acetylcholinesterase (AChE)Human0.70 ± 0.07 µM
Butyrylcholinesterase (BChE)Human> 100 µM

Table 1: Inhibitory concentration (IC50) values of this compound against human cholinesterases.

The data clearly indicates that this compound is a selective inhibitor of AChE over BChE, which is a desirable characteristic for minimizing potential side effects.

Cardiovascular Effects: Ion Channel Modulation

This compound has been shown to interact with several types of ion channels, suggesting its potential in the management of cardiovascular conditions. Its effects on potassium and calcium channels are particularly noteworthy.

This compound, referred to as Tetrahydroberberine (THB) in some studies, has been identified as a blocker of ATP-sensitive potassium (K-ATP) channels in dopaminergic neurons.[2] This action can lead to neuronal excitation. Furthermore, it inhibits acetylcholine-induced potassium currents in hippocampal neurons in a concentration-dependent manner.[3][4]

Quantitative Data: Potassium Channel Inhibition [3]

TargetCell TypeIC50 Value
Acetylcholine-induced K+ currentRat hippocampal CA1 pyramidal neurons13 µM

Table 2: Inhibitory concentration (IC50) value of this compound (as THB) on acetylcholine-induced potassium current.

This compound has been reported to act as a blocker of voltage-gated calcium channels (VGCCs).[5] By inhibiting the influx of calcium into cells, this compound may exert effects on processes such as muscle contraction and neurotransmitter release. While the qualitative effect is established, specific IC50 values for this compound's direct inhibition of various VGCC subtypes require further investigation.

Intracellular Signaling: PI3K/Akt Pathway Activation

Emerging evidence suggests that this compound can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, growth, and proliferation.[5] Studies on structurally related compounds and extracts containing this compound indicate that it promotes the phosphorylation (activation) of Akt.[5] This activation is a key mechanism underlying its potential neuroprotective and other cellular effects.

Below is a diagram illustrating the proposed mechanism of this compound's influence on the PI3K/Akt signaling pathway.

This compound activating the PI3K/Akt signaling pathway.
Antimicrobial Activity

This compound is a component of plant extracts that have been traditionally used for their antimicrobial properties.[6] Studies have investigated the antimicrobial activity of Hydrastis canadensis extracts, which contain this compound, against various pathogens.

Quantitative Data: Antimicrobial Activity

OrganismExtract/CompoundMIC (Minimum Inhibitory Concentration)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)H. canadensis leaf extract75 µg/mL[7]
Gram-positive strainsThis compound0.12 - 0.5 mg/mL[8]
Escherichia coliThis compoundInactive[8]
Pseudomonas aeruginosaThis compoundActive (MIC not specified)[8]

Table 3: Antimicrobial activity of this compound and this compound-containing extracts.

It is important to note that while the H. canadensis extract showed potent activity against MRSA, isolated this compound did not demonstrate quorum quenching activity, suggesting that other components of the extract contribute to this specific mechanism of action.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-well plate:

    • To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the this compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of the AChE solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The yellow color develops as thiocholine, a product of ATCI hydrolysis, reacts with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This technique allows for the direct measurement of ion channel activity and its modulation by compounds like this compound. The following is a general protocol for whole-cell patch-clamp recording.

Materials:

  • Acutely dissociated neurons or cultured cells expressing the ion channel of interest

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pulling micropipettes

  • Extracellular (bath) and intracellular (pipette) solutions specific for the ion channel being studied

  • This compound

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the desired neurons or cells.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Recording:

    • Clamp the cell membrane at a specific holding potential.

    • Apply voltage steps or ramps to elicit ion channel currents.

    • Record baseline channel activity.

    • Perfuse the cell with the extracellular solution containing various concentrations of this compound and record the changes in channel currents.

  • Data Analysis:

    • Measure the amplitude and kinetics of the ion channel currents before and after the application of this compound.

    • Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration to determine the IC50 value.

Western Blot Analysis for PI3K/Akt Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (active) forms of proteins in a signaling pathway.

Materials:

  • Cultured cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with various concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific for the protein of interest (e.g., p-Akt).

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols described above.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (AChE, ATCI, DTNB, this compound) plate Prepare 96-well plate reagents->plate mix Add reagents and this compound to wells plate->mix start_reaction Initiate reaction with AChE mix->start_reaction measure Measure absorbance at 412 nm start_reaction->measure calculate_rate Calculate reaction rates measure->calculate_rate calculate_inhibition Determine % inhibition calculate_rate->calculate_inhibition plot Plot dose-response curve calculate_inhibition->plot ic50 Determine IC50 plot->ic50 Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Data Analysis cell_prep Prepare single cells seal Form gigaohm seal cell_prep->seal pipette_prep Fabricate micropipette pipette_prep->seal whole_cell Establish whole-cell configuration seal->whole_cell record_base Record baseline currents whole_cell->record_base perfuse Perfuse with this compound record_base->perfuse record_drug Record currents with this compound perfuse->record_drug measure_currents Measure current amplitudes record_drug->measure_currents calculate_inhibition Calculate % inhibition measure_currents->calculate_inhibition plot Plot dose-response curve calculate_inhibition->plot ic50 Determine IC50 plot->ic50

References

Methodological & Application

Application Notes and Protocols for the Quantification of Canadine in Plant Extracts via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, a protoberberine alkaloid found in various medicinal plants such as Goldenseal (Hydrastis canadensis), is recognized for its diverse pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound in plant extracts. The protocol is designed to be robust and is validated according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

This section outlines the complete workflow for this compound quantification, from the preparation of plant material to the final HPLC analysis.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Syringe filters (0.45 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction procedure is paramount for accurate quantification. The following protocol is optimized for the extraction of this compound from dried and powdered plant material, such as Goldenseal root powder.

  • Weighing: Accurately weigh approximately 200 mg of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Extraction Solvent: Prepare an extraction solution of acetonitrile, water, and phosphoric acid in a ratio of 70:30:0.1 (v/v/v).[1]

  • Extraction: Add 20 mL of the extraction solvent to the centrifuge tube containing the plant material.

  • Sonication/Shaking: Sonicate the mixture for 30 minutes or shake vigorously for 1 hour at room temperature to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.

HPLC Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. A C18 reversed-phase column is recommended for the separation.[3][4][5]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1 M Ammonium acetate buffer (pH adjusted to 4.0 with acetic acid) B: Acetonitrile:Methanol (90:10, v/v)[6]
Gradient 80% A to 40% A over 20 minutes[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm[6][7]
Run Time 25 minutes
Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.

Method Validation

The developed HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose.[8][9][10] The key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (mobile phase), a placebo (matrix without analyte), and the this compound standard.No interfering peaks at the retention time of this compound.
Linearity Analyze a minimum of five concentrations of the this compound standard.Correlation coefficient (R²) ≥ 0.999.
Range The range should cover the expected concentrations of this compound in the samples.Typically 80% to 120% of the test concentration.
Accuracy (Recovery) Spike a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98-102%.[8]
Precision - Repeatability (Intra-day): Analyze six replicate injections of the same sample on the same day. - Intermediate Precision (Inter-day): Analyze the same sample on three different days.Relative Standard Deviation (RSD) ≤ 2%.[8]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration at which the analyte can be detected.[8]
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.[8]
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The method should remain unaffected by small variations.

Data Presentation: Quantification of this compound

The concentration of this compound in plant extracts can vary depending on the plant species, geographical origin, and harvesting time. The following table summarizes typical this compound content found in Goldenseal root powder.

Table 3: Quantitative Data for this compound in Goldenseal (Hydrastis canadensis) Root Powder

Plant MaterialThis compound Content (% w/w)Reference
Goldenseal Root Powder (Supplier A)0.5 - 1.0%[11]
Goldenseal Root Powder (Commercial Product)0.85%[12]
Goldenseal Root Powder (Wild-harvested)0.7 - 1.2%-

Visualizations

Experimental Workflow

The entire process, from sample preparation to data analysis, is depicted in the following workflow diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Plant Material extract Solvent Extraction weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc_injection Inject Sample into HPLC filter->hplc_injection Prepared Sample chrom_separation Chromatographic Separation hplc_injection->chrom_separation detection UV Detection at 290 nm chrom_separation->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification report report quantification->report Final Report validation_relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy

References

Protocol for the Isolation of Canadine from Corydalis Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, a protoberberine alkaloid found in various Corydalis species, has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound from Corydalis tubers, intended for use by researchers, scientists, and professionals in drug development. The methodologies outlined are based on established scientific literature and provide a framework for obtaining high-purity this compound for further investigation.

Data Presentation

A summary of quantitative data for the isolation of this compound from Corydalis turtschaninovii is presented below. Further research is required to provide comparative data from other Corydalis species.

Corydalis SpeciesStarting Material (Dried Tubers)This compound Yield (mg)Percent Yield (%)Reference
Corydalis turtschaninovii1 kg88 mg0.0088%[1]

Experimental Protocols

This section details the experimental procedures for the extraction, fractionation, and purification of this compound from Corydalis species.

Extraction of Total Alkaloids

This initial step aims to extract the crude mixture of alkaloids from the plant material.

Materials and Equipment:

  • Dried and powdered tubers of Corydalis species

  • 80% aqueous methanol (B129727) (MeOH)

  • Large glass container with a lid

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 1 kg of dried, powdered Corydalis tubers.

  • Place the powdered plant material in a large glass container.

  • Add 1.3 L of 80% aqueous MeOH to the container.

  • Seal the container and allow the extraction to proceed overnight at room temperature with occasional stirring.

  • Repeat the extraction process with a fresh 1.3 L of 80% aqueous MeOH.

  • Filter the combined extracts through filter paper to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a dark brownish residue, which is the crude alkaloid extract.

Fractionation of Crude Extract

This step separates the total alkaloids from other constituents in the crude extract.

Materials and Equipment:

  • Crude alkaloid extract

  • Dilute sulfuric acid (H₂SO₄) solution (e.g., 5%)

  • Ammonia (B1221849) solution (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Dissolve the crude extract in a suitable volume of dilute H₂SO₄.

  • Wash the acidic solution with CH₂Cl₂ in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to alkaline (pH 9-10) using ammonia solution.

  • Extract the alkaline solution multiple times with CH₂Cl₂. The alkaloids will move into the organic phase.

  • Combine the organic extracts and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.

Purification of this compound by Column Chromatography

This final step isolates this compound from the total alkaloid fraction using silica (B1680970) gel column chromatography.

Materials and Equipment:

  • Total alkaloid fraction

  • Silica gel (for column chromatography, e.g., 70-230 mesh)

  • Glass chromatography column

  • n-hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp for visualization

  • Fraction collector or collection tubes

Procedure:

  • Column Packing: Prepare a silica gel slurry in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. A typical ratio of silica gel to crude extract for alkaloid purification is between 30:1 and 100:1 by weight, depending on the complexity of the mixture.[2]

  • Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase (or a non-polar solvent like dichloromethane) and load it onto the top of the silica gel column. Alternatively, for less soluble samples, a dry loading method can be used by adsorbing the extract onto a small amount of silica gel and adding this to the top of the column.[2]

  • Elution: Begin elution with a non-polar solvent system, such as n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate continuously.

  • TLC Monitoring: Monitor the collected fractions using TLC. For this compound, a mobile phase of n-hexane:ethyl acetate (3:1) can be used. This compound has been reported to have an Rf value of approximately 0.37 in this system.[1] Spot the fractions on a TLC plate, develop the plate in the TLC chamber, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound.

  • Final Evaporation: Evaporate the solvent from the pooled fractions to obtain purified this compound.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of (S)-canadine from the precursor (S)-reticuline.

Canadine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine bridge enzyme Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine (S)-scoulerine 9-O-methyltransferase This compound (S)-Canadine Tetrahydrocolumbamine->this compound (S)-canadine synthase/CYP719A21

Caption: Biosynthetic pathway of (S)-canadine.

Experimental Workflow

The diagram below outlines the major steps in the isolation of this compound from Corydalis species.

Isolation_Workflow Start Dried Corydalis Tubers Extraction Extraction with 80% aq. MeOH Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Fractionation Acid-Base Fractionation Crude_Extract->Fractionation Total_Alkaloids Total Alkaloid Fraction Fractionation->Total_Alkaloids Purification Silica Gel Column Chromatography Total_Alkaloids->Purification Pure_this compound Purified this compound Purification->Pure_this compound

Caption: Workflow for this compound isolation.

References

Application Notes and Protocols for the Use of Canadine as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, a prominent benzylisoquinoline alkaloid found in plants such as Hydrastis canadensis (goldenseal), has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant and potential neuroprotective effects. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development research. This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.

Data Presentation

Table 1: HPLC Method Parameters for Enantiomeric Separation of this compound
ParameterMethod 1: Chiral SeparationMethod 2: Achiral Separation with Polarimetric Detection
Column Chirex-3019 (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamineReversed-Phase C18
Mobile Phase Not specifiedNot specified
Detection UV at 235 nmPolarimetric at 830 nm
Flow Rate 1.0 mL/min1.0 mL/min
Linear Range 0.4 - 2 µg25 - 200 µg
Limit of Detection (LOD) 0.3 µg1.5 µg
Resolution (Rs) 1.78 (baseline separation of enantiomers)Not Applicable

Data synthesized from literature findings.[1]

Table 2: UPLC-MS/MS Method Validation Parameters for Quantification of an Analyte in Biological Matrix (Template for this compound)

Note: The following table provides a template for validation parameters. Specific values for this compound should be determined during method validation in your laboratory.

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)3.5%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)5.2%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-2.8%
Recovery (%) Consistent and reproducible92.5%
Matrix Effect (%) Within 85-115%98.7%
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ±15%Stable

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

1. Materials:

2. Procedure for Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard completely. Gentle sonication can be used if necessary.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity. This is your stock solution.

3. Procedure for Working Standard Solutions:

  • Prepare a series of working standard solutions by performing serial dilutions of the stock solution.

  • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • Similarly, prepare a calibration curve by creating a series of standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

Protocol 2: HPLC Method for the Analysis of this compound

1. Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Column: As specified in Table 1 (e.g., Reversed-Phase C18, 5 µm, 4.6 x 250 mm)

  • Autosampler

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized based on the specific column and separation requirements). Addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10-20 µL

3. System Suitability Testing:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[2][3][4][5]

  • Parameters and Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): > 2000

    • Repeatability (%RSD of peak area for replicate injections): ≤ 2.0%

    • Resolution (Rs): ≥ 1.5 (between this compound and any closely eluting peaks)

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Perform replicate injections of a system suitability standard.

  • Inject the prepared calibration standards in increasing order of concentration.

  • Inject the unknown samples.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Protocol 3: UPLC-MS/MS Method for Quantification of this compound in Biological Matrices

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

2. UPLC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: To be optimized for optimal separation and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Positive ESI

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (IS) must be determined.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the UPLC-MS/MS system.

4. Method Validation:

  • The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as those listed in Table 2.[6][7][8][9]

Visualizations

This compound's Influence on the Akt Signaling Pathway

This compound has been reported to promote the activation of the Akt signaling pathway, which is a key regulator of cell survival, growth, and proliferation.[6][10] The following diagram illustrates a simplified representation of this pathway.

Canadine_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K promotes activation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (inactive) PIP3->Akt PDK1 PDK1 Akt_active Akt (active) PDK1->Akt_active phosphorylates Akt->Akt_active Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_active->Downstream Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response Chromatographic_Workflow start Start prep_std Prepare this compound Stock & Working Standards start->prep_std prep_sample Prepare Sample (e.g., extraction, dilution) start->prep_sample cal_curve Inject Calibration Standards & Generate Calibration Curve prep_std->cal_curve inject_sample Inject Samples prep_sample->inject_sample system_setup HPLC/UPLC-MS/MS System Setup & Equilibration system_suitability System Suitability Testing system_setup->system_suitability system_suitability->cal_curve data_proc Data Processing & Quantification cal_curve->data_proc data_acq Data Acquisition inject_sample->data_acq data_acq->data_proc report Report Results data_proc->report

References

Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Canadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, also known as tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in various plants, including those of the Corydalis and Hydrastis genera. It has garnered significant interest in the scientific community for its diverse pharmacological properties. Preliminary studies have suggested that this compound possesses multiple bioactivities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. These application notes provide a comprehensive guide to validated cell-based assays for characterizing and quantifying the bioactivity of this compound, offering detailed protocols and data presentation guidelines for researchers in drug discovery and development.

Anticancer Bioactivity of this compound

Application Note

This compound has demonstrated cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent. One of the key mechanisms identified is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is potentially mediated through the upregulation of tumor suppressor proteins like p53 and p21 and modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway. The following protocols describe methods to assess the cytotoxic and anti-proliferative effects of this compound.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Human Breast CancerMTT Assay17.50[1][2]
MCF-10Human Normal Mammary EpithelialMTT Assay>40[1][2]
Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells by triggering the intrinsic pathway. This involves the upregulation of p53, which in turn activates p21, leading to cell cycle arrest. Furthermore, an increased BAX/BCL-2 ratio promotes the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in apoptosis.

G This compound This compound p53 p53 This compound->p53 Upregulates Bax BAX This compound->Bax Upregulates Bcl2 BCL-2 This compound->Bcl2 Downregulates p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest (G2/M Phase) p21->CellCycleArrest Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Proposed Anticancer Signaling Pathway.
Experimental Protocols

This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation, which can be used to determine this compound's cytotoxic effects.[3][4][5]

  • Materials:

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Human cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10)

    • 96-well tissue culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][6]

    • Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)[6]

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4][7] Incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3][6][7]

    • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][6]

    • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[3][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

This assay assesses the effect of this compound on the migration of cancer cells, a key process in metastasis.[8][9][10]

  • Materials:

    • This compound

    • Confluent cancer cells in 6-well or 12-well plates

    • Sterile 200 µL pipette tip or a specialized scratch tool

    • Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation

    • PBS

    • Inverted microscope with a camera

  • Procedure:

    • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.[8][11]

    • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[9]

    • Washing: Gently wash the wells twice with PBS to remove detached cells.[8]

    • Treatment: Replace the PBS with a fresh culture medium containing a non-lethal concentration of this compound (determined from the MTT assay) or vehicle control. Use a low-serum medium to inhibit cell proliferation so that wound closure is primarily due to migration.

    • Imaging: Immediately capture images of the scratch at designated locations (T=0). Mark the locations to ensure the same fields are imaged over time.[12]

    • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[9]

    • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area (T=0). Compare the rate of closure between this compound-treated and control cells.

Anti-Inflammatory Bioactivity of this compound

Application Note

Chronic inflammation is implicated in a wide range of diseases. This compound has been suggested to possess anti-inflammatory properties, potentially by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The following assays can be used to evaluate the anti-inflammatory potential of this compound in a cell-based model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Data Presentation: Anti-Inflammatory Activity of this compound

Quantitative data for the anti-inflammatory activity of pure this compound is currently limited in publicly available literature. The table below is a template for researchers to populate with their experimental data.

AssayCell LineStimulantParameter MeasuredIC50 (µM)
Griess AssayRAW 264.7LPSNitric Oxide (NO)User-defined
ELISARAW 264.7LPSTNF-αUser-defined
ELISARAW 264.7LPSIL-6User-defined
Signaling Pathway: Modulation of Inflammatory Pathways by this compound

The diagram below illustrates the general workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages, targeting key endpoints in the inflammatory cascade.

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Assays cluster_2 Data Analysis Culture Culture RAW 264.7 Macrophages Pretreat Pre-treat with This compound Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate CollectSupernatant1 Collect Supernatant Stimulate->CollectSupernatant1 CollectSupernatant2 Collect Supernatant Stimulate->CollectSupernatant2 LyseCells Lyse Cells Stimulate->LyseCells GriessAssay Nitric Oxide Assay (Griess Assay) CollectSupernatant1->GriessAssay ELISA Cytokine Quantification (ELISA) CollectSupernatant2->ELISA WesternBlot Signaling Pathway Analysis (Western Blot for p-p38, p-NF-κB) LyseCells->WesternBlot AnalyzeNO Analyze NO Production GriessAssay->AnalyzeNO AnalyzeCytokines Analyze Cytokine Levels ELISA->AnalyzeCytokines AnalyzeProteins Analyze Protein Expression WesternBlot->AnalyzeProteins

Workflow for In Vitro Anti-Inflammatory Assays.
Experimental Protocols

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[13]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Procedure:

    • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[13] Include non-stimulated and LPS-only controls.

    • Griess Reaction: Collect 50-100 µL of the cell culture supernatant from each well.[13] Add an equal volume of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add an equal volume of Part B and incubate for another 10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production by this compound.

This protocol quantifies the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture medium.[14][15]

  • Materials:

    • Supernatants from LPS-stimulated RAW 264.7 cells treated with this compound (from protocol 2.1)

    • ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)

    • Microplate reader

  • Procedure:

    • Sample Collection: Collect the culture supernatants after treatment with this compound and/or LPS. Centrifuge to remove any cells or debris.

    • ELISA Protocol: Perform the ELISA according to the manufacturer’s instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody, a substrate, and a stop solution.[15]

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).[13]

    • Data Analysis: Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines provided in the kits. Determine the percentage inhibition of cytokine secretion by this compound.

Antimicrobial Bioactivity of this compound

Application Note

This compound has been reported to exhibit antimicrobial properties, suggesting its potential use in combating bacterial and fungal infections.[16] To evaluate this bioactivity, the Minimum Inhibitory Concentration (MIC) is a key parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This can be determined using broth microdilution methods.

Data Presentation: Antimicrobial Activity of this compound

Specific MIC values for pure this compound are not widely reported. This table serves as a template for experimental findings.

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)Reference
Staphylococcus aureusUser-definedUser-definedUser-defined
Escherichia coliUser-definedUser-definedUser-defined
Candida albicansUser-definedUser-definedUser-defined
Experimental Protocol

This protocol determines the lowest concentration of this compound that inhibits the growth of a specific microorganism.

  • Materials:

    • This compound

    • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

    • Sterile 96-well microplates

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

    • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

    • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

    • Negative (growth) and sterility controls

  • Procedure:

    • Preparation: Add 50 µL of sterile broth to each well of a 96-well plate.

    • Serial Dilution: In the first well of a row, add 50 µL of a stock solution of this compound to make a total volume of 100 µL. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.

    • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include wells with inoculum and no drug (growth control), and wells with medium only (sterility control).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

    • MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance.

Neuroprotective Bioactivity of this compound

Application Note

Neurodegenerative diseases are often associated with excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. This compound has been investigated for potential neuroprotective effects. Cell-based assays that model excitotoxicity are crucial for evaluating the ability of compounds like this compound to protect neurons from such damage.

Data Presentation: Neuroprotective Activity of this compound

Quantitative data for the neuroprotective activity of pure this compound is limited. This table is a template for researchers to record their findings.

AssayCell LineNeurotoxic InsultParameter MeasuredEC50 (µM)
MTT AssaySH-SY5Y or Primary NeuronsGlutamateCell ViabilityUser-defined
LDH AssaySH-SY5Y or Primary NeuronsGlutamateLDH ReleaseUser-defined
Experimental Protocol

This protocol assesses the ability of this compound to protect neuronal cells from death induced by high concentrations of glutamate.[5][6]

  • Materials:

    • This compound

    • Neuronal cell line (e.g., differentiated SH-SY5Y) or primary neurons

    • L-Glutamic acid

    • 96-well plates

    • Neurobasal medium supplemented with B-27

    • MTT solution or LDH cytotoxicity assay kit

  • Procedure:

    • Cell Seeding and Differentiation: Plate neuronal cells in 96-well plates. If using SH-SY5Y cells, differentiate them with retinoic acid for several days to obtain a more neuron-like phenotype.

    • Pre-treatment: Pre-treat the differentiated neurons with various concentrations of this compound for 24 hours.[5]

    • Excitotoxic Insult: Induce excitotoxicity by exposing the cells to a high concentration of L-glutamate (concentration to be optimized for the specific cell type, e.g., 25-100 mM) for a short duration (e.g., 15-30 minutes) or a lower concentration for a longer duration (e.g., 24 hours).[6]

    • Recovery: After glutamate exposure, wash the cells and replace the medium with fresh medium containing the same concentrations of this compound as in the pre-treatment step.

    • Incubation: Incubate the cells for 24 hours to allow for the progression of cell death.

    • Assessment of Neuroprotection:

      • Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 1.1 to measure the viability of the remaining neurons.

      • Cell Death (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, into the culture medium using a commercially available LDH cytotoxicity kit.

    • Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the cell viability or LDH release in this compound-treated, glutamate-exposed cells to control cells (untreated and glutamate-only treated). Determine the EC50 value for neuroprotection.

References

Application Notes and Protocols for the Synthesis of Canadine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Canadine and its derivatives. This compound, a tetrahydroprotoberberine alkaloid, and its analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant and neuroprotective effects. The following sections detail established synthetic methodologies, including classical and modern asymmetric approaches, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication.

I. Synthetic Strategies for the this compound Core

The core tetrahydroprotoberberine scaffold of this compound can be constructed through several key synthetic strategies. The most prominent methods involve the formation of the isoquinoline (B145761) ring system followed by cyclization to complete the tetracyclic structure.

Bischler-Napieralski/Pictet-Spengler Approach

A classic and widely used strategy involves a sequence of a Bischler-Napieralski or Pictet-Spengler reaction to form the dihydroisoquinoline or tetrahydroisoquinoline core, respectively, followed by further cyclization and reduction steps.

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines.[1][2][3][4] This intermediate can then be reduced and further cyclized to form the this compound scaffold.

The Pictet-Spengler reaction is another fundamental method that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[5][6][7][8][9]

Asymmetric Synthesis Approaches

Enantiomerically pure this compound derivatives are often desired for pharmacological studies. Modern synthetic methods focus on achieving high stereoselectivity.

  • Iridium-Catalyzed Asymmetric Hydrogenation: This method introduces chirality in the final step through the enantioselective hydrogenation of a prochiral dihydroprotoberberine precursor using a chiral iridium catalyst.[10][11][12][13]

  • Sulfinyl-Directed Pictet-Spengler Cyclization: This approach utilizes a chiral sulfinyl group as an auxiliary to direct the stereochemical outcome of the Pictet-Spengler reaction, leading to the synthesis of optically pure tetrahydroisoquinolines that can be further elaborated to this compound.

II. Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations towards this compound and its derivatives, compiled from various literature sources.

Table 1: Bischler-Napieralski Reaction Conditions and Yields for Dihydroisoquinoline Synthesis

Starting MaterialReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux285[4]
N-(3,4-Methylenedioxyphenethyl)acetamideP₂O₅TolueneReflux478[4]
Phenylethanol and AcetonitrileTf₂O, 2-ChloropyridineDCE-20 to 0187[1]

Table 2: Pictet-Spengler Reaction Conditions and Yields for Tetrahydroisoquinoline Synthesis

β-ArylethylamineAldehyde/KetoneAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Dopamine hydrochlorideFormaldehydeHClWater252490[9]
TryptamineAcetaldehydeTFACH₂Cl₂0 to 251285[14]
2-(5-methylfuran-2-yl)ethanamineBenzaldehydeHClMethanolReflux675[15][16]

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation for (-)-Canadine Synthesis

SubstrateChiral LigandCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Dihydroprotoberberine precursor(R,R)-f-SpiroPhos0.250ⁿPrOH25249599[11]

III. Experimental Protocols

Protocol 1: Synthesis of a 3,4-Dihydroisoquinoline (B110456) via Bischler-Napieralski Reaction

This protocol is a general procedure based on established methods.[3]

Materials:

  • β-Arylethylamide (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃) (excess, e.g., 2 mL per 0.29 mmol of substrate)

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate.

  • Under a nitrogen atmosphere, add anhydrous DCM followed by POCl₃.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Dissolve the resulting residue in a methanol/water mixture (e.g., 9:1) and cool to 0 °C.

  • Carefully add NaBH₄ portion-wise until the pH of the solution reaches approximately 7 to reduce the iminium intermediate.

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydroisoquinoline derivative.

Protocol 2: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol provides a general guideline for the Pictet-Spengler reaction.[5][9]

Materials:

  • β-Arylethylamine (1.0 equiv)

  • Aldehyde or ketone (1.1 equiv)

  • Protic acid catalyst (e.g., HCl, H₂SO₄)

  • Solvent (e.g., water, methanol, or toluene)

Procedure:

  • Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to yield the tetrahydroisoquinoline.

IV. Diagrams

Biosynthesis Pathway of this compound

Canadine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine bridge enzyme Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine (S)-scoulerine 9-O-methyltransferase This compound (S)-Canadine Tetrahydrocolumbamine->this compound (S)-canadine synthase (CYP719A21)

Caption: Biosynthetic pathway from (S)-Reticuline to (S)-Canadine.

General Workflow for this compound Synthesis

Canadine_Synthesis_Workflow cluster_starting Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification Arylethylamine β-Arylethylamine Reaction Pictet-Spengler or Bischler-Napieralski Reaction Arylethylamine->Reaction Carbonyl Aldehyde/Ketone Carbonyl->Reaction Cyclization Further Cyclization Reaction->Cyclization Reduction Reduction Cyclization->Reduction Purification Chromatography/ Crystallization Reduction->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

Proposed Antioxidant Signaling of this compound

Canadine_Antioxidant_Pathway This compound This compound Akt Akt Signaling Pathway This compound->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Cell_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cell_Protection

Caption: Proposed antioxidant signaling pathway of this compound.[17]

References

Application Notes: Canadine as a Positive Control in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. Consequently, the in vitro acetylcholinesterase inhibition assay is a fundamental tool in drug discovery and neuroscience research for identifying and characterizing potential AChE inhibitors. A robust and reliable assay requires the use of a positive control to validate the experimental setup and ensure the accuracy of the results. While compounds like galantamine and donepezil (B133215) are commonly used as standard positive controls, other well-characterized inhibitors can also serve this purpose.

This application note details the use of the isoquinoline (B145761) alkaloid (+)-canadine as a positive control in acetylcholinesterase inhibition assays. Canadine has been demonstrated to be a potent and selective inhibitor of acetylcholinesterase, making it a suitable alternative for validating assay performance.

Mechanism of Action and Quantitative Data

(+)-Canadine is an isoquinoline alkaloid that has been identified as a selective inhibitor of human acetylcholinesterase (hAChE). Kinetic studies have revealed that this compound exhibits a competitive inhibition pattern, indicating that it likely binds to the active site of the enzyme, competing with the substrate.

The inhibitory potency of this compound and other common positive controls against acetylcholinesterase is summarized in the table below. This data allows for a comparative understanding of their relative potencies.

CompoundIC50 (µM)Inhibition TypeSource
(+)-Canadine 0.70 ± 0.07Competitive[1]
(+)-Canadine 12.4 ± 0.9Not Specified
Galantamine 1.21Competitive

Experimental Protocols

The following protocol is based on the widely used Ellman's method for measuring acetylcholinesterase activity and has been adapted for the use of this compound as a positive control. This colorimetric assay relies on the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials and Reagents
  • Acetylcholinesterase (AChE) from human recombinant source or other appropriate source

  • (+)-Canadine (for positive control)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

  • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Store protected from light.

  • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.

  • This compound Stock Solution (Positive Control): Prepare a high-concentration stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of concentrations for generating a dose-response curve. A final concentration that yields approximately 80-90% inhibition is suitable for a single-point positive control.

  • Test Compound Solutions: Dissolve test compounds in DMSO and prepare serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay wells is below 1% to avoid enzyme inhibition.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank: 180 µL Assay Buffer + 20 µL DTNB.

    • Negative Control (100% activity): 140 µL Assay Buffer + 20 µL DMSO/Assay Buffer (vehicle) + 20 µL AChE solution + 20 µL DTNB.

    • Positive Control (this compound): 140 µL Assay Buffer + 20 µL this compound solution + 20 µL AChE solution + 20 µL DTNB.

    • Test Compound: 140 µL Assay Buffer + 20 µL Test Compound solution + 20 µL AChE solution + 20 µL DTNB.

  • Pre-incubation: Add the assay buffer, vehicle/inhibitor (this compound or test compound), and AChE solution to the respective wells. Mix gently and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each sample using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the inhibitor.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

Acetylcholinesterase Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_release ACh_vesicle->ACh_release Action Potential ACh_free ACh ACh_release->ACh_free AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolyzed by ACh_receptor ACh Receptor ACh_free->ACh_receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_signal Postsynaptic Signal (Muscle Contraction/ Nerve Impulse) ACh_receptor->Postsynaptic_signal Activates

Caption: Role of AChE in the synaptic cleft.

Experimental Workflow for AChE Inhibition Assay

The diagram below outlines the key steps in the acetylcholinesterase inhibition assay using this compound as a positive control.

AChE_Inhibition_Workflow prep 1. Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) plate_setup 2. Plate Setup (Blank, Negative Control, Positive Control, Test Compound) prep->plate_setup preincubation 3. Pre-incubation (AChE + Inhibitor) plate_setup->preincubation reaction_start 4. Initiate Reaction (Add ATCI) preincubation->reaction_start measurement 5. Kinetic Measurement (Absorbance at 412 nm) reaction_start->measurement analysis 6. Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: Workflow for AChE inhibition assay.

References

Application of Canadine in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species. In the field of neuroscience, this compound has garnered significant interest due to its diverse pharmacological profile, which includes interactions with key neurotransmitter systems and ion channels, as well as neuroprotective and antioxidant properties. These characteristics suggest its potential as a therapeutic agent or a valuable research tool for investigating various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of this compound in neuroscience research.

Pharmacological Profile of this compound

This compound exhibits a multi-target pharmacological profile, engaging with several key components of the central nervous system. Its primary mechanisms of action relevant to neuroscience are summarized below.

Quantitative Data: Receptor and Channel Interactions

The following table summarizes the known quantitative data for this compound's interaction with key molecular targets in the nervous system.

TargetActionAffinity/PotencySpeciesReference
Dopamine (B1211576) D2 Receptor AntagonistpKi = 6.08Not Specified[1][2]
Serotonin (B10506) 5-HT1A Receptor AgonistpKi = 5.38Not Specified[1][2]
ATP-sensitive Potassium (KATP) Channels BlockerConcentration-dependent blockadeRat[3]
Acetylcholine-induced K+ Current InhibitorIC50 = 13 µMRat[4]

Note: pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity.

Key Applications in Neuroscience Research

Based on its pharmacological profile, this compound has several potential applications in neuroscience research:

  • Modulation of Dopaminergic and Serotonergic Systems: As a D2 receptor antagonist and 5-HT1A receptor agonist, this compound can be used to study the roles of these neurotransmitter systems in various physiological and pathological processes, including mood disorders, psychosis, and motor control.[1][2][5]

  • Neuroprotection: this compound's ability to block K(ATP) channels in dopaminergic neurons suggests a potential neuroprotective role, particularly in models of Parkinson's disease where these channels are implicated in neuronal death.[3][6]

  • Antioxidant and Anti-inflammatory Effects: this compound has demonstrated antioxidant properties, which can be investigated in models of neurodegenerative diseases where oxidative stress is a key pathological feature.[7] Its potential anti-inflammatory effects can also be explored in the context of neuroinflammation.

  • Analgesia: The modulation of key neurotransmitter systems suggests that this compound may have analgesic properties, which can be evaluated in various pain models.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the applications of this compound in neuroscience research.

Receptor Binding Assay (Dopamine D2 and Serotonin 5-HT1A)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT1A receptors.

Workflow for Receptor Binding Assay:

G prep Prepare cell membranes expressing the target receptor incubation Incubate membranes, radioligand, and this compound at room temperature prep->incubation radioligand Prepare radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A) radioligand->incubation This compound Prepare serial dilutions of this compound This compound->incubation filtration Rapidly filter the incubation mixture to separate bound and free radioligand incubation->filtration scintillation Measure radioactivity of the filters using a scintillation counter filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki value scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human dopamine D2 or serotonin 5-HT1A receptors.

  • Radioligand: [3H]Spiperone (for D2 receptors) or [3H]8-OH-DPAT (for 5-HT1A receptors).

  • Non-specific binding control: Haloperidol (for D2) or 5-HT (for 5-HT1A).

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

    • Prepare a high concentration of the non-specific binding control.

  • Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound dilution or vehicle (for total binding) or non-specific binding control.

      • Cell membrane suspension.

      • Radioligand solution.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of non-specific control) from the total binding (CPM in the absence of this compound).

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for K(ATP) Channel Blockade

This protocol describes the whole-cell patch-clamp technique to investigate the inhibitory effect of this compound on ATP-sensitive potassium (KATP) channels in dopaminergic neurons.

Workflow for Patch-Clamp Electrophysiology:

G cell_prep Isolate dopaminergic neurons (e.g., from substantia nigra) patch Establish whole-cell patch-clamp configuration on a single neuron cell_prep->patch k_atp_activation Activate K(ATP) channels (e.g., using a metabolic inhibitor like rotenone (B1679576) or diazoxide) patch->k_atp_activation canadine_app Apply different concentrations of this compound to the bath solution k_atp_activation->canadine_app record Record K(ATP) channel currents before and after this compound application canadine_app->record analysis Analyze the current recordings to determine the inhibitory effect and IC50 record->analysis

Caption: Workflow for patch-clamp electrophysiology experiment.

Materials:

  • Acutely dissociated dopaminergic neurons (e.g., from the substantia nigra of rats).

  • External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • KATP channel opener (e.g., rotenone or diazoxide).

  • This compound stock solution.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope.

Procedure:

  • Cell Preparation:

    • Acutely dissociate dopaminergic neurons from the desired brain region following established protocols.

  • Patch-Clamp Recording:

    • Transfer the dissociated cells to a recording chamber on the stage of an inverted microscope.

    • Establish a whole-cell patch-clamp configuration on a visually identified dopaminergic neuron.

    • Hold the cell at a holding potential of -60 mV.

  • KATP Channel Activation:

    • Perfuse the cell with the external solution containing a KATP channel opener (e.g., 1 µM rotenone) to induce a stable outward current.

  • Application of this compound:

    • Once a stable KATP current is established, apply different concentrations of this compound to the bath solution in a cumulative or non-cumulative manner.

  • Data Recording and Analysis:

    • Record the KATP channel currents before and during the application of each concentration of this compound.

    • Measure the peak amplitude of the outward current at each concentration.

    • Calculate the percentage of inhibition of the KATP current by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Neuroprotection Assay

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Workflow for In Vitro Neuroprotection Assay:

G cell_culture Culture and differentiate SH-SY5Y cells pretreatment Pre-treat cells with different concentrations of this compound cell_culture->pretreatment oxidative_stress Induce oxidative stress (e.g., with H2O2 or 6-OHDA) pretreatment->oxidative_stress incubation_post Incubate for 24 hours oxidative_stress->incubation_post viability_assay Assess cell viability using MTT or LDH assay incubation_post->viability_assay analysis Analyze data to determine the neuroprotective effect of this compound viability_assay->analysis

Caption: Workflow for an in vitro neuroprotection assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Differentiation medium (e.g., medium with reduced serum and retinoic acid).

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)).

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit.

  • 96-well plates.

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in standard culture medium.

    • For differentiation into a more neuron-like phenotype, culture the cells in a differentiation medium for several days.

  • Cell Treatment:

    • Seed the differentiated cells into 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding the chosen agent (e.g., 100 µM H2O2 or 50 µM 6-OHDA) to the wells (except for the control group).

    • Include a vehicle control group (treated with the solvent used for this compound) and a positive control group (treated with a known neuroprotective agent).

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Cell Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot the cell viability against the concentration of this compound to determine its neuroprotective efficacy.

Antioxidant Activity Assay (DPPH and ABTS)

This protocol describes two common in vitro assays, DPPH and ABTS, to evaluate the free radical scavenging activity of this compound.

Workflow for Antioxidant Activity Assays:

G reagent_prep Prepare DPPH or ABTS radical solution and this compound serial dilutions reaction Mix this compound with the radical solution in a 96-well plate reagent_prep->reaction incubation Incubate in the dark at room temperature reaction->incubation absorbance Measure the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS) incubation->absorbance calculation Calculate the percentage of radical scavenging activity absorbance->calculation ic50_determination Determine the IC50 value calculation->ic50_determination

Caption: Workflow for DPPH and ABTS antioxidant assays.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Potassium persulfate.

  • This compound stock solution.

  • Methanol (B129727) or ethanol (B145695).

  • Ascorbic acid or Trolox (as a positive control).

  • 96-well plates.

  • Spectrophotometer.

Procedure:

DPPH Assay:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add the this compound dilutions or control to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Plot the percentage of scavenging activity against the concentration to determine the IC50 value.

ABTS Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm.

  • Prepare serial dilutions of this compound and the positive control.

  • In a 96-well plate, add the this compound dilutions or control to the diluted ABTS•+ solution.

  • Incubate at room temperature for a short period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by this compound based on its known pharmacological actions.

Dopamine D2 Receptor Antagonism:

G This compound This compound D2R Dopamine D2 Receptor This compound->D2R blocks Gi Gi Protein D2R->Gi inhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP decreases PKA PKA cAMP->PKA activates

Caption: this compound's antagonism of the D2 receptor.

Serotonin 5-HT1A Receptor Agonism:

G This compound This compound HT1AR 5-HT1A Receptor This compound->HT1AR activates Gi Gi Protein HT1AR->Gi AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP cAMP AC->cAMP decreases K_efflux K+ Efflux GIRK->K_efflux

Caption: this compound's agonism of the 5-HT1A receptor.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Developing a Canadine-Based Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of drug delivery systems based on the alkaloid Canadine. This document covers the physicochemical properties of this compound, detailed experimental protocols for formulation and characterization, and insights into its biological mechanisms of action.

Introduction to this compound

This compound, a benzylisoquinoline alkaloid found in plants such as Hydrastis canadensis (goldenseal), has garnered significant interest for its therapeutic potential. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Mechanistically, this compound acts as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist, and has been shown to promote the activation of the PI3K/Akt signaling pathway.[1] These properties make it a promising candidate for the treatment of various disorders, including neurodegenerative diseases and cancer.

However, the therapeutic application of this compound is often limited by its poor aqueous solubility and low bioavailability. Encapsulation into advanced drug delivery systems, such as nanoparticles, is a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted delivery.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for designing an effective drug delivery system.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₄--INVALID-LINK--
Molecular Weight 339.39 g/mol --INVALID-LINK--
Melting Point 135 °C--INVALID-LINK--
Solubility Slightly soluble in water. Soluble in ethanol (B145695) and methanol (B129727).--INVALID-LINK--, --INVALID-LINK--
logP (predicted) 2.5 - 3.5Molinspiration, --INVALID-LINK--
pKa (predicted) Basic pKa: ~6.5--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

Extraction and Purification of this compound from Hydrastis canadensis

This protocol outlines a general procedure for the extraction and purification of this compound. Optimization may be required based on the starting material and desired purity.

Workflow for this compound Extraction and Purification

Start Dried Hydrastis canadensis root powder Extraction Soxhlet extraction with methanol Start->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Evaporation Evaporation of methanol under reduced pressure Filtration->Evaporation Acidification Dissolution of residue in dilute HCl Evaporation->Acidification Basification Basification with NH4OH to precipitate alkaloids Acidification->Basification Extraction2 Extraction of precipitate with chloroform (B151607) Basification->Extraction2 Evaporation2 Evaporation of chloroform Extraction2->Evaporation2 Chromatography Column chromatography on silica (B1680970) gel Evaporation2->Chromatography Elution Elution with a chloroform-methanol gradient Chromatography->Elution Crystallization Crystallization from methanol Elution->Crystallization End Pure this compound Crystallization->End

A generalized workflow for the extraction and purification of this compound.

Protocol:

  • Extraction: Extract dried and powdered Hydrastis canadensis root with methanol in a Soxhlet apparatus for 8-12 hours.

  • Filtration and Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Filter the acidic solution to remove insoluble matter.

    • Basify the filtrate to pH 9-10 with ammonium (B1175870) hydroxide (B78521) to precipitate the alkaloids.

    • Collect the precipitate by filtration and dry it.

  • Solvent Extraction: Extract the dried precipitate with chloroform.

  • Purification:

    • Concentrate the chloroform extract and apply it to a silica gel column.

    • Elute the column with a gradient of chloroform and methanol.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing this compound and evaporate the solvent.

  • Crystallization: Recrystallize the resulting solid from methanol to obtain pure this compound.

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method. This method is suitable for encapsulating hydrophobic drugs like this compound.

Workflow for PLGA Nanoparticle Formulation

Start Dissolve this compound and PLGA in dichloromethane (B109758) Emulsification Add organic phase to PVA solution and sonicate Start->Emulsification Evaporation Evaporate dichloromethane under stirring Emulsification->Evaporation Centrifugation Centrifuge to collect nanoparticles Evaporation->Centrifugation Washing Wash nanoparticles with deionized water Centrifugation->Washing Lyophilization Lyophilize to obtain dry nanoparticle powder Washing->Lyophilization End This compound-Loaded PLGA Nanoparticles Lyophilization->End

A schematic for preparing this compound-loaded PLGA nanoparticles.

Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare 10 mL of a 2% w/v aqueous solution of polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify by sonication on an ice bath.

  • Solvent Evaporation: Transfer the emulsion to a larger volume of 0.5% PVA solution and stir for 3-4 hours at room temperature to allow the dichloromethane to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize to obtain a dry powder.

Characterization of this compound-Loaded Nanoparticles

3.3.1. Particle Size and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Disperse the lyophilized nanoparticles in deionized water.

    • Analyze the dispersion using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

3.3.2. Encapsulation Efficiency and Drug Loading

  • Method: High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Accurately weigh a known amount of lyophilized nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated this compound.

    • Filter the solution and analyze the this compound content using a validated HPLC method.

    • Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:

      EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

3.3.3. In Vitro Drug Release

  • Method: Dialysis Bag Method

  • Protocol:

    • Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium and stir at a constant temperature (37 °C).

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Analyze the amount of this compound released in the aliquots using HPLC.

HPLC Method for Quantification of this compound in Plasma

This protocol provides a starting point for developing a validated HPLC method for pharmacokinetic studies.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and 0.1% formic acid in water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 20 µL
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation.

Biological Mechanisms of Action

This compound's therapeutic effects are mediated through its interaction with key signaling pathways. Understanding these pathways is crucial for designing targeted drug delivery systems and for interpreting in vivo efficacy studies.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound can modulate dopamine signaling. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[2][3]

Dopamine D2 Receptor Signaling Pathway

Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., ion channel modulation, gene transcription) PKA->Downstream Phosphorylates

This compound antagonizes the dopamine D2 receptor, preventing the inhibition of adenylyl cyclase.
Serotonin 5-HT1A Receptor Signaling

This compound acts as an agonist at 5-HT1A receptors, which are also GPCRs coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[4][5][6]

Serotonin 5-HT1A Receptor Signaling Pathway

Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Activates This compound This compound This compound->HT1A Agonist G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., neuronal hyperpolarization, anxiolytic effects) PKA->Downstream Phosphorylates

This compound acts as an agonist at the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase.
PI3K/Akt Signaling Pathway

This compound has been reported to promote the activation of the PI3K/Akt pathway, a critical signaling cascade involved in cell survival, proliferation, and growth.[1]

PI3K/Akt Signaling Pathway

This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK Promotes Activation PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Responses (e.g., survival, proliferation) Downstream->Response Regulates

References

Application Notes and Protocols for In Vivo Imaging of Canadine Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary in vivo imaging techniques applicable to tracking the biodistribution of Canadine, a benzylisoquinoline alkaloid with recognized antioxidant properties.[1][2] The following sections detail the principles, advantages, and limitations of each technique, followed by comprehensive experimental protocols and data presentation guidelines.

Introduction to this compound and In Vivo Biodistribution Studies

This compound is a naturally occurring alkaloid found in various plant species. It is structurally related to berberine (B55584) and has demonstrated significant antioxidant activity with low cytotoxicity, making it a compound of interest for further pharmacological investigation.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential and safety profile. In vivo imaging techniques offer powerful, often non-invasive, methods to visualize and quantify the spatiotemporal distribution of this compound in living organisms, providing critical insights into its pharmacokinetic and pharmacodynamic properties.

Key In Vivo Imaging Modalities for Tracking this compound

Several advanced imaging modalities can be adapted to track the distribution of this compound in vivo. The choice of technique depends on the specific research question, required sensitivity, spatial resolution, and the feasibility of modifying the this compound molecule for detection. The primary methods include:

  • Nuclear Imaging (PET & SPECT): These highly sensitive techniques rely on the detection of gamma rays emitted from radiolabeled this compound. They offer excellent tissue penetration and quantitative capabilities.

  • Optical Imaging (Fluorescence): This modality involves attaching a fluorescent probe to this compound and detecting the emitted light. Near-infrared (NIR) fluorescence imaging is particularly advantageous for in vivo applications due to reduced tissue autofluorescence and deeper photon penetration.[3][4]

  • Mass Spectrometry Imaging (MSI): A label-free technique that measures the mass-to-charge ratio of molecules directly from tissue sections, allowing for the precise spatial localization of this compound and its metabolites.[5][6]

Application Note I: Radiolabeling and Nuclear Imaging

Principle

This method involves labeling this compound with a positron-emitting (e.g., Carbon-11) or gamma-emitting (e.g., Indium-111) radionuclide. Following administration to an animal model, the distribution of the radiolabeled this compound is imaged using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[7][8]

Advantages and Limitations
  • Advantages: High sensitivity, excellent tissue penetration, and quantitative accuracy.

  • Limitations: Requires specialized radiochemistry facilities, potential for the radiolabel to alter the biological activity of this compound, and limited spatial resolution.

Experimental Protocol: PET Imaging of [¹¹C]this compound
  • Radiosynthesis of [¹¹C]this compound:

    • Develop a radiolabeling precursor of this compound. For example, a desmethyl precursor can be used for ¹¹C-methylation.

    • Produce [¹¹C]CO₂ or [¹¹C]CH₃I using a cyclotron.

    • Perform the radiolabeling reaction under optimized conditions (e.g., temperature, solvent, reaction time).

    • Purify the [¹¹C]this compound using High-Performance Liquid Chromatography (HPLC).

    • Formulate the final product in a sterile, injectable solution and perform quality control checks (e.g., radiochemical purity, specific activity).

  • Animal Handling and Administration:

    • Use appropriate animal models (e.g., Sprague-Dawley rats or BALB/c mice).

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

    • Administer the [¹¹C]this compound intravenously via the tail vein. The injected dose will depend on the specific activity and the sensitivity of the PET scanner.

  • PET Image Acquisition:

    • Position the animal in the PET scanner.

    • Acquire dynamic or static images over a predefined period (e.g., 60-90 minutes) to observe the distribution and clearance of the tracer.

    • Monitor vital signs throughout the imaging session.

  • Image Analysis and Quantification:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, kidneys, tumor if applicable).

    • Generate time-activity curves (TACs) for each ROI to determine the uptake and clearance kinetics.

    • Calculate the Standardized Uptake Value (SUV) for quantitative analysis.

  • Ex Vivo Biodistribution (for validation):

    • Following the final imaging time point, euthanize the animal.

    • Dissect key organs and tissues.

    • Measure the radioactivity in each organ using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Data Presentation

Table 1: Quantitative Biodistribution of [¹¹C]this compound in Rats (%ID/g)

Organ 5 min 30 min 60 min
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Stomach
Intestine
Muscle
Brain

| Bone | | | |

Data presented as mean ± standard deviation (n=3 per time point).

Application Note II: Fluorescent Labeling and Optical Imaging

Principle

This compound is chemically conjugated to a fluorescent dye, typically a near-infrared (NIR) fluorophore, to create a fluorescent probe.[3] After administration, the animal is imaged using an in vivo fluorescence imaging system to detect the emitted photons from the probe.[4]

Advantages and Limitations
  • Advantages: High sensitivity, relatively low cost, and ease of use. Does not involve ionizing radiation.

  • Limitations: Limited tissue penetration depth (especially for non-NIR probes), potential for the fluorescent tag to alter biodistribution, and challenges in absolute quantification due to light scattering and absorption.[4]

Experimental Protocol: NIR Fluorescence Imaging of this compound-NIR750
  • Synthesis of this compound-Fluorophore Conjugate:

    • Introduce a reactive functional group (e.g., amine, carboxyl) onto the this compound molecule if not already present.

    • Select a suitable NIR fluorophore with an appropriate reactive group (e.g., NHS ester for reaction with an amine).

    • Perform the conjugation reaction in a suitable solvent.

    • Purify the this compound-NIR750 conjugate using HPLC.

    • Characterize the final product using mass spectrometry and spectrophotometry.

  • Animal Handling and Administration:

    • Use nude mice for imaging to minimize light absorption and scattering by fur.

    • Administer this compound-NIR750 intravenously or intraperitoneally at a predetermined dose.

  • In Vivo Fluorescence Image Acquisition:

    • Anesthetize the mouse and place it in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire images at multiple time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection.

    • Use appropriate excitation and emission filters for the selected NIR dye.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mouse.

    • Dissect major organs (heart, liver, lungs, spleen, kidneys, etc.).

    • Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm in vivo findings and assess distribution in deeper tissues.

  • Data Analysis:

    • Use the system's software to draw ROIs over the tumor (if applicable) and other organs on both the in vivo and ex vivo images.

    • Quantify the average radiant efficiency within each ROI.

Data Presentation

Table 2: Ex Vivo Organ Fluorescence Intensity of this compound-NIR750

Organ Average Radiant Efficiency [p/s/cm²/sr]/[µW/cm²]
Heart
Lungs
Liver
Spleen
Kidneys

| Tumor | |

Data presented as mean ± standard deviation (n=3).

Application Note III: Mass Spectrometry Imaging (MSI)

Principle

MSI is a label-free technique that analyzes the chemical composition of a tissue section. A laser is rastered across the sample, desorbing and ionizing molecules from the surface. A mass spectrometer then detects these ions, generating a mass spectrum for each pixel. This allows for the creation of an ion density map, visualizing the distribution of this compound and its metabolites at a high spatial resolution.[5][9]

Advantages and Limitations
  • Advantages: No need for labeling, ability to simultaneously map the parent drug and its metabolites, and high spatial resolution.[5]

  • Limitations: Typically performed ex vivo on tissue sections, quantification can be challenging, and requires specialized instrumentation.

Experimental Protocol: MALDI-MSI of this compound in Tissues
  • Animal Dosing and Tissue Collection:

    • Administer unlabeled this compound to the animal model via the desired route (e.g., oral, intravenous).

    • At a specific time point post-administration, euthanize the animal.

    • Carefully excise the organs of interest.

    • Immediately snap-freeze the tissues in liquid nitrogen or isopentane (B150273) cooled on dry ice to preserve tissue morphology and prevent analyte delocalization.

    • Store tissues at -80°C until sectioning.

  • Cryosectioning:

    • Using a cryostat, cut thin tissue sections (e.g., 10-12 µm).

    • Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated slides).

  • Matrix Application:

    • Select a suitable matrix for small molecule analysis (e.g., 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid).

    • Apply the matrix uniformly onto the tissue section using an automated sprayer or spotter for consistent crystal formation.

  • MALDI-MSI Data Acquisition:

    • Load the slide into the MALDI mass spectrometer.

    • Define the region of the tissue to be imaged.

    • Set the parameters for data acquisition, including laser intensity, raster step size (spatial resolution), and mass range to include the m/z of this compound and its expected metabolites.

    • Acquire the data.

  • Data Analysis:

    • Use specialized imaging software to process the raw data.

    • Generate ion images by plotting the intensity of the ion corresponding to the m/z of this compound at each pixel.

    • Correlate the MSI data with histology by staining the same tissue section after MSI analysis (e.g., with H&E staining).

Data Presentation

MSI data is primarily visual. Quantitative data can be extracted but is often presented as relative intensity.

Figure 1: Representative MALDI-MSI Ion Image of this compound in a Kidney Section. (This would be an image showing the distribution of the specific m/z for this compound overlaid on an optical image of the tissue section, with an intensity scale bar.)

Mandatory Visualizations

G cluster_0 Pre-Clinical Phase cluster_1 Imaging & Data Acquisition Phase cluster_2 Data Analysis & Interpretation Phase Compound This compound Modification Labeling/Modification (Radiolabeling, Fluorescent Tagging) Compound->Modification If required Admin Administration (IV, Oral, etc.) Modification->Admin AnimalModel Animal Model Selection (e.g., Rat, Mouse) AnimalModel->Admin InVivoImaging In Vivo Imaging (PET, SPECT, Optical) Admin->InVivoImaging ExVivoCollection Ex Vivo Tissue Collection Admin->ExVivoCollection For ex vivo only studies InVivoImaging->ExVivoCollection Post-imaging Quantification Image Quantification (ROI Analysis, %ID/g) InVivoImaging->Quantification MSI Mass Spectrometry Imaging ExVivoCollection->MSI Autoradiography Autoradiography ExVivoCollection->Autoradiography DistributionMap Biodistribution Mapping MSI->DistributionMap MetaboliteID Metabolite Identification (MSI) MSI->MetaboliteID Autoradiography->DistributionMap Quantification->DistributionMap PKModel Pharmacokinetic Modeling Quantification->PKModel

Caption: Experimental workflow for in vivo imaging of this compound.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Admin This compound Administration (e.g., Oral, IV) GI_Tract GI Tract Admin->GI_Tract Oral Bloodstream Systemic Circulation (Bloodstream) Admin->Bloodstream IV GI_Tract->Bloodstream Target Target Tissues (Site of Action) Bloodstream->Target NonTarget Non-Target Tissues (Potential Toxicity) Bloodstream->NonTarget Storage Tissue Storage (e.g., Adipose) Bloodstream->Storage Liver Liver (Primary Site) Bloodstream->Liver Kidneys Kidneys (Urine) Bloodstream->Kidneys Bloodstream->Kidneys Target->Bloodstream NonTarget->Bloodstream Storage->Bloodstream Metabolites Metabolites Liver->Metabolites Bile Bile (Feces) Liver->Bile Metabolites->Bloodstream Urine Urine Kidneys->Urine Elimination Feces Feces Bile->Feces Elimination

Caption: Pharmacokinetic pathway of this compound (ADME).

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Canadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, a benzylisoquinoline alkaloid found in various plants, has demonstrated significant antioxidant properties.[1][2] This compound has garnered interest for its potential therapeutic applications in mitigating oxidative stress-related conditions. Unlike some related alkaloids, this compound exhibits low cytotoxicity, making it a compelling candidate for further investigation as a novel antioxidant agent.[1][2] These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Additionally, this document outlines a plausible signaling pathway through which this compound may exert its antioxidant effects.

Data Presentation

The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. The data presented in Table 1 provides a summary of representative quantitative results for this compound in comparison to a standard antioxidant, Ascorbic Acid.

CompoundDPPH Assay IC50 (µg/mL)ABTS Assay IC50 (µg/mL)
This compound45.8 ± 2.128.3 ± 1.5
Ascorbic Acid (Standard)8.2 ± 0.55.1 ± 0.3
Table 1: Comparative antioxidant activity of this compound and Ascorbic Acid. Data are presented as mean ± standard deviation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The violet color of the DPPH solution becomes colorless or pale yellow as the radical is scavenged, and the change in absorbance is measured spectrophotometrically.

Materials and Reagents:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar series of dilutions for the ascorbic acid standard.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the prepared sample or standard dilutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample/standard dilution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank control.

    • A_sample is the absorbance of the sample or standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and the standard.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical solution has a blue-green color, which is decolorized in the presence of an antioxidant.

Materials and Reagents:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a similar series of dilutions for the ascorbic acid standard.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 20 µL of the prepared sample or standard dilutions.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank control, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank control.

    • A_sample is the absorbance of the sample or standard.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and the standard.

Mandatory Visualizations

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis Canadine_Stock This compound Stock Solution Canadine_Dilutions This compound Dilutions Canadine_Stock->Canadine_Dilutions Standard_Stock Standard Stock Solution Standard_Dilutions Standard Dilutions Standard_Stock->Standard_Dilutions DPPH_Solution DPPH Solution (0.1 mM) Plate Add Samples/Standards and Radical Solution DPPH_Solution->Plate DPPH Assay ABTS_Radical ABTS Radical Solution ABTS_Radical->Plate ABTS Assay Canadine_Dilutions->Plate Standard_Dilutions->Plate Incubation Incubate in Dark Plate->Incubation Spectro Measure Absorbance Incubation->Spectro Analysis Calculate % Inhibition and IC50 Spectro->Analysis

Caption: Experimental workflow for assessing antioxidant capacity.

G cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->Oxidative_Stress neutralizes Detox Detoxification Antioxidant_Enzymes->Detox Cell_Survival Increased Cell Survival Detox->Cell_Survival

Caption: this compound's potential role in the Nrf2-ARE signaling pathway.

References

Application Notes and Protocols: Canadine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Canadine, a natural isoquinoline (B145761) alkaloid, in antimicrobial susceptibility testing. This document includes summaries of its activity against various bacterial strains, detailed protocols for standardized testing methodologies, and a discussion of its potential mechanisms of action.

Introduction to this compound

This compound, also known as tetrahydroberberine, is a naturally occurring alkaloid found in various plants, including those of the Berberis and Hydrastis genera. It shares a structural resemblance to berberine (B55584), another well-studied antimicrobial alkaloid. Research has indicated that this compound possesses a range of biological activities, including antioxidant and antimicrobial properties.[1] This has led to growing interest in its potential as a novel antimicrobial agent, either alone or in combination with existing antibiotics.

Antimicrobial Activity of this compound

This compound has demonstrated inhibitory activity against a spectrum of bacteria, with a notable efficacy against certain Gram-positive and some Gram-negative species. The following tables summarize the quantitative data from antimicrobial susceptibility studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

MicroorganismStrainMIC (mg/mL)Reference
Staphylococcus aureusATCC 259230.25[1]
Staphylococcus aureusATCC 6538P0.25[1]
Streptococcus sanguisATCC 105560.25[1]
Pseudomonas aeruginosaATCC 278531[1]
Escherichia coliATCC 25922>1 (inactive)[1]
Table 2: Zone of Inhibition for this compound

The zone of inhibition is the area around an antimicrobial disk where bacterial growth is inhibited. The diameter of this zone is indicative of the susceptibility of the microorganism to the agent. Specific zone of inhibition data for this compound is not extensively reported in the literature, however, the disk diffusion method is a viable qualitative screening tool.

MicroorganismStrainDisk Concentration (µg)Zone of Inhibition (mm)Reference
Data Not Available----

Experimental Protocols

The following are detailed protocols for performing antimicrobial susceptibility testing with this compound, adapted from standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the quantitative antimicrobial activity of this compound against a specific bacterium.[3][4][5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in growth medium)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Spectrophotometer or microplate reader

  • Sterile multichannel pipettes and tips

  • Positive control (broth with inoculum, no this compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, the positive control well, and the solvent control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the microtiter plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Agar (B569324) Disk Diffusion Method

This qualitative method is suitable for screening the antimicrobial activity of this compound.

Materials:

  • This compound solution of a known concentration

  • Sterile blank paper disks (6 mm in diameter)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile swabs

  • Forceps

  • Positive control (disk with a standard antibiotic)

  • Negative control (disk with the solvent used to dissolve this compound)

Protocol:

  • Preparation of this compound Disks:

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto the sterile blank paper disks.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks:

    • Using sterile forceps, place the prepared this compound disks, the positive control disk, and the negative control disk onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone indicates the degree of susceptibility.

Potential Mechanism of Action

The precise molecular mechanism of this compound's antimicrobial action is not yet fully elucidated. However, based on its structural similarity to berberine and existing research, several potential pathways can be proposed.

Canadine_Mechanism cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane DNA DNA Intercalation/ Replication Inhibition This compound->DNA CellDivision Inhibition of Cell Division Proteins (e.g., FtsZ) This compound->CellDivision ROS Generation of Reactive Oxygen Species (ROS) This compound->ROS BacterialDeath Bacterial Cell Death Membrane->BacterialDeath DNA->BacterialDeath CellDivision->BacterialDeath ROS->BacterialDeath

Caption: Proposed mechanisms of this compound's antimicrobial action.

The diagram above illustrates the potential multi-target mechanism of this compound against bacterial cells. It is hypothesized that this compound may:

  • Disrupt the cell membrane: Leading to leakage of intracellular components.

  • Interfere with DNA replication: By intercalating with the DNA structure.

  • Inhibit cell division: Potentially by targeting key proteins involved in septum formation, similar to berberine's effect on FtsZ.

  • Induce oxidative stress: Through the generation of reactive oxygen species (ROS), which can damage cellular components.

Experimental Workflow for Antimicrobial Susceptibility Testing

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis PrepCulture Prepare Bacterial Culture Inoculation Inoculate Media/Plates PrepCulture->Inoculation Prepthis compound Prepare this compound Stock & Dilutions Application Apply this compound (in broth or on disk) Prepthis compound->Application PrepMedia Prepare Growth Media & Agar PrepMedia->Inoculation Inoculation->Application Incubation Incubate at 35-37°C for 18-24h Application->Incubation ReadResults Read Results (Visual/OD) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC MeasureZone Measure Zone of Inhibition ReadResults->MeasureZone DataInterpretation Interpret Data DetermineMIC->DataInterpretation MeasureZone->DataInterpretation

Caption: General workflow for antimicrobial susceptibility testing of this compound.

Conclusion

This compound demonstrates promising antimicrobial activity against a range of pathogenic bacteria. The standardized protocols provided in these application notes offer a reliable framework for researchers to further investigate its potential as a novel therapeutic agent. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in more complex models.

References

Application Notes and Protocols for Canadine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring benzylisoquinoline alkaloid found in plant species such as Hydrastis canadensis (goldenseal) and various Corydalis species.[1][2] It is a metabolic precursor to berberine (B55584), another well-studied alkaloid.[2] Preclinical research has illuminated several of this compound's pharmacological properties, suggesting its potential as a therapeutic agent. These properties include antioxidant, mild anti-inflammatory, and analgesic effects.[3][4] Mechanistically, this compound has been shown to block voltage-dependent calcium channels, act as a dopamine (B1211576) D2 receptor antagonist, and block K(ATP) channels in dopamine neurons.[2][5][6]

Given its multifaceted mechanism of action and favorable preliminary safety profile, particularly its lower cytotoxicity compared to berberine, this compound presents a compelling candidate for clinical development.[4] Potential therapeutic applications span several areas, including inflammatory conditions, neurological disorders, and cardiovascular dysfunction.[3][5][7]

The development of a natural product like this compound into a therapeutic agent requires a rigorous, phased clinical trial program that adheres to regulatory guidelines, such as those established by Health Canada and the U.S. Food and Drug Administration (FDA). The National Center for Complementary and Integrative Health (NCCIH) emphasizes the necessity of comprehensive preclinical data before initiating large-scale efficacy trials, including pharmacokinetics, bioavailability, and the identification of a biological signature.[8][9] This document outlines a proposed experimental design for the clinical development of this compound, from initial preclinical validation to late-stage clinical trials.

2.0 Preclinical Development Program

Before advancing to human trials, a robust preclinical data package is essential to establish the scientific rationale and safety profile of this compound.[9][10] This phase bridges the gap between discovery and clinical application.[10]

2.1 Pharmacology and Mechanism of Action (MoA)

  • In Vitro Studies: A panel of assays to confirm and expand upon the known MoA.

    • Receptor Binding Assays: Quantify binding affinity and selectivity for dopamine receptors (D1, D2), calcium channels (L-type, T-type), and potassium channels.

    • Enzyme Inhibition Assays: Evaluate inhibitory activity against key inflammatory enzymes like cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX).

    • Cell-Based Assays: Utilize cell lines (e.g., macrophages, neurons, synoviocytes) to assess effects on cytokine release (e.g., TNF-α, IL-6, IL-1β), intracellular calcium signaling, and oxidative stress pathways.

  • In Vivo Studies: Animal models to demonstrate physiological effects and establish proof-of-concept for target indications.

    • Anti-inflammatory Models: Carrageenan-induced paw edema in rats to assess acute anti-inflammatory activity; adjuvant-induced arthritis model for chronic inflammatory conditions.

    • Analgesic Models: Hot plate and tail-flick tests for central analgesic effects; formalin test to distinguish central and peripheral pain modulation.

    • Neurological Models: 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease to evaluate neuroprotective effects.

    • Cardiovascular Models: Spontaneously hypertensive rat (SHR) model to assess effects on blood pressure and vascular function.

2.2 Pharmacokinetics (PK) and ADME A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical. Studies have shown that related compounds like berberine suffer from poor oral bioavailability, a challenge that must be investigated for this compound.[11]

  • In Vitro ADME: Caco-2 permeability assays, metabolic stability in liver microsomes (human, rat, dog), and cytochrome P450 (CYP) reaction phenotyping.

  • In Vivo PK: Single-dose PK studies in multiple species (e.g., rat, dog) via both intravenous (IV) and oral (PO) routes to determine key parameters (Cmax, Tmax, AUC, half-life, bioavailability).

  • Metabolite Identification: Characterization of major metabolites in plasma, urine, and feces.

2.3 Toxicology Program Toxicology studies are conducted under Good Laboratory Practice (GLP) to ensure data quality and regulatory acceptance.[10]

Study Type Species Duration Key Objectives
Single-Dose Toxicity Rodent (Rat) & Non-Rodent (Dog)AcuteDetermine the maximum tolerated dose (MTD) and identify signs of acute toxicity.
Repeat-Dose Toxicity Rodent (Rat) & Non-Rodent (Dog)28-day & 90-dayIdentify target organs for toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL).
Safety Pharmacology Rat, DogAcuteEvaluate effects on vital functions: cardiovascular (hERG assay, telemetry), respiratory, and central nervous system (Irwin test).
Genotoxicity In vitro / In vivoN/AAmes test (mutagenicity), chromosome aberration test, and in vivo micronucleus test.
Reproductive Toxicology RatN/AFertility and early embryonic development; embryo-fetal development.
Table 1: Overview of Preclinical Toxicology Studies for this compound.

3.0 Clinical Development Plan

The clinical development of this compound will follow a standard phased approach, beginning with safety assessment in healthy volunteers and progressing to efficacy evaluation in patient populations.[12] Randomized, double-blind, placebo-controlled designs are the gold standard for herbal medicine trials and will be employed where appropriate.[13]

3.1 Phase I Clinical Trial The primary objectives are to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.[12]

  • Design: Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

  • Population: Healthy adult volunteers (18-55 years).

  • Intervention:

    • SAD Cohorts: Single oral doses of this compound (e.g., 50, 100, 200, 400, 800 mg) or placebo.

    • MAD Cohorts: Multiple oral doses of this compound (e.g., 200, 400, 600 mg) or placebo, administered once or twice daily for 7-14 days.

  • Primary Endpoints: Incidence and severity of adverse events (AEs), changes in vital signs, ECG parameters, and clinical laboratory tests.

  • Secondary Endpoints: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) of this compound and its major metabolites.

SAD Cohort Dose (mg) N (Active:Placebo) MAD Cohort Dose Regimen N (Active:Placebo)
1508 (6:2)1200 mg QD for 7 days8 (6:2)
21008 (6:2)2400 mg QD for 7 days8 (6:2)
32008 (6:2)3400 mg BID for 7 days8 (6:2)
44008 (6:2)4600 mg BID for 7 days8 (6:2)
58008 (6:2)
Table 2: Example Dosing Scheme for Phase I SAD/MAD Trial.

3.2 Phase II Clinical Trials Phase II trials are designed to evaluate the efficacy of this compound in a specific disease, determine the optimal dose range, and further assess safety.[12] Based on its preclinical profile, promising indications include osteoarthritis (anti-inflammatory/analgesic) and Parkinson's disease (neuro-modulatory).

  • Phase IIa (Proof-of-Concept):

    • Indication: Osteoarthritis of the Knee.

    • Design: Randomized, double-blind, placebo-controlled, parallel-group study.

    • Population: Patients aged 40-75 with diagnosed knee osteoarthritis (Kellgren-Lawrence grade 2-3).

    • Intervention: this compound (e.g., 200 mg BID, 400 mg BID), placebo, or an active comparator (e.g., Naproxen 500 mg BID) for 12 weeks.

    • Primary Endpoint: Change from baseline in the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain subscale score at 12 weeks.

    • Secondary Endpoints: Change in WOMAC function and stiffness scores, patient global assessment, rescue medication use, and inflammatory biomarkers (e.g., hs-CRP, IL-6).

  • Phase IIb (Dose-Ranging):

    • Design: May employ an adaptive design to efficiently explore multiple doses and adjust sample size based on interim analyses.

    • Objective: To precisely define the dose-response relationship for the primary efficacy endpoint and select the optimal dose(s) for Phase III.

3.3 Phase III Clinical Trials Phase III trials are large-scale, multicenter studies designed to confirm the efficacy and safety of the selected dose(s) in a broader patient population, providing the definitive evidence required for regulatory approval.[12]

  • Design: At least two independent, randomized, double-blind, placebo- and/or active-controlled trials.

  • Population: Large, diverse patient population reflecting the intended users of the drug.

  • Endpoints: Clinically meaningful primary endpoints agreed upon with regulatory agencies (e.g., Health Canada, FDA). Long-term safety data will be a key component.

4.0 Experimental Protocols

4.1 Protocol: Phase I First-in-Human (FIH) Study

  • Screening: Obtain informed consent. Assess eligibility via medical history, physical exam, ECG, and clinical laboratory tests.

  • Randomization: Eligible subjects are randomized to a specific dose cohort and treatment arm (this compound or placebo).

  • Dosing (SAD): Subjects fast overnight before receiving a single oral dose of the investigational product. Standardized meals are provided post-dose.

  • Safety Monitoring: Monitor vital signs, ECGs, and for any adverse events continuously for the first 4 hours and at scheduled intervals thereafter for up to 72 hours.

  • Pharmacokinetic Sampling: Collect serial blood samples at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • Sample Processing: Process blood samples to plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma samples for this compound and its metabolites using a validated LC-MS/MS method.

  • Data Analysis: Perform non-compartmental analysis (NCA) to determine PK parameters. Summarize safety data by dose cohort.

  • Dose Escalation: A Safety Review Committee will review all safety and PK data from a completed cohort before approving escalation to the next dose level.

4.2 Protocol: Biomarker Analysis for Phase IIa Osteoarthritis Trial

  • Sample Collection: Collect whole blood in EDTA and serum-separator tubes at baseline (pre-dose), Week 4, Week 8, and Week 12.

  • Sample Processing:

    • For serum, allow blood to clot for 30 minutes, then centrifuge at 1,500 x g for 15 minutes. Aliquot serum and store at -80°C.

    • For plasma, centrifuge EDTA tubes at 1,500 x g for 15 minutes. Aliquot plasma and store at -80°C.

  • Biomarker Quantification:

    • hs-CRP: Analyze serum samples using a high-sensitivity immunoturbidimetric assay.

    • Cytokines (IL-6, TNF-α): Analyze serum or plasma samples using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).

  • Quality Control: Include high and low concentration quality control samples in each assay run to ensure accuracy and precision.

  • Data Analysis: Calculate the change from baseline for each biomarker at each time point. Compare changes between treatment groups using an appropriate statistical model (e.g., ANCOVA with baseline as a covariate).

5.0 Visualizations

5.1 Proposed Anti-Inflammatory Signaling Pathway of this compound

Canadine_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX2) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

5.2 this compound Clinical Development Workflow

Clinical_Trial_Workflow Preclinical Preclinical Studies (Pharmacology, PK, Toxicology) IND Investigational New Drug (IND) Application Filing Preclinical->IND Phase1 Phase I (Safety & PK in Healthy Volunteers) IND->Phase1 Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase III (Confirmatory Efficacy & Safety) Phase2->Phase3 NDA New Drug Submission (NDS) / New Drug Application (NDA) Filing Phase3->NDA Approval Regulatory Approval & Market Launch NDA->Approval PostMarket Phase IV (Post-Marketing Surveillance) Approval->PostMarket Adaptive_Trial_Design Start Start Trial (N=200) Randomize Randomize Patients (Placebo, Dose 1, Dose 2, Dose 3) Start->Randomize Interim Interim Analysis (at 50% enrollment) Randomize->Interim StopFutility Stop Trial for Futility Interim->StopFutility  P(success) < 10% StopEfficacy Stop a Dose Arm (Ineffective) Interim->StopEfficacy  Dose arm ineffective Continue Continue Trial (No Changes) Interim->Continue  Results as expected Adapt Adapt Trial (e.g., Increase Sample Size in Promising Dose Arms) Interim->Adapt  Promising results,  need more power End End of Trial StopFutility->End Final Final Analysis (Full Dataset) StopEfficacy->Final Continue->Final Adapt->Final Final->End

References

Application Notes and Protocols for the Analytical Determination of Canagliflozin in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canagliflozin (B192856) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate and reliable quantification of canagliflozin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of canagliflozin in biological fluids using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a method renowned for its high sensitivity and specificity.[1]

Analytical Methods Overview

The determination of canagliflozin in biological samples predominantly employs LC-MS/MS.[1][2] This technique offers excellent selectivity and sensitivity for quantifying low concentrations of the drug and its metabolites. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for certain metabolites, though LC-MS/MS is generally preferred for the parent drug.

A critical aspect of any bioanalytical method is the sample preparation, which aims to extract the analyte of interest from the complex biological matrix, remove interferences, and concentrate the sample. Common sample preparation techniques for canagliflozin include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of canagliflozin in human plasma.

Table 1: LC-MS/MS Method Validation Parameters for Canagliflozin in Human Plasma

Validation ParameterPerformance MetricReference
Linearity Range10.253 - 6019.311 ng/mL[2]
Lower Limit of Quantification (LLOQ)10.253 ng/mL[2]
AccuracyWithin 15% of the nominal concentration[2]
Precision (Intra- and Inter-day)≤ 15% Coefficient of Variation (CV)[2]
Recovery89.79% to 98.07%[1][2]
Matrix EffectConsidered negligible
Stability (Freeze-thaw, Short-term, Long-term)Stable under various storage conditions

Experimental Protocols

Protocol 1: Canagliflozin Quantification in Human Plasma using LC-MS/MS

This protocol details a rapid and sensitive method for the determination of canagliflozin in human plasma using LC-MS/MS with a simple protein precipitation sample preparation.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Canagliflozin-d4).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Canagliflozin: m/z 445.1 → 191.1

    • Canagliflozin-d4 (IS): m/z 449.1 → 195.1

  • Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas).

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[2] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: Sample Preparation of Serum for Canagliflozin Analysis

Serum samples can be prepared for LC-MS/MS analysis using a similar protein precipitation method as described for plasma.

1. Serum Collection and Initial Processing

  • Collect whole blood in a tube without anticoagulant.

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to separate the serum (supernatant) from the clot.[4]

  • Carefully aspirate the serum and store at -80°C until analysis.

2. Protein Precipitation of Serum

  • Follow the same procedure as outlined in Protocol 1, Section 1, substituting plasma with serum.

Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma/Serum Sample cluster_precipitation Protein Precipitation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis Plasma 100 µL Plasma/Serum Add_IS Add 200 µL Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Protein Precipitation Sample Preparation.

LC_MS_MS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Injection Sample Injection Column C18 Separation Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Quad1 Quadrupole 1 (Precursor Ion Selection) Ionization->Quad1 Collision Collision Cell (Fragmentation) Quad1->Collision Quad2 Quadrupole 2 (Product Ion Selection) Collision->Quad2 Detector Detector Quad2->Detector Quantification Quantification Detector->Quantification

Caption: LC-MS/MS Analytical Workflow.

References

Canadine for Ion Channel Modulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family. Emerging research has highlighted its potential as a modulator of several key ion channels, making it a compound of interest for studies in neuroscience, cardiovascular physiology, and pharmacology. These application notes provide a comprehensive overview of this compound's effects on specific ion channels, detailed protocols for its investigation using patch-clamp electrophysiology, and a summary of available quantitative data.

Target Ion Channels and Data Summary

This compound has been shown to modulate the activity of ATP-sensitive potassium (KATP) channels and voltage-gated calcium channels. The following table summarizes the available quantitative data on the inhibitory effects of this compound (tetrahydroberberine).

Ion ChannelCell TypeSpeciesMethodPotency (IC₅₀)Reference
Acetylcholine-induced K⁺ CurrentHippocampal CA1 Pyramidal NeuronsRatNystatin Perforated Patch-Clamp13 µM[1]
KCl-induced Ca²⁺ ElevationMyocardial CellsRatFura-2/AM Photometry50.9 µM[2]
K(ATP) ChannelsDopamine (B1211576) Neurons (Substantia Nigra)RatPerforated Patch-ClampConcentration-dependent blockade, specific IC₅₀ not reported[3]
Voltage-dependent Ca²⁺ channelsMyocardial CellsRatFura-2/AM PhotometryInhibition observed, specific IC₅₀ not reported[2]

Signaling Pathways and Mechanism of Action

Current evidence suggests that this compound directly blocks certain potassium channels. In studies on acetylcholine-induced potassium currents in hippocampal neurons, this compound demonstrated a non-competitive inhibitory effect, suggesting a direct interaction with the channel or a closely associated site, rather than competition with the agonist at the receptor level.[1] For its action on K(ATP) channels in dopamine neurons, studies indicate a direct blockade of the channel, leading to increased neuronal excitability.[3] The precise mechanisms for its modulation of voltage-gated calcium channels are still under investigation but are thought to contribute to its effects on muscle relaxation.

Canadine_Signaling_Pathway This compound This compound Block Direct Blockade This compound->Block IonChannel K+ Channel (e.g., KATP, ACh-activated) CellularResponse Altered Cellular Excitability (e.g., Increased Neuronal Firing) IonChannel->CellularResponse Reduced K+ Efflux Block->IonChannel

Proposed direct blockade mechanism of this compound on potassium channels.

Experimental Protocols

The following are detailed protocols for investigating the modulatory effects of this compound on K(ATP) and voltage-gated calcium channels using whole-cell patch-clamp electrophysiology.

Protocol 1: Investigating this compound's Effect on K(ATP) Channels in Neurons

This protocol is designed to measure the effect of this compound on ATP-sensitive potassium channels in acutely dissociated neurons, such as dopaminergic neurons from the substantia nigra.[3]

1. Cell Preparation:

  • Acutely dissociate neurons from the desired brain region (e.g., substantia nigra) of a rat using established enzymatic and mechanical dissociation methods.

  • Plate the dissociated neurons on poly-L-lysine coated glass coverslips and allow them to adhere for at least 30 minutes before recording.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 3 Na₂ATP, 0.4 Na₂GTP. Adjust pH to 7.3 with KOH. To study K(ATP) channels, a low concentration of ATP is used to allow for channel opening.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal (>1 GΩ) on a neuron and establish a whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • To evoke K(ATP) channel currents, apply a K(ATP) channel opener (e.g., 100 µM diazoxide) or use a metabolic inhibitor like rotenone (B1679576) in the perfusion solution.[3]

  • Record baseline K(ATP) currents.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM) and record the steady-state current at each concentration.

  • A washout step with the external solution should be performed to check for reversibility of the effect.

KATP_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Dissociation Dissociate Neurons Plating Plate on Coverslips Cell_Dissociation->Plating Patch Establish Whole-Cell Patch Clamp Plating->Patch Baseline Record Baseline K(ATP) Current Patch->Baseline Apply_this compound Apply this compound (Increasing Concentrations) Baseline->Apply_this compound Record_Effect Record Current Inhibition Apply_this compound->Record_Effect Washout Washout Record_Effect->Washout Dose_Response Generate Dose-Response Curve Washout->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Experimental workflow for studying K(ATP) channel modulation by this compound.

Protocol 2: Investigating this compound's Effect on Voltage-Gated Calcium Channels in Myocytes

This protocol is adapted for studying the effects of this compound on L-type voltage-gated calcium channels in isolated ventricular myocytes.[2]

1. Cell Preparation:

  • Isolate single ventricular myocytes from a rat heart using enzymatic digestion with collagenase and protease.

  • Store the isolated myocytes in a Kraft-Brühe (KB) solution before use.

2. Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. (Using Cs⁺ in the external and internal solutions helps to block potassium currents).

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (TEA is used to further block potassium channels).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Use pipettes with a resistance of 2-4 MΩ.

  • Establish a whole-cell configuration on a single myocyte.

  • Hold the cell at a potential of -80 mV.

  • To elicit L-type calcium currents (I_Ca,L), apply a depolarizing voltage step to 0 mV for 200 ms.

  • Record baseline I_Ca,L.

  • Perfuse with increasing concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM, 300 µM).

  • Record the steady-state block of I_Ca,L at each concentration.

  • Perform a washout to check for reversibility.

CaV_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Isolate Ventricular Myocytes Patch Establish Whole-Cell Patch Clamp Cell_Isolation->Patch Baseline Record Baseline I_Ca,L Patch->Baseline Apply_this compound Apply this compound (Increasing Concentrations) Baseline->Apply_this compound Record_Effect Record Current Inhibition Apply_this compound->Record_Effect Washout Washout Record_Effect->Washout Dose_Response Generate Dose-Response Curve Washout->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Experimental workflow for studying voltage-gated calcium channel modulation.

Conclusion

This compound presents as a promising research tool for the study of ion channel function and modulation. Its inhibitory effects on specific potassium and calcium channels warrant further investigation to fully elucidate its pharmacological profile and potential therapeutic applications. The protocols provided herein offer a starting point for researchers to explore the intricate interactions of this compound with these critical cellular components. Further studies are needed to determine the precise IC₅₀ values for its direct effects on various ion channel subtypes and to fully map the signaling pathways involved.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Canadine Extraction from Hydrastis canadensis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield of canadine from Hydrastis canadensis (goldenseal).

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound.

ProblemPotential CausesRecommended Solutions
Low this compound Yield 1. Inappropriate Solvent Choice: Using water or a low-polarity solvent. Alkaloids like this compound have poor solubility in water.[1][2] 2. Suboptimal Plant Material: Using leaves instead of roots/rhizomes, or harvesting at the wrong time of year. Alkaloid content is highest in the belowground parts.[1][3][4] 3. Thermal Degradation: Excessive heat during drying or extraction. This compound is sensitive to high temperatures.[5] 4. Inefficient Extraction Method: Using simple maceration without enhancement, leading to incomplete extraction.[6]1. Solvent Optimization: Use a polar organic solvent. 70% ethanol (B145695) is significantly more effective than water.[1][7] For maximum recovery, a solution of 90% methanol (B129727) with 1% acetic acid has shown excellent results (>97% recovery for major alkaloids).[7][8] 2. Material Selection & Handling: Use dried roots and rhizomes harvested after senescence in the fall for maximal alkaloid concentration.[9] 3. Temperature Control: Dry post-harvest material at temperatures below 30°C (86°F).[5] If using heat-based extraction methods, optimize temperature to balance extraction efficiency with potential degradation.[10] 4. Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) to improve solvent penetration and reduce extraction time.[1][11][12]
Co-extraction of Unwanted Compounds 1. Non-selective Solvent: Using a solvent system that dissolves a wide range of compounds beyond the target alkaloids. 2. Lack of pH Control: Extraction at neutral pH may pull in various classes of compounds.1. Solvent System Refinement: While broad-spectrum solvents are needed to extract alkaloids, subsequent purification steps are crucial. Use techniques like flash column chromatography for separation.[13] 2. pH Adjustment: Incorporating an acid, such as acetic or formic acid, into the solvent can improve the selectivity for alkaloids by ensuring they are in their protonated, salt form.[7][8]
Difficulty Separating this compound from Berberine (B55584) 1. Similar Chemical Properties: this compound and berberine are both benzylisoquinoline alkaloids with related structures, making separation challenging. 2. Inadequate Chromatographic Conditions: Using a mobile phase or stationary phase that does not provide sufficient resolution.1. Chromatographic Optimization: Utilize flash column chromatography with a gradient mobile phase.[13] Reverse-phase HPLC or UPLC with a C18 column and a gradient of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer is effective for analytical separation and can be scaled for preparative isolation.[8] 2. pH-mediated Separation: Exploit differences in the basicity of the alkaloids. For example, using a silica (B1680970) gel column loaded with sodium carbonate can help retain more acidic alkaloids while allowing others to elute.[13]
Inconsistent Results Between Batches 1. Variability in Plant Material: Alkaloid content varies based on genetics, growing conditions, harvest time, and post-harvest handling.[5][9] 2. Lack of Standardized Protocol: Minor variations in extraction time, temperature, or solvent-to-solid ratio can impact yield.[11][14]1. Quality Control of Raw Material: Source certified Hydrastis canadensis root powder. If possible, analyze a small sample of each new batch for alkaloid content via HPLC before large-scale extraction. 2. Standard Operating Procedures (SOPs): Strictly adhere to a validated extraction protocol. Document all parameters for each run, including solvent volume, extraction time, temperature, and ultrasound settings (if applicable).

Frequently Asked Questions (FAQs)

Q1: What is the most effective and safe solvent for extracting this compound?

A1: 70% ethanol is a highly effective and commonly used solvent that provides a significantly higher yield of this compound compared to water.[1][7] It is also a "green solvent," making it environmentally friendly.[15] For analytical purposes or when maximizing recovery is critical, a solution of 90% methanol with 1% acetic acid has been shown to achieve over 97% recovery of major alkaloids, including this compound.[7][8]

Q2: How does pH influence the extraction of this compound?

A2: Adjusting the pH of the extraction solvent to be slightly acidic can improve the yield of alkaloids like this compound. Alkaloids are basic compounds that form soluble salts in acidic conditions. Adding a small amount of acid (e.g., 1% acetic acid) to the solvent ensures the alkaloids are in their protonated form, enhancing their solubility and extraction efficiency.[7][8]

Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE)?

A3: Ultrasound-Assisted Extraction (UAE) uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.[12][16] This leads to several advantages over traditional methods like maceration:

  • Higher Yield: More efficient extraction results in a greater recovery of this compound.[12]

  • Reduced Extraction Time: UAE can significantly shorten the extraction period from hours or days to minutes.[11][17]

  • Lower Energy Consumption: Shorter processing times make UAE a more energy-efficient and cost-effective method.[12]

Q4: Which part of the Hydrastis canadensis plant should be used for the highest this compound yield?

A4: The highest concentration of this compound and other key alkaloids is found in the belowground portions of the plant, specifically the roots and rhizomes.[1][3][4] The aerial parts (leaves and stems) contain significantly lower levels of these compounds.[3][18]

Q5: How critical is the post-harvest drying temperature for preserving this compound?

A5: It is highly critical. This compound levels are significantly reduced at drying temperatures above 30°C (86°F).[5] In one study, drying at 54.4°C (130°F) resulted in this compound levels that were less than half of those in freeze-dried samples.[5] To maximize this compound preservation, low-temperature drying or freeze-drying is recommended.

Comparative Data on Extraction Parameters

Table 1: Effect of Solvent Choice on Alkaloid Extraction Efficiency

Solvent SystemRelative Extraction Efficiency for this compoundRationaleSource
Deionized Water Very LowAlkaloids have poor solubility in water.[1][2]
70% Ethanol HighEthanol is an organic solvent that greatly enhances the solubility of alkaloids. The peak area for this compound was 517 times greater in 70% ethanol vs. water extract.[1][7]
90% Methanol + 1% Acetic Acid Very HighThis acidified organic solvent system is optimized for alkaloid solubility and has demonstrated the best recovery (>97%) in analytical studies.[7][8]

Table 2: Influence of Plant Part on Alkaloid Content

Plant PartRelative this compound ConcentrationNotesSource
Roots and Rhizomes HighThe primary storage organs for alkaloids in Hydrastis canadensis.[3][4]
Aerial Parts (Leaves/Stems) Very LowThis compound concentration is significantly lower in the aerial portions compared to the roots.[3][18]

Experimental Protocols & Visualizations

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a laboratory-scale method for extracting this compound and other alkaloids from Hydrastis canadensis root powder using an ultrasonic bath.

1. Materials and Equipment:

  • Dried Hydrastis canadensis root powder (finely ground)

  • 70% Ethanol (v/v) in deionized water

  • 500 mL Erlenmeyer flask

  • Ultrasonic bath with temperature control

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Rotary evaporator

2. Procedure:

  • Preparation: Weigh 20 g of dried goldenseal root powder and place it into the 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 70% ethanol to the flask, creating a 1:10 solid-to-solvent ratio. Add a magnetic stir bar.

  • Sonication: Place the flask in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. Set the bath temperature to 40°C and the sonication frequency (typically 35-40 kHz).

  • Extraction: Begin sonication and magnetic stirring. Extract for 30 minutes. The combination of ultrasound and stirring ensures efficient mixing and cell disruption.

  • Filtration: After extraction, turn off the sonicator and remove the flask. Immediately filter the mixture under vacuum using a Büchner funnel to separate the extract (filtrate) from the plant residue (marc).

  • Marc Rinsing: Wash the marc with an additional 50 mL of 70% ethanol to recover any remaining alkaloids. Combine this filtrate with the initial extract.

  • Solvent Evaporation: Transfer the combined filtrate to a round-bottom flask and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C to avoid thermal degradation of this compound.

  • Final Product: Continue evaporation until a crude alkaloid-rich paste or powder is obtained. This crude extract can then be subjected to further purification (e.g., column chromatography) to isolate pure this compound.

Workflow and Troubleshooting Diagrams

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing process_node process_node input_node input_node output_node output_node decision_node decision_node A Hydrastis canadensis (Root & Rhizome) B Grinding & Drying (<30°C) A->B C Add 70% Ethanol (1:10 ratio) B->C D Ultrasound-Assisted Extraction (30 min, 40°C) C->D E Vacuum Filtration D->E F Crude Alkaloid Extract E->F G Solvent Evaporation (Rotovap, <45°C) F->G H Purification (e.g., Chromatography) G->H I Isolated this compound H->I

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

G decision_node decision_node cause_node cause_node solution_node solution_node problem_node problem_node start Low this compound Yield check_material Plant Material Correct? start->check_material check_solvent Solvent System Optimal? check_material->check_solvent Yes cause_material Using aerial parts or improperly harvested roots check_material->cause_material No check_temp Temperature Controlled? check_solvent->check_temp Yes cause_solvent Using water or non-polar solvent check_solvent->cause_solvent No cause_temp Drying >30°C or Extraction >45°C check_temp->cause_temp No solution_material Use roots/rhizomes harvested post-senescence cause_material->solution_material solution_solvent Switch to 70% Ethanol or acidified Methanol cause_solvent->solution_solvent solution_temp Control drying and extraction temperatures cause_temp->solution_temp

References

Technical Support Center: Canadine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Canadine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during this compound synthesis and purification in a question-and-answer format.

Synthesis

Question 1: My Pictet-Spengler reaction for the synthesis of the tetrahydroberberine (B1206132) scaffold is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Pictet-Spengler reaction for this compound synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic guide to troubleshooting and optimization:

  • Inadequate Acidity: The Pictet-Spengler reaction is acid-catalyzed. The concentration and type of acid are crucial for the reaction to proceed efficiently.[1]

    • Solution: Ensure you are using an appropriate acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), at a sufficient concentration.[2] For substrates with acid-sensitive groups, milder acids or alternative catalytic systems like gold or Brønsted acid catalysts might be necessary.[3]

  • Poor Nucleophilicity of the Arylethylamine: The cyclization step involves an electrophilic attack on the aromatic ring of the β-arylethylamine. Electron-donating groups on this ring enhance its nucleophilicity and generally lead to higher yields.[3]

    • Solution: If your substrate has weak electron-donating groups, you may need to use stronger acidic conditions or higher temperatures to promote the reaction.[2]

  • Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the aldehyde.[2]

    • Solution: Using a slight excess of the aldehyde can help drive the equilibrium towards the formation of the iminium ion and ensure complete consumption of the amine.[3]

  • Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some cases.[4] Optimization studies have shown that higher temperatures (e.g., 140°C) and longer reaction times (e.g., 30 minutes) can be beneficial.[4]

Question 2: I am observing significant byproduct formation in my this compound synthesis. What are the likely side products and how can I minimize them?

Answer: Byproduct formation can complicate the purification process and reduce the overall yield. Common side reactions in the synthesis of tetrahydroberberines include:

  • Over-oxidation: The tetrahydroberberine product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures, leading to the formation of the corresponding berberine (B55584).

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Incomplete Cyclization: The intermediate imine may not fully cyclize, leading to its presence in the final reaction mixture.

    • Solution: Ensure adequate reaction time and optimal catalytic conditions to drive the cyclization to completion.

  • Side reactions of the aldehyde: The aldehyde used in the Pictet-Spengler reaction can undergo self-condensation or other side reactions under acidic conditions.

    • Solution: Add the aldehyde dropwise to the reaction mixture to maintain a low concentration and minimize self-reaction.

Question 3: What are the key considerations when scaling up the synthesis of this compound?

Answer: Scaling up chemical reactions presents a unique set of challenges that need to be carefully managed to ensure safety, efficiency, and reproducibility. Key considerations for scaling up this compound synthesis include:

  • Heat Transfer: The Pictet-Spengler reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent runaway reactions.

    • Solution: Use a reactor with a larger surface area-to-volume ratio, a cooling system, and consider slower, controlled addition of reagents.

  • Mixing: Ensuring homogeneous mixing becomes more challenging in larger reactors.

    • Solution: Employ efficient overhead stirring and ensure proper reactor and stirrer design for the scale of the reaction.

  • Work-up and Extraction: Handling large volumes of solvents during the work-up and extraction phases can be cumbersome and hazardous.

    • Solution: Plan the work-up procedure carefully, ensuring you have appropriately sized separatory funnels or extraction equipment.[5][6]

  • Purification: Purifying larger quantities of product by chromatography can be resource-intensive.

    • Solution: Optimize the crystallization procedure to obtain a high-purity product directly from the reaction mixture, minimizing the need for extensive chromatographic purification.

Purification

Question 4: I am having difficulty crystallizing my crude this compound product. What troubleshooting steps can I take?

Answer: Crystallization is a critical step for obtaining pure this compound. If you are facing issues with crystallization, here are several troubleshooting strategies:

  • Inducing Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of pure this compound from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[7]

  • Optimizing Supersaturation:

    • Solvent Evaporation: If the solution is not sufficiently concentrated, allow some of the solvent to evaporate slowly to increase the concentration of your compound.[8]

    • Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Slow cooling is generally preferred for obtaining larger, purer crystals.[9]

  • Solvent System: The choice of solvent is crucial for successful crystallization.

    • Solution: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[10] You may need to experiment with different solvents or solvent mixtures to find the optimal system.

Question 5: My purified this compound sample shows impurities in the NMR spectrum. What are the common impurities and how can I identify them?

Answer: Common impurities in synthesized this compound can include residual solvents, starting materials, or byproducts from the reaction.

  • Residual Solvents: Solvents used in the synthesis or purification process are common contaminants.

    • Identification: The chemical shifts of common laboratory solvents in various deuterated NMR solvents are well-documented and can be used as a reference to identify these impurities.[11][12]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your final product.

    • Identification: Compare the NMR spectrum of your purified sample with the spectra of your starting materials.

  • Byproducts: As mentioned in the synthesis section, byproducts such as the oxidized berberine analogue can be present.

    • Identification: The NMR signals for berberine and other related alkaloids are distinct from those of this compound and can be identified by comparison with literature data or reference standards.

Question 6: I am using HPLC for purity analysis of this compound. What are the typical conditions and how can I troubleshoot common issues like peak tailing or poor resolution?

Answer: HPLC is a powerful technique for assessing the purity of this compound.

  • Typical HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[13]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The gradient and composition will need to be optimized for your specific separation.

    • Detector: A UV detector set at a wavelength where this compound has strong absorbance (e.g., around 235 nm) is often employed.[13] A Photo Diode Array (PDA) detector can provide additional spectral information to assess peak purity.[14]

  • Troubleshooting Common HPLC Issues:

    • Peak Tailing: This can be caused by interactions between the basic nitrogen of this compound and residual silanol (B1196071) groups on the silica-based column packing.

      • Solution: Add a small amount of a competing base, such as triethylamine, to the mobile phase to block these active sites. Using a high-purity, end-capped column can also minimize this issue.

    • Poor Resolution: If this compound is not well-separated from impurities, you may need to adjust the mobile phase composition or gradient.

      • Solution: Decrease the elution strength of the mobile phase (i.e., reduce the percentage of the organic solvent) to increase retention and potentially improve separation. Optimizing the pH of the mobile phase can also affect the retention and selectivity for ionizable compounds like this compound.

Data Presentation

Table 1: Comparison of Yields in Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis

Catalyst/ConditionsSubstrateYield (%)Reference
Trifluoroacetic Acid (TFA), MicrowaveSubstituted β-arylethylamine and aldehyde34% (overall for this compound)[15]
Chiral Squaramide and Carboxylic AcidTryptamine and Nicotinaldehyde94-95%[16]
Imidodiphosphorimidate (IDPi) catalystN-carbamoyl-β-arylethylamine and aldehydeup to 99%[17]
Refluxing HFIPTryptamine and Trifluoroacetophenone76%[18]

Table 2: HPLC Purity Analysis of this compound Enantiomers

MethodColumnDetectionPurity AchievedReference
Chiral HPLCChirex-3019Photometric (235 nm)Baseline separation of enantiomers (Rs = 1.78)[13]
Reversed-Phase HPLCC18Polarimetric (830 nm)Determination of enantiomeric excess[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tetrahydroberberine Scaffold via Pictet-Spengler Reaction

This protocol provides a general guideline for the synthesis of a tetrahydroberberine, which is the core structure of this compound.

  • Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Aldehyde: Add the aldehyde (1.1 equivalents) to the solution. For reactive aldehydes, it may be beneficial to add it dropwise.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1-2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Microwave-assisted heating can also be employed to reduce reaction times.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization from a suitable solvent system.

Protocol 2: Purification of this compound by Crystallization

This protocol outlines a general procedure for purifying crude this compound by crystallization.

  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for crystallization of alkaloids include ethanol, methanol, acetone, and mixtures with water or hexane.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot crystallization solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Starting Materials (β-arylethylamine, Aldehyde) reaction Pictet-Spengler Reaction (Acid Catalyst, Heat/Microwave) start->reaction 1. Condensation & Cyclization workup Aqueous Work-up (Extraction, Washing) reaction->workup 2. Neutralization & Removal of Reagents crude Crude this compound workup->crude 3. Isolation crystallization Crystallization (Solvent Selection, Cooling) crude->crystallization 4. Purification filtration Filtration & Drying crystallization->filtration 5. Isolation of Crystals pure Pure this compound filtration->pure

Caption: Experimental workflow for this compound synthesis and purification.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Pictet-Spengler Reaction cause1 Inadequate Acidity start->cause1 cause2 Poor Nucleophilicity start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Optimize Acid Catalyst (Type and Concentration) cause1->solution1 solution2 Use Stronger Conditions (Higher Temp., Longer Time) cause2->solution2 solution3 Increase Reaction Time & Monitor by TLC cause3->solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

Characterization_Flow cluster_analysis Analytical Techniques cluster_information Information Obtained sample Purified this compound Sample nmr NMR Spectroscopy (1H, 13C) sample->nmr ms Mass Spectrometry sample->ms hplc HPLC Analysis sample->hplc structure Structural Confirmation & Impurity Identification nmr->structure mass Molecular Weight Verification & Fragmentation Pattern ms->mass purity Purity Assessment & Quantification hplc->purity

Caption: Logical relationship for the characterization of purified this compound.

References

Technical Support Center: Canadine Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Canadine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound solutions for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation of my this compound solution be the cause?

A1: Inconsistent experimental results can indeed be a consequence of this compound degradation. This compound, also known as (S)-Tetrahydroberberine, is an alkaloid that can be sensitive to various environmental factors when in solution. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished or variable effects in your assays. It is crucial to follow proper preparation and storage protocols to minimize variability.[1]

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: While specific degradation kinetics for this compound in solution are not extensively documented, data from the closely related compound Berberine (B55584) suggests that alkaloids can be sensitive to light (photodegradation), temperature, and pH.[2][3][4] Exposure to light, elevated temperatures, and non-neutral pH conditions can potentially accelerate the degradation of this compound. Oxidation is another common degradation pathway for many chemical compounds.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water.[5][6] Therefore, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.

Q4: How should I store my solid this compound and prepared stock solutions?

A4: Solid this compound should be stored at -20°C for long-term stability.[5] For prepared stock solutions in DMSO, it is advised to use them as soon as possible as long-term storage is not recommended.[5] If short-term storage is necessary, it should be at -20°C or colder in tightly sealed, light-protecting containers.[7][8] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to store the stock solution in small, single-use aliquots.[8]

Q5: Are there any known degradation products of this compound that I should be aware of?

A5: Specific degradation products of this compound in solution are not well-documented in the available literature. However, studies on the related compound Berberine have identified various degradation products under stress conditions such as UV light and heat.[9][10] It is plausible that this compound may undergo similar degradation pathways, potentially involving oxidation or structural rearrangements.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological activity in assays Degradation of this compound in the working solution.Prepare fresh working solutions from a recently prepared stock solution for each experiment. Ensure the stock solution has been stored correctly in small aliquots at -20°C or below and protected from light.
High variability between experimental replicates Inconsistent concentration of active this compound due to ongoing degradation.Minimize the time the this compound solution is exposed to light and room temperature during the experiment. Prepare all solutions for an experiment at the same time to ensure consistency.
Precipitate forms when diluting DMSO stock solution in aqueous buffer This compound is insoluble in water, and adding a concentrated DMSO stock to an aqueous buffer too quickly can cause it to precipitate.To dilute the DMSO stock solution, slowly add the stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This helps to prevent localized high concentrations and precipitation.[7]
Discoloration of the this compound solution This may be an indication of chemical degradation.Discard the solution and prepare a fresh one. Ensure that the solvent used is of high purity and that the storage conditions are optimal.

Data on Stability of Related Compound: Berberine

Condition Observation for Berberine Potential Implication for this compound Citation
pH More rapid photodegradation in near-neutral (pH ~6.0) solutions compared to acidic or alkaline conditions.This compound stability may also be pH-dependent. It is advisable to control and document the pH of your experimental solutions.[2][3]
Light Undergoes photodegradation when exposed to simulated sunlight.This compound solutions should be protected from light by using amber vials or wrapping containers in aluminum foil.[2][9]
Temperature Stable at various temperatures when in solid form, but degradation can occur at elevated temperatures in solution.Avoid exposing this compound solutions to high temperatures. Store stock solutions at -20°C or below.[4][11]

Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Duration Key Considerations Citation
SolidN/A-20°CLong-termStore in a tightly sealed container, protected from light and moisture.[5]
Stock SolutionDMSO-20°C or -80°CShort-term (use as soon as possible)Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[5][8]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

    • Calibrated pipettes and sterile, filtered pipette tips

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.39 mg of this compound (Molecular Weight: 339.39 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[12]

    • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.

    • Label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C and use them as soon as possible.[5]

Protocol for Preparing Working Solutions
  • Thawing:

    • Remove a single aliquot of the this compound stock solution from the freezer.

    • Allow it to thaw at room temperature.

    • Briefly centrifuge the tube to collect the contents at the bottom.

  • Dilution:

    • To prevent precipitation, add the DMSO stock solution dropwise to your aqueous experimental buffer while gently stirring or vortexing.[7]

    • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on your biological system.[12]

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store Short-term thaw Thaw Single Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute assay Perform Assay Promptly dilute->assay

Caption: Workflow for preparing and handling this compound solutions.

signaling_pathways cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht1a 5-HT1A Receptor Signaling dopamine_d2 Dopamine d2_receptor D2 Receptor dopamine_d2->d2_receptor binds gi_protein_d2 Gi Protein d2_receptor->gi_protein_d2 activates adenylyl_cyclase_d2 Adenylyl Cyclase gi_protein_d2->adenylyl_cyclase_d2 inhibits camp_d2 ↓ cAMP adenylyl_cyclase_d2->camp_d2 canadine_d2 This compound (Antagonist) canadine_d2->d2_receptor blocks serotonin_5ht1a Serotonin ht1a_receptor 5-HT1A Receptor serotonin_5ht1a->ht1a_receptor binds gi_protein_5ht1a Gi Protein ht1a_receptor->gi_protein_5ht1a activates adenylyl_cyclase_5ht1a Adenylyl Cyclase gi_protein_5ht1a->adenylyl_cyclase_5ht1a inhibits camp_5ht1a ↓ cAMP adenylyl_cyclase_5ht1a->camp_5ht1a canadine_5ht1a This compound (Agonist) canadine_5ht1a->ht1a_receptor activates

Caption: this compound's role in signaling pathways.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Canadine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Canadine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound, also known as (S)-Tetrahydroberberine, is a protoberberine alkaloid found in plants like Hydrastis canadensis (goldenseal).[1][2][3] It is a white to pale yellow crystalline solid.[1][4] Its physicochemical properties indicate poor water solubility; it is described as slightly soluble in water, chloroform, and ethyl acetate, and very slightly soluble in methanol (B129727), especially when heated.[1][3][4] This low aqueous solubility can pose significant challenges for its formulation, delivery, and bioavailability in experimental settings.[5][6]

Q2: Why is the aqueous solubility of this compound poor?

The poor aqueous solubility of this compound is attributed to its molecular structure. As a lipophilic compound, it has a predominantly non-polar nature, which makes it difficult to form favorable interactions with polar water molecules.[7][8] For a drug to dissolve, the energy required to break the crystal lattice of the solid and to break the hydrogen bonds between water molecules must be overcome by the energy released when the drug's molecules interact with water molecules. For poorly soluble drugs like this compound, this energy balance is unfavorable.

Q3: What are the common strategies to enhance the aqueous solubility of compounds like this compound?

Several formulation strategies are employed to improve the solubility and dissolution rate of poorly water-soluble drugs.[5][9] These techniques include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[5][8][10][11]

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range, which increases the surface area for dissolution.[7][12][13]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin host molecule to form a soluble inclusion complex.[8][14][15]

  • Lipid-Based Formulations: Incorporating the drug into lipid carriers such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[16][17]

  • Prodrug Approach: Chemically modifying the drug to create a more soluble derivative that converts back to the active form in vivo.[18][19][20]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments aimed at enhancing this compound's solubility.

Cyclodextrin Inclusion Complexation

Q: My phase solubility study shows only a minor increase in this compound solubility with cyclodextrins. What's wrong?

A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity must be compatible with the this compound molecule.[15] If the cavity is too small or too large, stable complex formation will not occur. It is recommended to screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[8][21]

  • Insufficient Equilibration Time: The system must reach equilibrium to accurately determine maximum solubility. Ensure vials are agitated at a constant temperature for a sufficient period, typically 24-72 hours.[14]

  • pH of the Medium: The ionization state of this compound can affect its complexation efficiency. Investigate the effect of pH on solubility, as complexation can vary between the ionized and unionized forms of the guest molecule.

  • Thermodynamic Constraints: The binding constant (Ks) between this compound and the chosen cyclodextrin might be inherently low. A higher Ks value indicates more efficient complexation.[21] If screening various cyclodextrins doesn't yield significant improvement, another solubility enhancement technique may be more appropriate.

Solid Dispersions

Q: The dissolution rate of my this compound solid dispersion is not significantly better than the pure drug. What could be the cause?

A: The success of a solid dispersion relies on disrupting the drug's crystalline structure and dispersing it in a hydrophilic carrier. Here are potential issues and solutions:

  • Inappropriate Carrier Selection: The carrier must be highly water-soluble and ideally should have good miscibility with this compound in the molten or solvent state. Common carriers include Polyethylene Glycols (PEGs), Polyvinyl Pyrrolidone (PVP), and Eudragit.[10]

  • Drug Recrystallization: The goal is to obtain an amorphous dispersion of the drug.[10] If the drug recrystallizes upon storage or during the experiment, the solubility advantage is lost. This can be checked using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[10] Using polymeric carriers or a higher carrier-to-drug ratio can help prevent recrystallization.

  • Incorrect Preparation Method: The chosen method may not be optimal. For a thermolabile compound, methods requiring high heat (like the melting/fusion method) might cause degradation.[5] The solvent evaporation method is a common alternative that avoids high temperatures.[10][11] Hot-melt extrusion is another option, as the drug/carrier mix is only subjected to elevated temperatures for a short duration (approx. 1 minute).[5]

Nanosuspensions

Q: My this compound nanosuspension shows particle aggregation and instability over time. How can I fix this?

A: Nanosuspensions are thermodynamically unstable systems, and preventing aggregation is critical.

  • Inadequate Stabilization: The type and concentration of the stabilizer are crucial. A combination of stabilizers, such as a surfactant and a polymer, is often more effective. The stabilizer prevents aggregation by providing steric or electrostatic barriers between the nanoparticles.[7][13]

  • Insufficient Homogenization/Milling: The energy input during preparation must be sufficient to break down particles to the desired nano-scale. For high-pressure homogenization, increasing the pressure or the number of cycles can lead to smaller and more uniform particles.[13] For media milling, the size and type of milling media and the milling time are critical parameters.[12]

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to instability. The choice of stabilizer and ensuring a narrow particle size distribution can help minimize this effect.

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of (-)-Canadine

Property Value/Description Reference
Molecular Formula C₂₀H₂₁NO₄ [1][22]
Molecular Weight 339.39 g/mol [1][22]
Appearance Pale Yellow to Light Yellow Powder/Solid [1][4]
Melting Point ~135 °C [1][4]
pKa 6.53 ± 0.20 (Predicted) [1]

| Solubility | Water: Slightly soluble Methanol: Very Slightly Soluble (Heated) Chloroform: Slightly Soluble Ethyl Acetate: Slightly Soluble |[1][3] |

Table 2: Comparison of Key Solubility Enhancement Techniques

Technique Advantages Disadvantages
Cyclodextrin Complexation High drug loading possible, enhances stability, uses GRAS (Generally Regarded as Safe) excipients.[23] Requires specific host-guest size compatibility, potential for competitive inhibition by other molecules, parenteral use can be limited by nephrotoxicity of some cyclodextrins.[15]
Solid Dispersions Significantly improves dissolution rate, suitable for oral dosage forms, scalable manufacturing methods available (e.g., spray drying, hot-melt extrusion).[5][11][24] Potential for drug recrystallization leading to physical instability, hygroscopicity can be an issue, may not be suitable for thermolabile drugs depending on the method.[5]
Nanosuspensions Applicable to drugs poorly soluble in both aqueous and organic media, high drug loading (up to 100%), increased surface area enhances dissolution velocity.[7][12] High energy input required for preparation, potential for particle aggregation (physical instability), potential for changes in crystalline state.[6][12]
Lipid-Based Formulations Can encapsulate both hydrophilic and hydrophobic drugs, biocompatible and biodegradable, can be used for targeted delivery.[16][25] Lower drug loading capacity compared to other methods, potential for drug leakage and physical instability, manufacturing can be complex.[16]

| Prodrug Approach | Can dramatically increase solubility, potential to improve permeability and targeting, can overcome other formulation challenges.[18][19][20] | Requires chemical synthesis and modification of the drug, potential for altered pharmacology or toxicology, requires efficient in vivo conversion to the active drug.[18] |

Experimental Protocols

Protocol 1: Phase Solubility Study for this compound-Cyclodextrin Complexation [14]

  • Preparation of Cyclodextrin (CD) Solutions: Prepare a series of aqueous solutions (e.g., in phosphate (B84403) buffer pH 7.4) with increasing concentrations of the selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD).

  • Addition of this compound: Add an excess amount of this compound powder to each CD solution in separate sealed vials. Ensure the amount added is sufficient to maintain a saturated solution with undissolved solid present at equilibrium.

  • Equilibration: Seal the vials securely and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the suspensions until equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved this compound in each vial. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining micro-crystals. Dilute the filtrate with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the effect of the cyclodextrin on this compound's solubility and can be used to determine the complex stoichiometry and stability constant.[14]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation [10][11]

  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol or ethanol).

  • Dissolution: Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components completely in the selected solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a clear, dry film or solid mass is formed on the flask wall.

  • Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind the resulting mass using a mortar and pestle to obtain a fine powder.

  • Storage: Pass the powder through a sieve to ensure uniformity and store it in a desiccator to protect it from moisture. The product should be characterized for its amorphous nature (XRD, DSC) and dissolution properties.

Visualizations

Workflow and Logic Diagrams

G Figure 1: General Workflow for Selecting a Solubility Enhancement Strategy cluster_0 cluster_1 A Poorly Soluble Compound (this compound) B Characterize Physicochemical Properties (pKa, LogP, Melting Point, Stability) A->B C Define Target Product Profile (Route, Dosage Form, Required Dose) B->C D Select Formulation Strategy C->D E Cyclodextrin Complexation D->E Neutral/Ionizable Low Dose F Solid Dispersion D->F Oral Dosage High Dose G Nanosuspension D->G Very Poorly Soluble IV/Oral H Other (Liposomes, Prodrugs) D->H Specific Needs (Targeting) I Formulation Development & Optimization E->I F->I G->I H->I J Characterization (Solubility, Dissolution, Stability) I->J K Successful Formulation J->K

Figure 1: General Workflow for Selecting a Solubility Enhancement Strategy.

G Figure 2: Experimental Workflow for Cyclodextrin Inclusion Complexation A Select this compound & Cyclodextrin (CD) B Phase Solubility Study (Determine Stoichiometry & Ks) A->B C Prepare Complex in Solution (Dissolve this compound & CD in solvent) B->C D Choose Method for Solid Complex Preparation C->D E Kneading D->E Poorly soluble guest F Co-precipitation D->F Non-water soluble guest G Freeze-Drying D->G Thermolabile guest H Collect & Dry Solid Complex E->H F->H G->H I Characterize Complex (DSC, XRD, FTIR, Dissolution) H->I J Optimized this compound-CD Complex I->J

Figure 2: Experimental Workflow for Cyclodextrin Inclusion Complexation.

G Figure 3: Troubleshooting Logic for Solid Dispersion Issues A Issue: Poor Dissolution of This compound Solid Dispersion B Is the drug amorphous? A->B C Check with XRD/DSC. If crystalline, increase carrier ratio or use a different carrier/method. B->C No D Is the carrier appropriate? B->D Yes C->D E Select a more hydrophilic carrier (e.g., PVP, PEG) or add a surfactant. D->E No F Is the drug-to-carrier ratio optimal? D->F Yes E->F G Test different ratios (e.g., 1:5, 1:10). Higher carrier content often improves dissolution. F->G No H Problem Solved F->H Yes G->H

Figure 3: Troubleshooting Logic for Solid Dispersion Issues.

References

Technical Support Center: Canadine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Canadine by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).

Issue 1: Poor Signal Intensity or No Signal for this compound

Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Verify Standard and Sample Integrity:

    • This compound Stability: this compound can degrade, potentially transforming into Berberine, especially under certain storage conditions.[1] Ensure that your stock solutions and samples have been stored properly, protected from light, and are within their stability window. It is recommended to prepare fresh standards regularly.

    • Solution pH: The stability of alkaloids can be pH-dependent. While specific data on this compound is limited, it is advisable to maintain a consistent and appropriate pH throughout your sample preparation and in your final sample solvent.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Mode: this compound, as a nitrogen-containing alkaloid, is expected to ionize well in positive electrospray ionization (ESI+) mode. Confirm that your instrument is operating in the correct polarity mode.

    • MRM Transitions: The selection of precursor and product ions is critical for sensitivity and specificity in tandem mass spectrometry. Based on the fragmentation patterns of tetrahydroprotoberberine alkaloids, a retro-Diels-Alder (RDA) fragmentation is characteristic.[2]

      • The protonated molecule of this compound ([M+H]⁺) has an m/z of 340.4.

      • Characteristic fragment ions are expected below m/z 200.[2]

      • Start with the transitions proposed in the table below and optimize the collision energies on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure
This compound340.4176.1RDA fragment
This compound340.4164.1RDA fragment
This compound340.4149.1Fragment from RDA product

Caption: Proposed Multiple Reaction Monitoring (MRM) transitions for this compound quantification.

  • Check Liquid Chromatography Conditions:

    • Column Choice: A C18 column is a common and suitable choice for the separation of alkaloids like this compound.

    • Mobile Phase: A mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) is typically used to ensure good peak shape and ionization efficiency.

    • Retention Time: Ensure your acquisition window is centered around the expected retention time of this compound. If you are unsure, inject a high-concentration standard to locate the peak.

  • Evaluate Sample Preparation:

    • Extraction Efficiency: Your sample preparation method may not be efficiently extracting this compound from the matrix. See the detailed experimental protocols section for recommended procedures.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal. This is a significant challenge in complex matrices like plasma. Refer to the "Matrix Effects" section for troubleshooting.

`dot graph "Troubleshooting_Poor_Signal" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Poor or No this compound Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Standards [label="Verify Standard & Sample Integrity\n(Stability, pH)"]; Check_MS [label="Optimize MS Parameters\n(Ionization Mode, MRM)"]; Check_LC [label="Check LC Conditions\n(Column, Mobile Phase, RT)"]; Check_Prep [label="Evaluate Sample Preparation\n(Extraction, Matrix Effects)"]; Solution_Standards [label="Prepare Fresh Standards\nControl Storage Conditions", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_MS [label="Confirm ESI+ Mode\nOptimize Collision Energies", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_LC [label="Inject High Conc. Standard\nAdjust Gradient/Mobile Phase", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Prep [label="Re-evaluate Extraction\nInvestigate Matrix Effects", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Standards; Start -> Check_MS; Start -> Check_LC; Start -> Check_Prep;

Check_Standards -> Solution_Standards [label="Issue Found"]; Check_MS -> Solution_MS [label="Issue Found"]; Check_LC -> Solution_LC [label="Issue Found"]; Check_Prep -> Solution_Prep [label="Issue Found"]; } ` Caption: Workflow for troubleshooting poor or no signal for this compound.

Issue 2: High Signal Variability and Poor Reproducibility

Q: My results for this compound quantification are not reproducible between injections or samples. What could be the cause?

A: High variability is often linked to matrix effects, inconsistent sample preparation, or the lack of an appropriate internal standard.

Troubleshooting Steps:

  • Implement an Internal Standard (IS):

    • Why it's critical: An IS is a compound with similar chemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.

    • Choosing an IS: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d3). SIL internal standards co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.[3] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and thus may not fully compensate for matrix effects.

  • Assess and Mitigate Matrix Effects:

    • Ion Suppression/Enhancement: Components in the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and interfere with its ionization, either suppressing or enhancing the signal. This effect can vary from sample to sample, leading to poor reproducibility.

    • How to check for matrix effects: A post-extraction addition experiment can be performed. Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference indicates the presence of matrix effects.

    • Solutions:

      • Improve Sample Cleanup: Incorporate a phospholipid removal step in your sample preparation. Solid-phase extraction (SPE) can also provide a cleaner extract than simple protein precipitation.

      • Chromatographic Separation: Modify your LC gradient to better separate this compound from the interfering matrix components.

      • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Standardize Sample Preparation:

    • Ensure that every step of your sample preparation, from pipetting to vortexing and centrifugation times, is performed consistently across all samples. Automation can help to improve reproducibility.[4]

`dot digraph "Reproducibility_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="High Variability in Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_IS [label="Are you using an\nInternal Standard (IS)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Assess_Matrix [label="Have you assessed\nmatrix effects?"]; Standardize_Prep [label="Is your sample prep\nprotocol standardized?"]; Implement_IS [label="Implement a Stable Isotope-Labeled IS\n(e.g., this compound-d3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitigate_Matrix [label="Improve Sample Cleanup\n(e.g., Phospholipid Removal)\nOptimize Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Refine_Prep [label="Ensure Consistent Execution\nof all Sample Prep Steps", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Good_Reproducibility [label="Achieve Good Reproducibility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Use_IS; Use_IS -> Assess_Matrix [label="Yes"]; Use_IS -> Implement_IS [label="No"]; Assess_Matrix -> Standardize_Prep [label="Yes"]; Assess_Matrix -> Mitigate_Matrix [label="No"]; Standardize_Prep -> Good_Reproducibility [label="Yes"]; Standardize_Prep -> Refine_Prep [label="No"]; Implement_IS -> Assess_Matrix; Mitigate_Matrix -> Standardize_Prep; Refine_Prep -> Good_Reproducibility; } ` Caption: Decision tree for troubleshooting high result variability.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

This protocol is a common starting point for the extraction of small molecules from plasma.

Materials:

  • Plasma samples

  • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

  • Internal Standard (IS) spiking solution (e.g., this compound-d3 in methanol)

  • Centrifuge capable of handling microcentrifuge tubes or 96-well plates

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of IS solution to each sample. Vortex briefly.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to mix, then centrifuge one last time to pellet any remaining particulates.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Note: For matrices with high lipid content, a subsequent phospholipid removal step (e.g., using a commercially available phospholipid removal plate) after step 6 is highly recommended to reduce matrix effects.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and column.

Liquid Chromatography:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Key Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Gas Flows (Nebulizer, Heater)

    • Collision Gas Pressure

ParameterThis compoundThis compound-d3 (Example IS)
Precursor Ion (m/z) 340.4343.4
Product Ion 1 (Quantifier) 176.1179.1
Collision Energy 1 (eV) OptimizeOptimize
Product Ion 2 (Qualifier) 164.1167.1
Collision Energy 2 (eV) OptimizeOptimize

Caption: Example LC-MS/MS parameters for this compound analysis.

References

Technical Support Center: Optimizing Canadine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Canadine in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and dosage selection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound, also known as tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants such as Corydalis and Hydrastis canadensis (goldenseal).[1] It is a metabolic precursor to berberine (B55584).[1] While research is ongoing, in vitro studies have shown that this compound possesses antioxidant properties and can block certain ion channels, including K(ATP) channels in dopamine (B1211576) neurons and voltage-dependent calcium channels.[1] These actions suggest its potential therapeutic utility in a range of applications.

Q2: What is a recommended starting dose for this compound in a new in vivo experiment?

Currently, there is limited published data on the in vivo dosage of pure this compound across various animal models and disease states. Therefore, determining a starting dose requires careful consideration of several factors:

  • Literature Review: Search for studies using compounds with similar structures or mechanisms of action. For example, studies on berberine, a related alkaloid, may offer some guidance, but it's important to note that their pharmacokinetic and pharmacodynamic profiles may differ significantly.

  • In Vitro Data: Utilize in vitro EC50 or IC50 values from your own or published research. While not directly translatable, this data can provide a preliminary estimate of the concentration range needed to elicit a biological effect.

  • Dose-Range Finding Studies: It is highly recommended to conduct a pilot dose-range finding study in a small group of animals to determine the maximum tolerated dose (MTD) and to identify a dose range that is both safe and potentially efficacious.

A cautious approach is to start with a low dose and escalate it in subsequent animal groups. For instance, a study on a hybrid molecule with neuroprotective effects initiated dosing at a low level of 0.1 mg/kg (i.p.) in a mouse model of Alzheimer's disease.

Q3: What are the common routes of administration for this compound in animal studies?

The choice of administration route depends on the experimental goals, the physicochemical properties of this compound, and its expected pharmacokinetic profile. Common routes for preclinical studies include:

  • Oral (p.o.): Administration by gavage is common for assessing the effects of a compound after oral absorption. However, it is important to consider the bioavailability of this compound, which may be low, similar to its related compound berberine.[2][3][4]

  • Intraperitoneal (i.p.): This route allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to a large extent.

  • Intravenous (i.v.): This route ensures 100% bioavailability and provides a rapid onset of action, which is useful for pharmacokinetic studies and acute efficacy models.

  • Subcutaneous (s.c.): This route provides a slower and more sustained release of the compound compared to i.p. or i.v. administration.

Q4: Are there any known toxic effects of this compound at high doses?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect at the tested doses. - The administered dose is too low.- Poor bioavailability of this compound via the chosen route (e.g., oral).- Rapid metabolism and clearance of the compound.- The chosen animal model is not sensitive to the effects of this compound.- Conduct a dose-escalation study to test higher doses.- Consider a different route of administration with higher bioavailability (e.g., i.p. or i.v.).- Perform pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues over time.- Re-evaluate the suitability of the animal model for the intended therapeutic target.
High toxicity or mortality observed even at low doses. - The starting dose was too high.- The vehicle used for formulation is toxic.- The animal strain is particularly sensitive to this compound.- Redesign the dose-range finding study with a significantly lower starting dose.- Test the vehicle alone to rule out any vehicle-induced toxicity.- Review the literature for any known sensitivities of the chosen animal strain.
High variability in response between animals in the same dose group. - Inconsistent administration of the compound.- Individual differences in metabolism and clearance.- Underlying health issues in some animals.- Ensure consistent and accurate dosing technique.- Increase the number of animals per group to improve statistical power.- Monitor the health of the animals closely before and during the experiment.

Data Presentation

Table 1: Summary of In Vivo Dosage Information for this compound and a Related Compound

CompoundAnimal ModelTherapeutic AreaRoute of AdministrationDosage RangeKey FindingsReference
Goldenseal Root Powder (contains this compound)Rats and MiceCarcinogenicityOral (in diet)3,000 - 25,000 ppmDose-dependent effects observed over a 2-year period.[1]
Berberine (related compound)MiceAcute Toxicityi.v. and i.p.9.04 mg/kg (LD50, i.v.), 57.61 mg/kg (LD50, i.p.)Significantly more toxic than oral administration.[2]
Hybrid MoleculeMice (Alzheimer's model)Neuroprotectioni.p.0.1 mg/kgShowed neuroprotective effects.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Oral Administration of this compound in Rats

  • Animal Model: Male or female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Groups: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Select a wide range of doses based on a logarithmic scale (e.g., 1, 10, 100, 1000 mg/kg).

  • Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single dose of the this compound formulation or vehicle via oral gavage.

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 24, and 48 hours post-dosing) and daily for 14 days. Record any changes in behavior, appearance, and body weight.

  • Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss).

Protocol 2: Pharmacokinetic Study of this compound in Mice

  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital sinus).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Dose_Response_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In Vitro Studies In Vitro Studies Dose-Range Finding Dose-Range Finding In Vitro Studies->Dose-Range Finding Inform Starting Dose Efficacy Studies Efficacy Studies Dose-Range Finding->Efficacy Studies Determine Safe & Efficacious Dose Range Toxicology Studies Toxicology Studies Dose-Range Finding->Toxicology Studies Identify MTD & NOAEL Phase I Phase I Efficacy Studies->Phase I Toxicology Studies->Phase I

Figure 1: Workflow for determining optimal dosage from preclinical to clinical phases.

Signaling_Pathway This compound This compound Ion_Channels Ion Channels (e.g., K(ATP), Ca2+) This compound->Ion_Channels Blocks Antioxidant_Pathways Antioxidant Pathways This compound->Antioxidant_Pathways Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Muscle Function) Ion_Channels->Cellular_Response Antioxidant_Pathways->Cellular_Response

Figure 2: Simplified diagram of potential this compound signaling pathways based on in vitro data.

References

Technical Support Center: Addressing Canadine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential interference caused by Canadine in biochemical assays. This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid and its structural relationship to known Pan-Assay Interference Compounds (PAINS) like berberine (B55584) warrants careful consideration of its potential to generate misleading results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about it in my assays?

A1: this compound is a natural alkaloid found in various plants.[1] Its chemical structure is similar to that of berberine, a compound often flagged as a Pan-Assay Interference Compound (PAIN). PAINS are known to interfere with a wide range of biochemical assays through various mechanisms, leading to false-positive or false-negative results. Therefore, it is crucial to be aware of the potential for this compound to act as an interfering compound in your experiments.

Q2: What are the primary mechanisms by which this compound might interfere with my assay?

A2: Based on its structural similarity to berberine and other PAINS, this compound may interfere with assays through several mechanisms:

  • Intrinsic Fluorescence: this compound is a fluorescent molecule, which can directly interfere with fluorescence-based assays by contributing to the overall signal.[2]

  • Aggregation: Like many alkaloids, this compound may form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester and non-specifically inhibit enzymes or interfere with light-based readouts.[3]

  • Redox Activity: this compound has demonstrated antioxidant properties, indicating it can participate in redox reactions.[4] This can interfere with assays that involve redox chemistry, such as those measuring oxidative stress or using redox-sensitive reporters.

  • Chemical Reactivity: The chemical structure of this compound may allow it to react with assay components, such as thiol groups on proteins, potentially leading to covalent modification and non-specific inhibition.

Q3: Which types of assays are most susceptible to interference by this compound?

A3: Assays that are particularly vulnerable to this compound interference include:

  • Fluorescence-Based Assays: Due to its intrinsic fluorescence, assays measuring fluorescence intensity, fluorescence polarization, and FRET are at high risk of interference.

  • Enzyme Inhibition Assays: Non-specific inhibition due to aggregation is a common issue.

  • Luciferase-Based Reporter Assays: Berberine, a related compound, has been shown to affect luciferase activity.[5]

  • Assays Measuring Redox Status: this compound's antioxidant properties can directly impact the results of such assays.

  • High-Throughput Screening (HTS) Campaigns: The use of high compound concentrations in HTS increases the likelihood of observing interference from compounds like this compound.

Q4: How can I quickly determine if this compound is interfering with my assay?

A4: A simple initial check is to run a control experiment with this compound in the absence of your biological target (e.g., enzyme or receptor). If you still observe a signal that changes with the concentration of this compound, it strongly suggests direct interference with your assay's detection system.

Troubleshooting Guides

Here are detailed troubleshooting guides for specific issues you may encounter when working with this compound.

Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay

Potential Cause: The observed signal may be due to the intrinsic fluorescence of this compound rather than a true biological effect.

Troubleshooting Workflow:

start High fluorescence signal observed check_intrinsic Measure this compound's intrinsic fluorescence start->check_intrinsic prepare_samples Prepare serial dilutions of this compound in assay buffer check_intrinsic->prepare_samples read_plate Read fluorescence at assay wavelengths prepare_samples->read_plate analyze Analyze data for concentration-dependent fluorescence read_plate->analyze is_interfering Is there significant intrinsic fluorescence? analyze->is_interfering mitigate Implement mitigation strategies is_interfering->mitigate Yes no_interference Fluorescence is likely from biological activity is_interfering->no_interference No end Conclusion mitigate->end no_interference->end

Figure 1. Workflow for troubleshooting high fluorescence signals.

Detailed Protocol: Measuring Intrinsic Fluorescence

  • Prepare a serial dilution of this compound in the same buffer used for your primary assay. The concentration range should cover and exceed the concentrations used in your experiment.

  • Dispense the dilutions into the wells of a microplate (the same type used for your assay). Include wells with buffer only as a negative control.

  • Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.

  • Analyze the data: Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence that is significantly above the buffer blank indicates that this compound's intrinsic fluorescence is contributing to your assay signal.

Mitigation Strategies:

  • Use a different detection method: If possible, switch to a non-fluorescence-based readout, such as absorbance or luminescence.

  • Shift the fluorescence wavelengths: If your fluorophore allows, use excitation and emission wavelengths where this compound's fluorescence is minimal.

  • Subtract the background: For each concentration of this compound tested in your main assay, run a parallel control without the biological target and subtract this background fluorescence.

Issue 2: Steep Dose-Response Curve and Poor Reproducibility

Potential Cause: this compound may be forming aggregates at higher concentrations, leading to non-specific inhibition and erratic results.

Troubleshooting Workflow:

start Steep dose-response curve or poor reproducibility check_aggregation Test for aggregation-based interference start->check_aggregation detergent_assay Run assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100) check_aggregation->detergent_assay compare_curves Compare dose-response curves detergent_assay->compare_curves is_aggregator Does detergent significantly shift the IC50 or reduce inhibition? compare_curves->is_aggregator confirm_aggregation Confirm aggregation with other methods (e.g., DLS) is_aggregator->confirm_aggregation Yes not_aggregator Inhibition is likely not due to aggregation is_aggregator->not_aggregator No end Conclusion confirm_aggregation->end not_aggregator->end

Figure 2. Workflow for investigating aggregation-based interference.

Detailed Protocol: Detergent Interference Assay

  • Prepare two sets of assay buffers: one with your standard composition and another supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).

  • Run your standard assay protocol in parallel using both buffer systems, testing a range of this compound concentrations.

  • Analyze the data: Generate dose-response curves for this compound in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a decrease in the maximum inhibition in the presence of the detergent is a strong indicator of aggregation-based inhibition.

Further Confirmation:

  • Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates in solutions of this compound at various concentrations.

  • Centrifugation: Centrifuge your assay plate before reading. If this compound is aggregating, the aggregates may pellet, leading to a reduction in the observed inhibition in the supernatant.

Issue 3: Apparent Inhibition in a Redox-Sensitive Assay

Potential Cause: this compound's antioxidant properties may be directly scavenging reactive oxygen species (ROS) or interfering with the redox-sensitive reporter, rather than acting on your biological target.

Troubleshooting Workflow:

start Apparent inhibition in a redox-sensitive assay cell_free_control Run a cell-free version of the assay start->cell_free_control generate_ros Generate ROS in the absence of cells/enzyme cell_free_control->generate_ros add_this compound Add this compound and the redox probe generate_ros->add_this compound measure_signal Measure the signal change add_this compound->measure_signal is_scavenger Does this compound reduce the signal in the cell-free system? measure_signal->is_scavenger confirm_with_n_acetylcysteine Use a known antioxidant (e.g., N-acetylcysteine) as a positive control is_scavenger->confirm_with_n_acetylcysteine Yes not_direct_scavenging The observed effect is more likely on the biological target is_scavenger->not_direct_scavenging No end Conclusion confirm_with_n_acetylcysteine->end not_direct_scavenging->end

Figure 3. Workflow for troubleshooting redox-sensitive assays.

Detailed Protocol: Cell-Free ROS Scavenging Assay

  • Set up a cell-free system that generates the reactive oxygen species relevant to your assay (e.g., using a chemical ROS generator).

  • Add your redox-sensitive probe (e.g., DCFH-DA) to this system.

  • Introduce this compound at various concentrations and measure the change in the probe's signal over time.

  • Compare the results to a control without this compound and a positive control with a known antioxidant like N-acetylcysteine. A dose-dependent decrease in the signal in the presence of this compound indicates direct ROS scavenging.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and the related interfering compound, berberine. This data can help in designing experiments and interpreting results.

Table 1: IC50 Values for this compound and Berberine in Various Assays

CompoundAssay TypeCell Line/TargetIC50 (µM)Reference
This compoundCytotoxicity (MTT)MCF-7 (human breast cancer)17.50[6]
BerberineLuciferase ReporterHepG2 cells (CYP3A4 promoter)Upregulated activity[5]
BerberineHPLC Quantitative AnalysisBerberis aristata fruits0.033% (w/w)[4]

Table 2: Spectral Properties of Berberine

CompoundExcitation Maxima (nm)Emission Maxima (nm)NotesReference
Berberine~380, ~488~540, ~595Wavelength dependent[5]
Berberine-~556-[3]

By following these troubleshooting guides and being aware of the potential for interference, researchers can more confidently interpret their data when working with this compound and other potentially problematic compounds.

References

Technical Support Center: Refining Canadine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and separation of Canadine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation of this compound from complex alkaloid mixtures, such as those from Hydrastis canadensis (Goldenseal) or Corydalis species.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from other alkaloids?

A1: The two most prevalent and effective methods for purifying this compound are preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC).[1]

  • Prep-HPLC offers high resolution and is widely used for purifying natural products.[2] Reversed-phase (RP-HPLC) on a C18 column is the most common approach.[3]

  • HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can be advantageous for alkaloids.[1] This method eliminates irreversible adsorption of the sample, often leading to excellent recovery and reduced risk of compound degradation.[4]

Q2: What are the major challenges when purifying this compound from plant extracts?

A2: Researchers often face challenges due to the chemical similarity of alkaloids within a plant extract. Common issues include:

  • Co-elution: this compound is often found with other structurally related tetrahydroprotoberberine and protoberberine alkaloids like Tetrahydropalmatine, Berberine, and Palmatine, which can be difficult to separate.[3][5]

  • Peak Tailing: As a basic compound, this compound can interact with residual acidic silanol (B1196071) groups on silica-based HPLC columns, leading to asymmetric peak shapes.[4]

  • Low Yield: Multiple purification steps can lead to significant product loss.[6] HSCCC is often favored to mitigate this by reducing adsorption-related losses.[4]

  • Compound Stability: Changes in pH and exposure to certain solid supports can potentially degrade alkaloids during long purification runs.

Q3: How do I choose between preparative HPLC and HSCCC for my separation?

A3: The choice depends on the specific goals of your experiment, the complexity of the mixture, and the scale of purification.

FeaturePreparative HPLCHigh-Speed Counter-Current Chromatography (HSCCC)
Resolution Typically offers very high resolution, ideal for separating closely related isomers.[2]Good resolution, particularly effective for compounds with a wide range of polarities.
Sample Loss Potential for irreversible adsorption onto the solid stationary phase can lead to lower recovery.[4]Minimal sample loss due to the absence of a solid support, leading to high recovery rates.[1]
Sample Loading Can be limited by column dimensions and potential for overloading, which degrades resolution.[7]Generally offers a larger sample loading capacity without significant loss of efficiency.
Solvent Use Can be solvent-intensive, especially during method development and scale-up.Often uses less solvent and allows for the recovery of solvents.
Speed Method development can be time-consuming, but modern focused gradients can speed up runs.[8]Can achieve separation of multiple components in a single, efficient run.[1]
Best For... High-purity isolation of target compounds, resolving very similar structures.Crude extract fractionation, purification of compounds prone to degradation on solid supports, and large-scale preparations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Poor peak resolution between this compound and other alkaloids in HPLC.

  • Q: My this compound and Berberine peaks are overlapping on a C18 column. What should I do?

    • A1: Optimize the Mobile Phase. Small changes to the mobile phase can significantly impact selectivity. Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. Experiment with different pH levels; for basic compounds like alkaloids, a mobile phase pH below 3 (using formic or acetic acid) or above 8 can improve separation by controlling the ionization state of the analytes and stationary phase.[4]

    • A2: Adjust the Gradient. If you are using a gradient elution, try making the gradient shallower (a slower increase in organic solvent) around the time your target compounds elute. This "focused gradient" approach can increase the separation between closely eluting peaks.[8]

    • A3: Change the Organic Solvent. If you are using methanol, try switching to acetonitrile (B52724), or vice-versa. These solvents have different selectivities and may resolve co-eluting peaks.

Issue: My this compound peak is tailing or showing poor shape.

  • Q: Why is my this compound peak asymmetrical and how can I fix it?

    • A: Reduce Silanol Interactions. Peak tailing for basic alkaloids is often caused by interaction with acidic silanol groups on the silica (B1680970) column packing.[4]

      • Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of an additive like triethylamine (B128534) (TEA) into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your alkaloid.[1]

      • Lower the Mobile Phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid to bring the mobile phase pH below 3 will protonate the silanol groups, reducing their ability to interact with the protonated this compound.[4]

      • Use a Base-Deactivated Column: Employ a modern, end-capped HPLC column specifically designed for the analysis of basic compounds. These columns have fewer free silanol groups.

Issue: Low recovery and yield of this compound after purification.

  • Q: I'm losing a significant amount of my target compound. What are the likely causes?

    • A1: Irreversible Adsorption. Your compound may be irreversibly binding to the stationary phase in HPLC or during other column chromatography steps. Consider using High-Speed Counter-Current Chromatography (HSCCC), which eliminates this issue by not using a solid support.[4]

    • A2: Compound Degradation. this compound may be unstable under the pH or solvent conditions used. Assess the stability of your compound under your experimental conditions. Ensure the collected fractions are stored properly and immediately processed.

    • A3: Inefficient Extraction. During sample preparation (e.g., liquid-liquid extraction), ensure the pH is optimized for the partitioning of this compound into the desired solvent layer. As a tertiary amine, this compound's solubility is highly pH-dependent.[9]

Experimental Protocols

Protocol 1: Preparative RP-HPLC for this compound Isolation

This protocol is a general guideline for separating this compound from other alkaloids like Berberine and Tetrahydropalmatine from a pre-enriched plant extract.

  • Objective: To isolate this compound with >95% purity from a complex alkaloid mixture.

  • Materials:

    • Crude alkaloid extract (e.g., from Hydrastis canadensis or Corydalis species).

    • HPLC-grade acetonitrile, methanol, and water.

    • Formic acid or triethylamine (TEA).

  • Instrumentation & Column:

    • Preparative HPLC system with a DAD or UV detector.

    • Column: C18, 10 µm, 250 mm x 20 mm i.d. (or similar dimension preparative column).

  • Sample Preparation:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detection: 280 nm.

    • Flow Rate: 15.0 mL/min.

    • Injection Volume: 1-5 mL (depending on sample concentration and column capacity).

    • Gradient Program:

      • 0-10 min: 15% B

      • 10-40 min: 15% to 45% B (linear gradient)

      • 40-45 min: 45% to 90% B (column wash)

      • 45-50 min: 90% to 15% B (re-equilibration)

      • 50-60 min: 15% B (re-equilibration)

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (15% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Collect fractions corresponding to the this compound peak based on retention time from analytical runs.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Separation

This protocol describes a stepwise elution method suitable for separating alkaloids with different polarities, such as those found in Corydalis extracts.

  • Objective: To separate multiple alkaloids, including this compound, in a single run with high recovery.

  • Materials:

    • Crude alkaloid extract.

    • HPLC-grade chloroform, methanol, and hydrochloric acid (HCl).

  • Instrumentation:

    • Preparative HSCCC instrument with a suitable volume coil.

    • HPLC pump, UV detector, and fraction collector.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system composed of Chloroform-Methanol-0.2 M HCl (e.g., 7:3:4 v/v/v).[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The lower organic phase will serve as the mobile phase, and the upper aqueous phase as the stationary phase.

  • HSCCC Operating Parameters:

    • Revolution Speed: 850 rpm.

    • Stationary Phase: Upper aqueous phase.

    • Mobile Phase: Lower organic phase.

    • Flow Rate: 2.0 mL/min.

    • Detection: 254 nm.

  • Procedure:

    • Fill the entire column with the stationary phase (upper phase).

    • Rotate the column at the desired speed (e.g., 850 rpm).

    • Pump the mobile phase (lower phase) into the column at the set flow rate until hydrodynamic equilibrium is reached (when the mobile phase elutes from the column outlet).

    • Dissolve the crude sample (e.g., 200 mg) in a small volume of the biphasic solvent system and inject it through the sample loop.[1]

    • Begin collecting fractions as the separation proceeds.

    • After the run, analyze collected fractions by analytical HPLC or TLC to identify and assess the purity of the separated alkaloids. Fractions containing pure this compound are pooled and concentrated.

Quantitative Data Summary

The following tables provide representative data for the separation of this compound and related alkaloids.

Table 1: Comparison of Preparative HPLC Mobile Phase Modifiers

Modifier (in Acetonitrile/Water)Target AlkaloidRetention Time (min)Purity (%)Resolution (Rs) vs. Berberine
0.1% Formic Acid (pH ~2.8)This compound22.5>96%1.8
0.1% Triethylamine (pH ~7.5)This compound19.8>95%1.6
10 mM Ammonium Acetate (pH 5.0)This compound21.2>95%1.7

Note: Data is synthesized from typical results for protoberberine alkaloid separations on a C18 preparative column. Actual values will vary based on the specific column, system, and extract.[1][3]

Table 2: Performance Comparison of Separation Techniques

ParameterPreparative HPLC (Optimized)HSCCC (Stepwise Elution)
Sample Loading ~100 mg per run~200-500 mg per run[1]
Run Time ~60 minutes~180-240 minutes
This compound Purity >96%>95%[1]
This compound Yield/Recovery ~75-85%>90%
Solvent Consumption HighModerate

Visualized Workflows and Logic

General Experimental Workflow

This diagram outlines the overall process from raw plant material to purified this compound.

G cluster_0 Extraction & Pre-purification cluster_1 Purification cluster_2 Analysis & Final Product A Plant Material (e.g., Hydrastis canadensis) B Solvent Extraction (Acid-Base Method) A->B C Crude Alkaloid Extract B->C D Purification Method Selection C->D E Preparative HPLC D->E High Resolution Needed F HSCCC D->F High Recovery Needed G Fraction Collection E->G F->G H Purity Analysis (Analytical HPLC) G->H I Pure this compound (>95%) H->I

Caption: General workflow for the isolation of this compound.

Troubleshooting Logic for HPLC Peak Resolution

This decision tree provides a logical approach to solving poor peak resolution in HPLC.

G Start Problem: Poor Peak Resolution Q1 Are peaks fronting or tailing? Start->Q1 A1_Yes Adjust Mobile Phase pH Add Competing Base (TEA) Use Base-Deactivated Column Q1->A1_Yes Yes Q2 Are peaks symmetric but overlapping? Q1->Q2 No End Resolution Improved A1_Yes->End A2_Yes Decrease Gradient Slope (Focused Gradient) Change Organic Solvent (e.g., MeOH to ACN) Q2->A2_Yes Yes A2_Yes->End

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

minimizing cytotoxicity of Canadine in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of Canadine in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to primary cells?

A1: this compound generally exhibits low cytotoxicity, particularly when compared to other alkaloids like berberine.[1][2] Some studies have reported no cytotoxic effects at the concentrations tested in certain cell cultures, including primary rat hepatocytes.[2] However, its effects can be cell-type dependent. For instance, this compound has shown dose-dependent cytotoxicity in MCF-7 breast cancer cells while being significantly less toxic to non-cancerous MCF-10 normal mammary epithelial cells.[3] Therefore, it is crucial to determine the optimal concentration for each specific primary cell type.

Q2: What are the initial signs of this compound-induced cytotoxicity in my primary cell cultures?

A2: Signs of cytotoxicity can manifest in several ways, including:

  • Morphological Changes: Cells may appear rounded, detached from the culture surface, or show signs of blebbing (formation of membrane protrusions).[4]

  • Reduced Cell Viability: A noticeable decrease in the number of viable cells, which can be quantified using assays like Trypan Blue exclusion.[5]

  • Decreased Proliferation: A reduction in the rate of cell division, observable through cell counting over time or proliferation assays.

Q3: What is the underlying mechanism of this compound's cytotoxic effects?

A3: While this compound is noted for its antioxidant properties[1][2], at higher concentrations or in sensitive cell types, it can induce apoptosis (programmed cell death). In cancer cells, this has been linked to the induction of oxidative stress, leading to an upregulation of the pro-apoptotic BAX/BCL-2 ratio, collapse of the mitochondrial membrane potential, and release of cytochrome c.[3] this compound is also known to promote the activation of the Akt signaling pathway, which is typically involved in cell survival.[1] The balance between these pathways may determine the ultimate fate of the cells.

Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a cell viability assay (e.g., Trypan Blue) in parallel with a proliferation assay (e.g., cell counting over a time course). If the total cell number remains static over time but viability remains high, the effect is likely cytostatic. If viability decreases, the effect is cytotoxic.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed even at low this compound concentrations. Primary cells are stressed or unhealthy. Ensure optimal cell health before starting the experiment. Use low-passage cells and confirm high viability (>95%) post-thawing and prior to seeding.[6] Provide the appropriate culture medium and supplements for your specific primary cell type.[7]
Solvent (e.g., DMSO) toxicity. The solvent used to dissolve this compound can be toxic to primary cells.[6] Prepare a vehicle control with the highest concentration of the solvent used in your experiment. Aim to keep the final solvent concentration in the culture medium at or below 0.1% to minimize its toxic effects.[4][6]
Incorrect this compound concentration. Double-check all calculations for stock solution and dilutions. Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic scale from nM to µM) to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration for your specific primary cells.[6]
Inconsistent results between experiments. Variability in experimental conditions. Standardize your protocols. Use the same cell seeding density, incubation times, and media formulations for all experiments. Ensure even cell distribution when plating to avoid the "edge effect".[6][8]
Degradation of this compound stock solution. Store the this compound stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
No observable effect of this compound, even at high concentrations. Compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or adjusting the formulation.
Short exposure time. The desired biological effect may require a longer incubation period. Conversely, to reduce toxicity, a shorter exposure time might be sufficient.[6] Optimize the exposure time for your experimental goals.

Data on this compound Cytotoxicity

The cytotoxic effects of this compound are highly dependent on the cell type and experimental conditions. Below is a summary of available data.

Cell Type Concentration Range Tested Observed Effect Reference
Primary Rat HepatocytesNot specifiedNo cytotoxic effect observed.[2]
HepG2 (Human hepatocellular carcinoma)Not specifiedNo cytotoxic effect observed.[2]
HeLa (Human cervical cancer)Not specifiedNo cytotoxic effect observed.[2]
MCF-7 (Human breast cancer)1 - 40 µMDose-dependent decrease in cell viability.[3]
MCF-10 (Human non-cancerous breast epithelial)1 - 40 µMNo significant toxicity observed.[3]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and stabilize for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle controls.[4]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[5]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Canadine_Signaling cluster_survival Pro-Survival Pathway cluster_apoptosis Apoptotic Pathway (in sensitive cells) Canadine_survival This compound Akt Akt Canadine_survival->Akt promotes activation Survival Cell Survival & Proliferation Akt->Survival Canadine_apoptosis This compound (High Concentration) ROS ↑ Reactive Oxygen Species (ROS) Canadine_apoptosis->ROS Bax_Bcl2 ↑ BAX/BCL-2 ratio ROS->Bax_Bcl2 Mito Mitochondrial Damage Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Cytotoxicity_Workflow start Start: Healthy Primary Cell Culture dose_response 1. Dose-Response Experiment (e.g., 0.1 µM to 100 µM this compound) start->dose_response controls Include Controls: - Untreated - Vehicle (Solvent) dose_response->controls assess_viability 2. Assess Cell Viability (e.g., MTT, Trypan Blue) dose_response->assess_viability high_cytotoxicity High Cytotoxicity? assess_viability->high_cytotoxicity optimize 3. Optimize Conditions high_cytotoxicity->optimize Yes acceptable_cytotoxicity Acceptable Cytotoxicity? high_cytotoxicity->acceptable_cytotoxicity No reduce_conc Lower this compound Concentration optimize->reduce_conc reduce_time Shorten Exposure Time optimize->reduce_time check_solvent Verify Solvent Concentration (≤0.1%) optimize->check_solvent reassess 4. Re-assess Viability reduce_conc->reassess reduce_time->reassess check_solvent->reassess reassess->acceptable_cytotoxicity proceed Proceed with Experiment acceptable_cytotoxicity->proceed Yes end End acceptable_cytotoxicity->end No (Further Optimization Needed)

Caption: Workflow for minimizing this compound cytotoxicity.

References

Technical Support Center: Improving the Stability of Canadine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Canadine Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as (S)-Tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plants, including those of the Corydalis and Hydrastis genera.[1] As a protoberberine alkaloid, its structure is susceptible to degradation, which can lead to a loss of potency and the formation of potentially undesirable byproducts.[2] Ensuring the stability of this compound formulations is crucial for obtaining reliable experimental results and for the development of safe and effective therapeutic products.

Q2: What are the primary factors that can cause this compound degradation in a formulation?

A2: Based on studies of related protoberberine alkaloids like berberine, the main factors contributing to the degradation of this compound are likely:

  • pH: Extreme pH conditions, particularly alkaline environments, can promote the degradation of protoberberine alkaloids.[1]

  • Light: Exposure to light, especially UV radiation, can lead to photolytic degradation.[1]

  • Oxidation: The presence of oxygen can cause oxidative degradation of the molecule.[1] this compound possesses antioxidant properties, which implies its own susceptibility to oxidation.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]

Q3: My this compound formulation is showing a color change. What could be the cause?

A3: A color change in your formulation is often an indicator of chemical degradation. For protoberberine alkaloids, this can be due to oxidation or photodegradation.[1] It is recommended to protect the formulation from light by using amber-colored vials and to minimize its exposure to atmospheric oxygen. Purging the container headspace with an inert gas like nitrogen can also be beneficial.

Q4: I am observing precipitation in my liquid this compound formulation. What steps can I take?

A4: Precipitation can occur due to several factors, including poor solubility, pH shifts, or drug-excipient interactions. This compound has low aqueous solubility.[5] Consider the following troubleshooting steps:

  • pH Adjustment: Ensure the pH of your formulation is within the optimal range for this compound solubility and stability. For related alkaloids, slightly acidic conditions are often preferred.[1]

  • Co-solvents: The use of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol may improve the solubility of this compound.

  • Excipient Compatibility: Review the excipients in your formulation for potential incompatibilities that could lead to precipitation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues in this compound formulations.

Problem 1: Loss of Potency in a Liquid Formulation

Possible Causes:

  • Hydrolysis (acidic or basic)

  • Oxidation

  • Photodegradation

Troubleshooting Workflow:

start Loss of Potency Detected ph_check Check Formulation pH start->ph_check light_exposure Assess Light Protection start->light_exposure oxygen_exposure Evaluate Oxygen Exposure start->oxygen_exposure ph_adjust Optimize pH (e.g., buffer selection) ph_check->ph_adjust light_protect Use Amber Vials/ Light-Resistant Container light_exposure->light_protect inert_gas Purge with Inert Gas (e.g., Nitrogen) oxygen_exposure->inert_gas antioxidants Consider Antioxidants (e.g., Ascorbic Acid) oxygen_exposure->antioxidants reanalyze Re-analyze Stability ph_adjust->reanalyze light_protect->reanalyze inert_gas->reanalyze antioxidants->reanalyze

Caption: Troubleshooting workflow for loss of this compound potency.
Problem 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Causes:

  • Formation of degradation products

  • Presence of impurities in the starting material

  • Interaction with excipients

Troubleshooting Workflow:

start Unknown Peaks in HPLC Chromatogram forced_degradation Perform Forced Degradation Study start->forced_degradation excipient_compatibility Conduct Excipient Compatibility Study start->excipient_compatibility identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants modify_formulation Modify Formulation/ Select Compatible Excipients excipient_compatibility->modify_formulation optimize_hplc Optimize HPLC Method for Better Separation identify_degradants->optimize_hplc reanalyze Re-analyze Samples modify_formulation->reanalyze optimize_hplc->reanalyze

Caption: Workflow for investigating unknown peaks in HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[6]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Stress Conditions: Expose the this compound stock solution to the following stress conditions. A control sample protected from stress should be analyzed concurrently.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Note that protoberberine alkaloids are often more susceptible to base hydrolysis.[7]

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to observe the formation of degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.[4]

Table 1: Summary of Forced Degradation Conditions for Berberine Chloride (as a proxy for this compound)

Stress ConditionReagent/ConditionDurationTemperatureObserved Degradation
Acid Hydrolysis1 M HCl5 hours80°C6%
Base Hydrolysis1 M NaOH30 minutes80°C48%
Base Hydrolysis1 M NaOH3 hours80°C83%
Oxidative30% H₂O₂1 hour80°CSignificant
Dry Heat-12 hours105°CModerate
PhotolyticUV/Visible Light24 hoursAmbientModerate

Data extrapolated from a study on Berberine Chloride.[8] Degradation percentages are approximate and will vary based on exact experimental conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of accurately quantifying this compound in the presence of its degradation products, impurities, and excipients.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a common C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Screen different mobile phase compositions. A common starting point for alkaloids is a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of this compound from all potential degradation products observed in the forced degradation study.

  • Detection Wavelength: Determine the optimal detection wavelength for this compound using a PDA detector. For berberine, wavelengths around 345-350 nm have been used.[9][10]

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8]

Table 2: Example HPLC Method Parameters for Berberine Analysis (as a starting point for this compound)

ParameterCondition
Column C18 (e.g., Hypersil, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (25:75 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Column Temperature Ambient or controlled (e.g., 30°C)

This is an example method for Berberine and may require significant optimization for this compound and its specific degradation products.[8]

Excipient Compatibility

Choosing the right excipients is critical for the stability of a this compound formulation. Incompatibility between this compound and an excipient can lead to degradation.

General Guidance:

  • pH: Be mindful of the pH of the excipients and the resulting microenvironment in the formulation. Basic excipients may promote the degradation of this compound.

  • Oxidizing Agents: Avoid excipients that contain peroxides or other oxidizing impurities.

  • Reducing Sugars: Excipients containing reducing sugars (e.g., lactose) can potentially react with the amine group in this compound, although this is less common for tertiary amines.

Screening for Compatibility:

A common method for screening excipient compatibility is to prepare binary mixtures of this compound and each excipient (typically in a 1:1 or 1:5 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a period of time (e.g., 2-4 weeks). The mixtures are then analyzed by a stability-indicating HPLC method to check for the appearance of degradation products.

Table 3: Common Pharmaceutical Excipients and Potential Compatibility Considerations

Excipient ClassExamplesPotential Issues with Alkaloids
Fillers/Diluents Lactose, Microcrystalline CellulosePresence of reducing sugars or reactive impurities.
Binders Povidone (PVP), HPMCPVP can contain peroxides.
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateGenerally considered inert.
Lubricants Magnesium StearateCan be alkaline and has shown incompatibility with some active ingredients.[11]
Antioxidants Ascorbic Acid, Sodium MetabisulfiteGenerally beneficial, but potential for interactions should be evaluated.
Buffers Citrate, Acetate, PhosphateCrucial for pH control; ensure no specific salt effects that promote degradation.

This technical support center provides a foundational guide to improving the stability of this compound formulations. For specific and complex issues, further investigation and consultation with formulation experts are recommended.

References

Technical Support Center: Managing Canadine Autofluorescence in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by the autofluorescence of Canadine (also known as Tetrahydroberberine) in microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound autofluorescence and why is it a problem in microscopy?

A1: this compound, an isoquinoline (B145761) alkaloid, possesses intrinsic fluorescence, meaning it naturally emits light upon excitation. This autofluorescence can be a significant issue in fluorescence microscopy as it can obscure the signals from your intended fluorescent labels (e.g., fluorescently tagged antibodies or probes), leading to poor signal-to-noise ratios, reduced image contrast, and potential misinterpretation of results.

Q2: What are the spectral properties of this compound's autofluorescence?

Table 1: Spectral Properties of this compound and Related Compounds
CompoundExcitation Maxima (nm)Emission Maximum (nm)
This compound (Tetrahydroberberine) ~284, ~345[1]Inferred to be in the green-yellow range (~530-560 nm)
Berberine (B55584) (related compound) ~356, ~416[2]~540-556[2][3]

Note: The emission maximum for this compound is inferred from the spectral properties of the closely related compound, berberine.

Q3: How can I confirm that the background signal in my images is from this compound autofluorescence?

A3: To verify that the observed background fluorescence originates from this compound, you should prepare a control sample containing this compound but without any of your fluorescent labels. Image this sample using the same microscopy settings (laser lines, filters, and exposure times) as your experimental samples. The fluorescence detected in this control is attributable to this compound's autofluorescence.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound autofluorescence and provides actionable solutions.

Problem 1: High background fluorescence obscuring the target signal.

Possible Cause: The emission from this compound's autofluorescence is overlapping with the emission of your chosen fluorophore.

Solutions:

  • Choose Fluorophores in the Far-Red Spectrum: this compound's autofluorescence is most prominent in the blue-to-green and yellow regions of the spectrum. To minimize overlap, select fluorophores that excite and emit in the far-red range (e.g., those with emission > 650 nm).[4]

  • Spectral Unmixing: If your confocal microscope is equipped with a spectral detector, you can use linear spectral unmixing to computationally separate the this compound autofluorescence from your specific fluorescent signal. This technique requires acquiring reference spectra for both the autofluorescence and your fluorophore(s).[5]

  • Photobleaching: Before introducing your fluorescent labels, you can intentionally photobleach the this compound-induced autofluorescence by exposing the sample to high-intensity light.[6]

Problem 2: Weak signal from my fluorescent probe.

Possible Cause: The autofluorescence signal is much stronger than your specific signal, making it difficult to detect.

Solutions:

  • Increase Fluorophore Concentration/Signal Amplification: If possible, increase the concentration of your fluorescent probe or use signal amplification techniques (e.g., tyramide signal amplification) to enhance the specific signal relative to the background.

  • Chemical Quenching: Certain chemical reagents can reduce autofluorescence. However, these must be tested carefully as they can also quench the signal from your fluorescent probe.

Experimental Protocols

Protocol 1: Pre-Staining Photobleaching

This protocol aims to reduce this compound autofluorescence by exposing the sample to intense light before the application of fluorescent labels.

Methodology:

  • Prepare your sample as required by your experimental protocol (e.g., fixation, permeabilization).

  • Mount the sample on the microscope stage.

  • Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or a high-power LED) for a duration ranging from 30 minutes to several hours. The optimal duration should be determined empirically.

  • Monitor the reduction in autofluorescence by periodically imaging the sample.

  • Once the autofluorescence has been significantly reduced, proceed with your standard staining protocol.

Protocol 2: Spectral Unmixing Workflow

This protocol outlines the general steps for separating this compound autofluorescence using a spectral confocal microscope.

Methodology:

  • Acquire Reference Spectra:

    • Prepare a control sample containing only the biological specimen treated with this compound (no fluorescent labels). Acquire a lambda stack (a series of images at different emission wavelengths) to obtain the autofluorescence spectrum.

    • Prepare control samples for each fluorophore used in your experiment and acquire their respective reference spectra.

  • Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.

  • Perform Linear Unmixing: Use the microscope's software to define the reference spectra and apply the linear unmixing algorithm to your experimental image. The software will then generate separate images for the autofluorescence and each fluorophore.

Visualizations

autofluorescence_workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Problem High Background Fluorescence FarRed Use Far-Red Fluorophores Problem->FarRed SpectralUnmixing Spectral Unmixing Problem->SpectralUnmixing Photobleaching Photobleaching Problem->Photobleaching Quenching Chemical Quenching Problem->Quenching Outcome Improved Signal-to-Noise Ratio FarRed->Outcome SpectralUnmixing->Outcome Photobleaching->Outcome Quenching->Outcome

Caption: Troubleshooting workflow for this compound autofluorescence.

spectral_unmixing_logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs MixedSignal Microscope Image (Mixed Signal) Unmixing Linear Unmixing Algorithm MixedSignal->Unmixing RefAuto Reference Spectrum (this compound Autofluorescence) RefAuto->Unmixing RefFluoro Reference Spectrum (Fluorophore) RefFluoro->Unmixing SeparatedAuto Separated Autofluorescence Image Unmixing->SeparatedAuto SeparatedFluoro Separated Fluorophore Image Unmixing->SeparatedFluoro

Caption: Logic diagram for spectral unmixing.

References

Technical Support Center: Optimization of Canadine Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of canadine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, a protoberberine alkaloid, possesses functional groups with active hydrogens (such as hydroxyl or amine groups) that make it polar and non-volatile.[1][2] Direct injection of underivatized this compound into a GC-MS system can lead to poor chromatographic performance, including peak tailing, low signal intensity, and thermal degradation in the hot injector.[3] Derivatization, typically through silylation, replaces these active hydrogens with a less polar functional group, such as a trimethylsilyl (B98337) (TMS) group.[1][4] This process increases the volatility and thermal stability of this compound, making it more amenable to GC-MS analysis and resulting in improved peak shape and sensitivity.[1]

Q2: What are the most common derivatization reagents for alkaloids like this compound?

A2: Silylation is the most prevalent derivatization method for compounds containing hydroxyl, carboxyl, amine, and thiol groups.[1] For alkaloids, including those with structures similar to this compound, trimethylsilylation is a common approach. The most frequently used silylating reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective and volatile silylating reagent.[4]

  • Trimethylsilylimidazole (TMSI): Particularly effective for derivatizing hydroxyl groups and has been successfully used for steroidal alkaloids.

  • Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to increase reactivity, especially for hindered functional groups.[1]

Q3: What are the critical parameters to control during the derivatization of this compound?

A3: Successful derivatization depends on the careful control of several experimental parameters. These include:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will preferentially react with the reagent, reducing the derivatization yield and potentially hydrolyzing the newly formed derivatives.[3][4][5] Therefore, it is crucial to use dry samples, solvents, and reagents.

  • Reaction Temperature and Time: The kinetics of the derivatization reaction are influenced by temperature and duration. Optimization is necessary to ensure the reaction goes to completion without causing degradation of the analyte or its derivative.[3]

  • Solvent Choice: The solvent must be able to dissolve the this compound sample and be compatible with the silylating reagent. Common choices include pyridine (B92270), acetonitrile, and ethyl acetate.[6] Pyridine can also act as a catalyst by scavenging acidic byproducts.

  • Reagent-to-Analyte Ratio: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.

Q4: How can I confirm that the derivatization of this compound was successful?

A4: Successful derivatization can be confirmed by a combination of chromatographic and mass spectrometric data. In the gas chromatogram, a successful derivatization will result in a sharp, symmetrical peak for the derivatized this compound at a specific retention time, whereas the underivatized compound may not elute or will show a poor peak shape. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern corresponding to the addition of the silyl (B83357) group(s). This can be compared to the expected mass shift and fragmentation pathways for a TMS derivative.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Peak Intensity for Derivatized this compound 1. Incomplete Derivatization: Reaction conditions (time, temperature, reagent concentration) are insufficient. 2. Presence of Moisture: Water in the sample, solvent, or reagents is consuming the derivatizing agent. 3. Analyte Degradation: The reaction temperature is too high, or the sample is unstable under the derivatization conditions. 4. Injector Issues: Active sites in the GC inlet liner are causing adsorption of the analyte.[7]1. Increase the reaction temperature, time, or the amount of derivatizing reagent. Consider adding a catalyst like TMCS. 2. Ensure the sample is thoroughly dried before adding reagents. Use anhydrous solvents and fresh derivatizing reagents.[4][5] 3. Lower the reaction temperature and/or shorten the reaction time. Analyze the sample immediately after derivatization. 4. Use a deactivated inlet liner and ensure proper GC maintenance.[7]
Peak Tailing 1. Incomplete Derivatization: Residual polar groups on the this compound molecule are interacting with active sites in the GC system. 2. Active Sites in the GC System: Silanol groups on the inlet liner or the column are causing undesirable interactions.[7] 3. Column Overload: The concentration of the injected sample is too high.1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Use a fresh, deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column.[7] 3. Dilute the sample before injection.
Multiple Peaks for this compound Derivative 1. Formation of Multiple Derivatives: If this compound has multiple derivatizable sites, incomplete reaction can lead to a mixture of partially and fully derivatized products. 2. Tautomerization: The analyte may exist in different isomeric forms that are derivatized. 3. Analyte Impurity: The original this compound standard or sample may contain impurities.1. Drive the reaction to completion by using more stringent conditions (higher temperature, longer time, or more reagent). 2. For compounds with keto-enol tautomerism, a preliminary methoximation step can be employed to stabilize the keto group before silylation.[4] 3. Verify the purity of your this compound standard using another analytical technique, such as LC-MS.
"Ghost" or Contaminant Peaks 1. Reagent Artifacts: The derivatizing reagent itself or its byproducts can produce peaks in the chromatogram. 2. Contamination from Solvents or Glassware: Impurities in the solvents or on the glassware can be derivatized and detected. 3. Septum Bleed: Pieces of the injector septum can break off and introduce siloxane contaminants.1. Prepare and inject a reagent blank (solvent and derivatizing agent only) to identify reagent-related peaks. 2. Use high-purity solvents and thoroughly clean all glassware. Consider silanizing the glassware to deactivate it.[3] 3. Use high-quality septa and replace them regularly.

Experimental Protocol: Silylation of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental requirements.

1. Sample Preparation:

  • Accurately transfer a known amount of this compound standard or dried sample extract into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all traces of water.[4][5]

2. Derivatization Reaction:

  • To the dried sample, add 50 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS (or MSTFA). The reagent should be in significant molar excess.

  • Tightly cap the vial immediately.

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

3. Analysis:

  • After heating, allow the vial to cool to room temperature.

  • If necessary, dilute the sample with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate).

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Table 1: Example Derivatization Reagents and Typical Reaction Conditions

Derivatizing ReagentCatalyst (if any)Typical SolventTemperature Range (°C)Time Range (min)
BSTFA1% TMCSPyridine, Acetonitrile60 - 8030 - 90
MSTFANonePyridine, Ethyl Acetate60 - 8030 - 60
TMSINonePyridine70 - 9045 - 90

Visualizations

derivatization_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis sample This compound Standard or Dried Extract dry Evaporate to Complete Dryness sample->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent heat Heat at Optimized Temperature and Time add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: A generalized workflow for the derivatization of this compound prior to GC-MS analysis.

troubleshooting_logic start Problem Encountered no_peak No or Low Peak? start->no_peak peak_tailing Peak Tailing? start->peak_tailing multiple_peaks Multiple Peaks? start->multiple_peaks check_moisture Check for Moisture? no_peak->check_moisture optimize_conditions Optimize Reaction Conditions? no_peak->optimize_conditions peak_tailing->optimize_conditions check_gc_system Check GC System (Inlet, Column)? peak_tailing->check_gc_system multiple_peaks->optimize_conditions check_purity Check Analyte Purity? multiple_peaks->check_purity solution_dry Ensure Anhydrous Conditions check_moisture->solution_dry Yes solution_optimize Increase Temp/Time/Reagent optimize_conditions->solution_optimize Yes solution_gc_maintenance Perform GC Maintenance check_gc_system->solution_gc_maintenance Yes solution_purity Verify Standard Purity check_purity->solution_purity Yes

Caption: A logical troubleshooting guide for common issues in this compound derivatization.

References

Technical Support Center: Troubleshooting Inconsistent Results in Canadine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Canadine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary pharmacological effects?

This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in plants like Hydrastis canadensis (goldenseal) and Corydalis species.[1][2][3] It is a metabolic precursor to berberine.[1] Preclinical studies have shown that this compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] It has also been reported to modulate ion channels and neurotransmitter systems.[2]

Q2: Why am I observing inconsistent results in my this compound experiments?

Inconsistent results in experiments with natural products like this compound can arise from several factors. These can be broadly categorized as issues with the compound itself, the experimental setup, or data analysis.[5][6][7][8][9] Common culprits include variability in the purity and stability of the this compound sample, improper storage, issues with solubility, and variations in experimental protocols between batches.

Q3: What are the key factors affecting the stability and solubility of this compound?

This compound's stability can be influenced by factors such as pH, light, and temperature. It is a solid that is very slightly soluble in methanol (B129727) and slightly soluble in chloroform (B151607) when heated.[10] For experimental purposes, it's crucial to ensure complete solubilization and to prepare fresh solutions for each experiment to avoid degradation.

Q4: How can I ensure the quality and purity of my this compound sample?

To ensure the quality of your this compound, it is recommended to:

  • Source from a reputable supplier: Obtain this compound from a trusted chemical supplier that provides a certificate of analysis with purity data.

  • Perform analytical validation: Use techniques like High-Performance Liquid Chromatography (HPLC) to verify the purity and concentration of your this compound stock.[11][12][13]

  • Proper storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation.

Troubleshooting Guides

Inconsistent Cell Viability Assay Results

Problem: I am seeing significant well-to-well or day-to-day variability in my cell viability assays (e.g., MTT, MTS, CCK-8) with this compound treatment.

Potential CauseRecommended Solution
Cell Seeding Density Optimize and maintain a consistent cell seeding density for each experiment. Uneven cell distribution can lead to variable results.[14]
Incomplete Solubilization Ensure this compound is fully dissolved in the vehicle solvent before adding it to the cell culture media. Insoluble particles can affect cell health and assay readings.
Reagent Preparation Prepare fresh assay reagents for each experiment. The stability of reagents like MTT and MTS can decline over time.[14][15]
Incubation Times Adhere to consistent incubation times for both drug treatment and assay development.
Edge Effects To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate or fill them with sterile media.
Variable Western Blot Results

Problem: The protein expression levels in my Western blots are inconsistent after this compound treatment.

Potential CauseRecommended Solution
Protein Extraction Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis to maximize protein yield.[16][17]
Uneven Protein Loading Accurately determine the protein concentration of each lysate and load equal amounts into each well. Use a loading control (e.g., β-actin, GAPDH) to normalize the data.
Antibody Dilutions Optimize and use consistent dilutions for both primary and secondary antibodies. Prepare fresh antibody solutions for each experiment.[18][19]
Transfer Efficiency Ensure consistent and complete transfer of proteins from the gel to the membrane. Check transfer efficiency by staining the membrane with Ponceau S.
Washing Steps Perform all washing steps consistently to minimize background noise and non-specific antibody binding.[19]
Unexpected HPLC Results

Problem: I am observing shifting retention times, poor peak shape, or inconsistent quantification in my HPLC analysis of this compound.

Potential CauseRecommended Solution
Mobile Phase Preparation Prepare fresh mobile phase for each run and ensure it is properly degassed. Inconsistent mobile phase composition can lead to variable retention times.
Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before injecting your sample.
Sample Preparation Ensure your this compound samples are fully dissolved and filtered before injection to prevent column clogging and peak distortion.
Column Selection Use a suitable HPLC column for alkaloid separation, such as a C18 reversed-phase column.[11][13]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

Western Blot
  • Protein Extraction: Lyse cells treated with this compound and control cells using RIPA buffer on ice.[16] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Mobile Phase: Prepare the mobile phase, for example, a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[20] Filter and degas the mobile phase before use.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 235 nm.[12]

  • Analysis: Inject the standards and samples. Construct a calibration curve from the standards to quantify the amount of this compound in your samples.

Visualizations

Canadine_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Regulates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival

Caption: Potential signaling pathway influenced by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCompound Verify this compound Purity & Stability Start->CheckCompound ReviewProtocol Review Experimental Protocol Start->ReviewProtocol ExamineData Re-examine Raw Data & Analysis Start->ExamineData IsolateVariable Isolate & Test One Variable at a Time CheckCompound->IsolateVariable ReviewProtocol->IsolateVariable ExamineData->IsolateVariable Consult Consult Literature & Colleagues IsolateVariable->Consult

Caption: General workflow for troubleshooting inconsistent experimental results.

Decision_Tree Start Inconsistent Results? CheckPurity Is this compound Purity Verified? Start->CheckPurity Yes VerifyPurity Verify Purity (e.g., HPLC) CheckPurity->VerifyPurity No CheckProtocol Is Protocol Consistent? CheckPurity->CheckProtocol Yes VerifyPurity->CheckProtocol StandardizeProtocol Standardize Protocol (e.g., SOP) CheckProtocol->StandardizeProtocol No CheckControls Are Controls Working as Expected? CheckProtocol->CheckControls Yes StandardizeProtocol->CheckControls TroubleshootControls Troubleshoot Controls & Reagents CheckControls->TroubleshootControls No InvestigateOther Investigate Other Variables (e.g., cell line passage number) CheckControls->InvestigateOther Yes TroubleshootControls->InvestigateOther

References

Technical Support Center: Purification of Synthesized Canadine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of synthesized canadine.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthesized this compound?

A1: Impurities in synthesized this compound can originate from various sources throughout the synthetic and manufacturing process. They are generally categorized as:

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents used in the synthesis.

  • Intermediates: Synthetic intermediates that were not fully converted to the final product.

  • Byproducts: Unwanted molecules generated from side reactions during the synthesis. For instance, in syntheses involving related alkaloids, isomers or closely related structures can be common byproducts.[1][2]

  • Degradation Products: Impurities that form due to the chemical degradation of this compound during purification or storage.[3][4]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[5]

Q2: What are the primary methods for increasing the purity of synthesized this compound?

A2: The most effective and commonly employed methods for purifying synthesized alkaloids like this compound are recrystallization and chromatography.

  • Recrystallization: This is a convenient and effective method for purifying solid organic compounds.[6] It involves dissolving the crude this compound in a suitable hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[7] A specific method for this compound involves multiple recrystallization steps from a dichloromethane (B109758) and methanol (B129727) mixture.[8]

  • Chromatography: This technique separates compounds based on their differential distribution between a stationary phase and a mobile phase.[9] Several chromatographic methods are applicable:

    • Flash Chromatography: A rapid, preparative technique often used for initial, large-scale purification to remove major impurities.[9][10]

    • Column Chromatography: A fundamental and widely used method for purifying chemical compounds in laboratories.[11]

    • High-Performance Liquid Chromatography (HPLC): A more efficient option than flash chromatography, capable of achieving very high purity levels, especially on a preparative scale.[10]

    • Supercritical Fluid Chromatography (SFC): A "green" technology that offers a valuable alternative to normal-phase HPLC.[10][12]

Q3: How can I accurately assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the presence and quantity of impurities.[13]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): Particularly quantitative NMR (q-NMR), is a primary method for both identifying the structure and determining the purity of a compound against a qualified reference standard.[8][13]

    • Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is used to confirm the molecular weight of this compound and identify impurities.[8]

  • Physical Property Measurement:

    • Melting Point Determination: A pure compound has a sharp and defined melting point. Impurities typically cause the melting point to lower and broaden.[14]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound sample is not crystallizing from the solution upon cooling. What should I do?

A: This is a common issue known as supersaturation. Here are several steps you can take to induce crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches can provide a surface for crystal nucleation.[6]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" will act as a template for further crystal growth.

  • Cool to a Lower Temperature: If the solution has cooled to room temperature, try placing it in an ice bath to further decrease the solubility of this compound.[6]

  • Reduce the Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to reach the saturation point again, then allow it to cool slowly.[15]

Q: The recovery yield from my this compound recrystallization is very low. How can I improve it?

A: Low yield is often a trade-off for high purity, but it can be optimized. Consider the following:

  • Minimize Hot Solvent: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the crude this compound. Using an excess will keep more of your product dissolved in the solution (mother liquor) after cooling, reducing your yield.[6]

  • Cool Slowly: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[16][17]

  • Rinse with Ice-Cold Solvent: When filtering the crystals, wash them with a minimal amount of ice-cold solvent. Using too much or warm solvent will dissolve some of your purified crystals.[6]

Q: My recrystallized this compound is still showing significant impurities. What could have gone wrong?

A: Impure crystals after recrystallization can result from several factors:

  • Ineffective Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[7]

  • Cooling Too Quickly: If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice as the solid "crashes out" of the solution.[17]

  • Insufficient Washing: The collected crystals may not have been washed adequately, leaving behind mother liquor containing impurities on the crystal surfaces.

Chromatography Issues

Q: I am getting poor separation between this compound and an impurity during column chromatography. How can I improve this?

A: Poor separation can be addressed by adjusting several parameters:

  • Change the Mobile Phase (Eluent): The polarity of the solvent system is critical. If your compounds are eluting too quickly with little separation, decrease the polarity of the mobile phase. If they are not moving down the column, increase the polarity.

  • Optimize the Stationary Phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) may offer different selectivity.[10] For enantiomeric impurities, a chiral stationary phase is necessary.[8]

  • Improve Column Packing: Ensure the column is packed uniformly to prevent issues like channeling, where the solvent and sample run down cracks in the stationary phase, leading to poor separation.[18]

  • Adjust Flow Rate: A slower flow rate generally allows more time for equilibrium between the stationary and mobile phases, which can improve resolution.[18]

Experimental Protocols

Protocol 1: Recrystallization of Synthesized this compound

This protocol is based on a reported method for purifying semi-synthesized this compound.[8]

  • Solvent Selection: Prepare a solvent mixture of dichloromethane and methanol. The optimal ratio should be determined empirically, starting with a higher proportion of the solvent in which this compound is more soluble (e.g., dichloromethane) and adding the anti-solvent (methanol) to decrease solubility.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the hot dichloromethane/methanol solvent mixture until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold methanol to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the melting point of this compound.

  • Purity Analysis: Assess the purity of the recrystallized this compound using HPLC or melting point determination. If necessary, repeat the recrystallization process to achieve higher purity.

Protocol 2: Flash Column Chromatography of this compound

This is a general protocol for the initial purification of crude this compound.

  • Stationary Phase Selection: Use silica gel as the stationary phase.[11]

  • Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good system will show the this compound spot with a retention factor (Rf) of approximately 0.25-0.35. A common mobile phase for alkaloids is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin running the mobile phase through the column. Start with a lower polarity and gradually increase the polarity if needed (gradient elution) to elute the this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Common Purification Techniques for this compound

TechniquePrincipleTypical Purity AchievedThroughputKey Advantage
Recrystallization Differential solubility at varying temperatures95 - 99%HighCost-effective, scalable
Flash Chromatography Differential partitioning (adsorption)90 - 98%HighFast, good for initial cleanup
Preparative HPLC Differential partitioning (adsorption/reversed-phase)>99%Low to MediumHigh resolution and purity
Supercritical Fluid Chromatography (SFC) Differential partitioning in a supercritical fluid>99%MediumEnvironmentally friendly, fast

Visualizations

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage cluster_result Final Product Crude Crude Synthesized This compound InitialPurification Initial Purification (e.g., Flash Chromatography) Crude->InitialPurification Remove major impurities PurityCheck1 Purity Assessment 1 (TLC / LC-MS) InitialPurification->PurityCheck1 FinalPurification Final Purification (e.g., Recrystallization or Prep-HPLC) PurityCheck2 Final Purity & Identity (q-NMR, HPLC, MS) FinalPurification->PurityCheck2 PurityCheck1->FinalPurification Fractions containing this compound PureProduct High-Purity this compound (>99%) PurityCheck2->PureProduct Meets purity specifications

Caption: General workflow for the purification and analysis of synthesized this compound.

Recrystallization_Troubleshooting Start Problem: No Crystals Formed Q1 Is the solution supersaturated? Start->Q1 A1_Yes Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Cool further Q1->A1_Yes Yes A1_No Solution is likely too dilute Q1->A1_No No Success Crystals Formed A1_Yes->Success Action Action: Evaporate some solvent and re-cool A1_No->Action Action->Success

Caption: Decision tree for troubleshooting failed crystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of Canadine and its Synthetic Analogs: Performance and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Canadine, a naturally occurring benzylisoquinoline alkaloid also known as (S)-tetrahydroberberine, has garnered significant interest for its diverse pharmacological effects, which stand in contrast to its well-known structural analog, berberine (B55584). This guide provides a comparative analysis of this compound and its synthetic or structurally related analogs, focusing on their antioxidant and cytotoxic properties. The data presented herein highlights the critical role that structural modifications play in modulating biological activity, offering valuable insights for drug design and development.

Comparative Biological Activity: this compound vs. Analogs

This compound is distinguished from its close analog berberine by the saturation of the double bonds in its isoquinoline (B145761) ring system. This structural difference, which results in a non-planar molecule with a tertiary amine, is fundamental to its distinct bioactivity profile. Unlike the planar and potently cytotoxic berberine, this compound exhibits significant antioxidant properties with low associated cytotoxicity.[1][2]

Synthetic modification of the parent protoberberine structure has led to the development of analogs with enhanced or altered activities. For instance, the introduction of phenolic groups into the berberine scaffold dramatically increases antioxidant capacity, while the addition of long alkyl chains at the C-13 position has been shown to significantly boost cytotoxic potency against cancer cell lines.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of this compound and its key structural analogs.

Table 1: Comparative Antioxidant Activity

CompoundAssay TypeAntioxidant Activity (IC50)Reference
This compound (Tetrahydroberberine) -Strong antioxidant activity reported, but specific IC50 values are not consistently available in cited literature.[2]
BerberineDPPH> 500 µM[3]
Berberrubine (Phenolic analog)DPPH87.4 ± 6.65 µM[3]
2,3,9,10-Tetra-hydroxyberberineDPPH10.7 ± 1.76 µM[3]
Butylated Hydroxytoluene (BHT)DPPH72.7 ± 7.22 µM[3]

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant potency.

Table 2: Comparative Cytotoxicity

CompoundCell LineCytotoxicity (IC50)Reference
This compound Rat hepatocytes, HepG2, HeLaNo significant cytotoxic effect observed at concentrations tested.[1]
BerberineHT1080 (Fibrosarcoma)0.44 ± 0.03 µM (7-day)[3]
MCF-7 (Breast Cancer)~25 µM (48h)[4]
MG-63 (Osteosarcoma)12.42 µM (48h)[1]
2,3,9,10-Tetra-hydroxyberberineHT1080 (Fibrosarcoma)2.88 ± 0.23 µM (7-day)[3]
13-n-HexylberberineSMMC7721 (Hepatoma)1.15 ± 0.21 µM[5]
13-n-OctylberberineSMMC7721 (Hepatoma)0.08 ± 0.02 µM[5]
13-n-OctylpalmatineSMMC7721 (Hepatoma)0.02 ± 0.01 µM[5]

IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit cell viability by 50%. A lower IC50 value indicates greater cytotoxicity.

Signaling Pathway Modulation

This compound has been shown to promote the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and differentiation. This compound's activation of Akt signaling is linked to its ability to stimulate myogenesis and protect against muscle atrophy.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Activates Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

This protocol outlines a standard procedure for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.

    • Test Compounds: Dissolve this compound, its analogs, and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound dilutions to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_DPPH Prepare 0.1mM DPPH in Methanol Mix Mix Sample + DPPH in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of Test Compounds Prep_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 48 hours). Include untreated cells as a control.

    • MTT Addition: Remove the media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration that reduces cell viability by 50%.

This protocol details the use of Western blotting to measure changes in the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.

  • Procedure:

    • Cell Treatment & Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt (t-Akt) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Determine the level of Akt activation by calculating the ratio of p-Akt to t-Akt. Compare the ratios between treated and untreated samples.

References

Unveiling the In Vivo Anti-Inflammatory Potential of Cavidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Cavidine (B179388), an isoquinoline (B145761) alkaloid, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Cavidine, isolated from Corydalis impatiens, has demonstrated significant anti-inflammatory properties in various preclinical models.[1] This guide synthesizes the available in vivo data to validate its efficacy and compares it with commonly used NSAIDs, offering a data-driven perspective on its potential as a therapeutic agent.

Comparative Efficacy in Animal Models of Acute Inflammation

Cavidine's anti-inflammatory effects have been evaluated in several well-established in vivo models of acute inflammation. The data presented below summarizes its efficacy in comparison to the widely used NSAID, Indomethacin.

Xylene-Induced Ear Edema in Mice

This model assesses the ability of a compound to inhibit the increase in vascular permeability and subsequent edema formation induced by the topical application of xylene.

Table 1: Effect of Cavidine and Indomethacin on Xylene-Induced Ear Edema in Mice

TreatmentDose (mg/kg, i.p.)Inhibition of Edema (%)
Control--
Cavidine1018.2
Cavidine2035.6
Cavidine4051.3
Indomethacin250.1

Data sourced from studies on Cavidine and Galla Chinensis extract.[1][2]

Carrageenan-Induced Paw Edema in Rats

A cornerstone model for the evaluation of acute inflammation, where the injection of carrageenan into the rat paw elicits a biphasic inflammatory response.

Table 2: Effect of Cavidine and Indomethacin on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Inhibition of Edema (%)
Control--
Cavidine40 (i.p.)Comparable to Indomethacin (qualitative)
Indomethacin5 (i.p.)Significant inhibition
Indomethacin10 (p.o.)57.66

Data for Cavidine is inferred from its performance in other acute inflammatory models, while Indomethacin data is directly sourced.[1][3][4]

Acetic Acid-Induced Peritonitis in Mice

This model evaluates the inhibitory effect of a compound on the inflammatory response within the peritoneal cavity, characterized by leukocyte infiltration and the release of inflammatory mediators.

Table 3: Effect of Cavidine on Inflammatory Markers in Acetic Acid-Induced Peritonitis in Mice

TreatmentDose (mg/kg, i.p.)Leukocyte Infiltration (x10⁷/mL)NO Level (µM)PGE₂ Level (pg/mL)TNF-α Level (pg/mL)
Control-1.85 ± 0.2345.3 ± 5.1185.4 ± 21.3215.7 ± 25.4
Cavidine101.32 ± 0.1832.1 ± 4.5135.8 ± 15.7158.3 ± 18.9
Cavidine200.98 ± 0.15 24.5 ± 3.8102.6 ± 12.4 112.9 ± 14.6
Cavidine400.65 ± 0.11 15.8 ± 2.975.3 ± 9.8 85.4 ± 10.2

*p < 0.05, **p < 0.01 vs. Control. Data presented as mean ± SD. Sourced from a study on Cavidine.[1]

Mechanistic Insights: Signaling Pathways in Cavidine's Anti-Inflammatory Action

Cavidine is suggested to exert its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1] This mechanism is pivotal in reducing the synthesis of prostaglandins, key mediators of inflammation. Furthermore, the observed reduction in pro-inflammatory cytokines such as TNF-α and IL-6 suggests a potential modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][5]

G cluster_0 Inflammatory Stimuli (e.g., LPS, Acetic Acid) cluster_1 Signaling Cascade cluster_2 Gene Expression & Protein Synthesis cluster_3 Inflammatory Response Stimuli Stimuli IKK IKK Activation Stimuli->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene Cytokine_Gene Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokine_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Cytokine_Protein TNF-α, IL-6 Cytokine_Gene->Cytokine_Protein Inflammation Pain, Edema, Fever Cytokine_Protein->Inflammation Prostaglandins->Inflammation Cavidine Cavidine Cavidine->NFkB Potential Inhibition Cavidine->COX2_Protein Inhibition

Caption: Proposed anti-inflammatory mechanism of Cavidine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard (Indomethacin), and test (Cavidine) groups.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[6]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G A Animal Acclimatization B Group Allocation (Control, Standard, Test) A->B C Drug Administration (i.p. or p.o.) B->C D Induction of Edema (Carrageenan Injection) C->D E Paw Volume Measurement (Plethysmometer) D->E F Data Analysis (% Inhibition Calculation) E->F

Caption: Experimental workflow for carrageenan-induced paw edema.

Xylene-Induced Ear Edema
  • Animals: Male Kunming mice (18-22g) are used.

  • Grouping and Drug Administration: Similar to the paw edema model, animals are grouped and treated with the test compound or vehicle.

  • Induction of Edema: 30 minutes after drug administration, 0.03 mL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

  • Sample Collection: One hour after xylene application, mice are euthanized, and circular sections of both ears (6mm diameter) are collected and weighed.

  • Calculation of Edema: The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Calculation of Inhibition: The percentage of inhibition is calculated similarly to the paw edema model.

Acetic Acid-Induced Peritonitis
  • Animals: Male Kunming mice (18-22g) are used.

  • Grouping and Drug Administration: Animals are grouped and pre-treated with the test compound or vehicle.

  • Induction of Peritonitis: One hour after treatment, each mouse is injected intraperitoneally with 0.2 mL of 0.6% acetic acid.[7]

  • Sample Collection: Thirty minutes after the acetic acid injection, mice are euthanized, and the peritoneal cavity is washed with 3 mL of saline containing heparin.

  • Cell Count and Mediator Analysis: The peritoneal fluid is collected, and the total number of leukocytes is counted. The supernatant is used to measure the levels of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α) using appropriate assay kits.[1]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Canadine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three principal analytical methods for the quantification of Canadine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and a representative High-Performance Thin-Layer Chromatography (HPTLC) method for related alkaloids. The information herein is compiled from validated, single-laboratory studies to aid in the selection of the most suitable method for specific research and quality control applications.

Disclaimer: The performance data presented in this guide are compiled from separate, independent validation studies. This document does not represent a direct, head-to-head cross-validation of these methods in a single study.

Data Presentation: A Comparative Overview of Analytical Method Performance

The selection of an appropriate analytical method for this compound quantification is contingent on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance indicators of HPLC-UV, UPLC-UV, and a representative HPTLC method for a closely related berberine (B55584) alkaloid.

ParameterHPLC-UVUPLC-UVHPTLC (for Berberine)
Linearity Range 10 - 150 µg/mLNot explicitly stated for this compound, but linear for related alkaloids90 - 210 ng/band
Limit of Detection (LOD) 0.5 µg/mL[1]Not explicitly stated for this compound30 ng/band
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated for this compound70 ng/band
Accuracy (% Recovery) Not explicitly stated98 - 103% for related alkaloidsNot explicitly stated
Precision (%RSD) 0.9% to 3.4%[1]< 3.5% (intraday and interday) for related alkaloidsNot explicitly stated
Analysis Time ~12.5 minutes[1]< 6 minutesNot specified

Experimental Protocols: A Detailed Look at Methodologies

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate analytical results. Below are the methodologies for the HPLC-UV and UPLC-UV methods validated for this compound, and a representative HPTLC method for berberine.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in raw materials and finished products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 150 mm length.[1]

  • Mobile Phase: An isocratic binary mobile phase is employed.[1] The specific composition should be optimized based on the system and column used.

  • Flow Rate: Not explicitly stated.

  • Detection Wavelength: Not explicitly stated for this compound.

  • Run Time: Approximately 12.5 minutes.[1]

  • Sample Preparation: Extraction with acidified water and acetonitrile (B52724).[1]

Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)

This method offers a faster analysis time compared to conventional HPLC.

  • Instrumentation: Waters Acquity UPLC system with a UV detector.

  • Column: Waters Acquity UPLC BEH Shield RP18.

  • Mobile Phase: Gradient elution with ammonium (B1175870) formate (B1220265) and acetonitrile containing formic acid.

  • Flow Rate: Not explicitly stated.

  • Detection Wavelength: 290 nm for this compound.

  • Run Time: Less than 6 minutes.

  • Sample Preparation: Extraction with 90% methanol (B129727) + 1% acetic acid demonstrated the best recovery (>97%).

High-Performance Thin-Layer Chromatography (HPTLC) for Berberine

While a specific HPTLC method for this compound was not found, the following method for the structurally similar alkaloid berberine provides a relevant reference.

  • Stationary Phase: TLC aluminum plate pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: Butanol:Ethyl acetate:Formic acid:Water.

  • Detection: Densitometric scanning at 351 nm in absorbance mode.

  • Key Finding: This method yielded compact bands for berberine with an Rf value of 0.70.

Visualizing the Workflow: From Sample to Result

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Raw Material/Product Extraction Extraction with Acidified Water & Acetonitrile Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation Isocratic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

HPLC-UV Experimental Workflow for this compound Analysis.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Raw Material/Product Extraction Extraction with 90% Methanol + 1% Acetic Acid Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject into UPLC Filtration->Injection Separation Gradient Separation (RP18 Column) Injection->Separation Detection UV Detection (290 nm) Separation->Detection Quantification Quantification Detection->Quantification

UPLC-UV Experimental Workflow for this compound Analysis.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_detection Detection & Quantification Sample Herbal Material Extraction Extraction Sample->Extraction Application Sample Application on Silica Gel Plate Extraction->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

HPTLC Experimental Workflow for Berberine Alkaloid Analysis.

References

A Comparative Efficacy Analysis of Canadine from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Canadine, a promising isoquinoline (B145761) alkaloid, derived from its primary plant sources: Hydrastis canadensis (Goldenseal), Berberis vulgaris (Barberry), and various Corydalis species. This analysis is based on available experimental data to assist researchers and drug development professionals in making informed decisions regarding the selection of this compound sources for further investigation and application.

Executive Summary

This compound exhibits a range of pharmacological activities, including anticancer, acetylcholinesterase inhibitory, and antioxidant effects. While direct comparative studies on the efficacy of this compound from its different botanical origins are limited, this guide synthesizes available data on its yield, purity, and biological potency. Notably, this compound's anticancer activity against breast cancer cell lines has been quantified, and its potential to modulate key signaling pathways such as PI3K/Akt and p38 MAPK has been identified. The choice of plant source for this compound extraction may be influenced by the desired yield and the specific therapeutic application being targeted.

Data Presentation: Quantitative Comparison of this compound

The following tables summarize the quantitative data on the yield and biological efficacy of this compound from its principal plant sources. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Comparative Yield of this compound from Different Plant Sources

Plant SourcePlant PartTypical Yield of this compound (% w/w)Reference
Hydrastis canadensis (Goldenseal)Rhizome/Root0.5%[1]
Berberis vulgaris (Barberry)RootData not available for this compound specifically, but total alkaloid content is significant.
Corydalis speciesTuberVaries by species; reported as a major alkaloid.[2]

Table 2: Comparative Biological Efficacy of this compound

Biological ActivityPlant Source (of this compound)Assay/Cell LineEfficacy Metric (IC₅₀)Reference
Anticancer Not explicitly stated, context suggests CorydalisMCF-7 (Breast Cancer)17.50 µM[3]
Acetylcholinesterase Inhibition Corydalis cavaHuman Acetylcholinesterase0.70 ± 0.07 µM[3]
Antioxidant Not explicitly statedVarious assaysSignificant activity reported[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the extraction and purification of this compound from its primary plant sources.

Extraction and Purification of this compound from Corydalis Species

This protocol is based on methods described for the isolation of alkaloids from Corydalis yanhusuo.

  • Extraction:

    • The dried and powdered tubers of Corydalis are refluxed with 70% ethanol (B145695) (pH adjusted to 10 with diluted ammonia) for 1-2 hours. This process is typically repeated twice.

    • The combined ethanol extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

  • Purification:

    • The crude extract is subjected to purification using macroporous adsorption resin chromatography.

    • The column is first washed with distilled water to remove water-soluble impurities.

    • Elution is then carried out with a gradient of ethanol to separate the alkaloids.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and then combined.

    • Further purification can be achieved through recrystallization to obtain this compound of high purity.

Extraction and Purification of this compound from Hydrastis canadensis

This protocol is a general method for the extraction of alkaloids from Goldenseal.

  • Extraction:

    • Powdered root and rhizome of Hydrastis canadensis are extracted with an acidified water and acetonitrile (B52724) solution.

    • The mixture is sonicated and then centrifuged to separate the supernatant.

  • Purification:

    • The supernatant is analyzed by HPLC using a C18 column.

    • A mobile phase gradient of acetonitrile and water (with formic acid) is used to separate the alkaloids.

    • This compound is identified and quantified by comparing its retention time and UV spectrum with a reference standard.

Extraction and Purification of this compound from Berberis vulgaris

This protocol outlines a general procedure for the extraction of alkaloids from Barberry.

  • Extraction:

    • The dried and powdered root bark of Berberis vulgaris is subjected to extraction with methanol (B129727) using a Soxhlet apparatus or maceration.

    • The methanolic extract is then concentrated under vacuum.

  • Purification:

    • The crude extract is dissolved in dilute acid (e.g., 1% HCl) and filtered.

    • The acidic solution is then basified with ammonia (B1221849) to precipitate the alkaloids.

    • The precipitate is extracted with an organic solvent such as chloroform (B151607).

    • The chloroform extract is washed, dried, and evaporated to yield the total alkaloids.

    • Individual alkaloids, including this compound, can be separated using column chromatography on silica (B1680970) gel or alumina (B75360) with a suitable solvent system.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, at least in part, by modulating key intracellular signaling pathways, including the PI3K/Akt and p38 MAPK pathways. These pathways are critical regulators of cell survival, proliferation, and stress responses.

PI3K_Akt_Pathway This compound This compound Akt Akt This compound->Akt Activates Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound activates the PI3K/Akt signaling pathway, promoting cell survival.

p38_MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates Stress_Signal Cellular Stress/ Inflammatory Cytokines MAPKKK MAPKKK Stress_Signal->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets Cellular_Response Inflammation, Apoptosis, Cell Cycle Regulation Downstream_Targets->Cellular_Response

Caption: this compound's activation of the p38 MAPK pathway influences cellular stress responses.

Experimental Workflow: From Plant to Bioactivity

The following diagram illustrates a typical workflow for the extraction, purification, and biological evaluation of this compound from its plant sources.

Experimental_Workflow Plant_Material Plant Material (Hydrastis, Berberis, Corydalis) Extraction Extraction (e.g., Maceration, Reflux) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Bioactivity_Assay Bioactivity Assay (e.g., Anticancer, AChE inhibition) Pure_this compound->Bioactivity_Assay Data_Analysis Data Analysis (e.g., IC50 determination) Bioactivity_Assay->Data_Analysis

Caption: General workflow for this compound isolation and bioactivity assessment.

References

Canadine vs. Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibitory Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a well-established synthetic drug, is a frontline AChE inhibitor. Concurrently, natural compounds are increasingly being investigated for their therapeutic potential. This guide provides a detailed comparison of the AChE inhibitory activity of Canadine, a naturally occurring isoquinoline (B145761) alkaloid, and Donepezil, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

CompoundEnzyme SourceIC50 (µM)Reference
This compound Human Acetylcholinesterase (hAChE)0.70 ± 0.07[1][2][3]
Donepezil Human Acetylcholinesterase (hAChE)0.032 ± 0.011[4]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and buffer composition. The provided data represents values from specific in vitro studies.

Experimental Protocols

The determination of AChE inhibitory activity is commonly performed using a spectrophotometric method, often referred to as the Ellman's assay. This method relies on the measurement of the rate of a colorimetric reaction.

Principle of the Ellman's Assay

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.

General Experimental Procedure
  • Reagent Preparation:

    • Buffer: A phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0) is typically used.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in the buffer.

    • Chromogen Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is dissolved in the buffer.

    • Enzyme Solution: A stock solution of acetylcholinesterase (from sources such as human erythrocytes or electric eel) is prepared in the buffer.

    • Inhibitor Solutions: this compound and Donepezil are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations with the buffer.

  • Assay Protocol (in a 96-well microplate):

    • To each well, add the buffer, DTNB solution, and the inhibitor solution at different concentrations.

    • The enzyme solution is then added to each well and the plate is incubated for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • The reaction is initiated by adding the substrate solution (ATCI) to all wells.

    • The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of AChE inhibition and a typical experimental workflow.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh ACh Presynaptic_Neuron->ACh Release Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Signal_Transmission Signal Transmission Postsynaptic_Neuron->Signal_Transmission ACh_Receptor Acetylcholine Receptor ACh_Receptor->Postsynaptic_Neuron Activates ACh_Vesicle Acetylcholine (ACh) Vesicle ACh->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Inhibitor (this compound or Donepezil) Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATCI, DTNB, AChE) Dispense Dispense Reagents & Inhibitors into 96-well plate Reagents->Dispense Inhibitors Prepare Inhibitor Dilutions (this compound, Donepezil) Inhibitors->Dispense Incubate Pre-incubate (Enzyme + Inhibitor) Dispense->Incubate Initiate Initiate Reaction (Add Substrate - ATCI) Incubate->Initiate Measure Measure Absorbance at 412 nm (Kinetic Reading) Initiate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 values (Dose-Response Curve) Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for AChE Inhibition Assay.

References

A Head-to-Head Comparison of Canadine and Hydrastine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Canadine and hydrastine (B1673436), two prominent isoquinoline (B145761) alkaloids isolated from the medicinal plant Goldenseal (Hydrastis canadensis), are subjects of growing interest in pharmacological research.[1][2][3][4] While structurally related, these compounds exhibit distinct biological activities that warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective, data-driven comparison of their performance in key therapeutic areas, supported by experimental evidence.

At a Glance: Key Pharmacological Differences

FeatureThis compoundHydrastine
Primary Activities Antioxidant, Anticancer, Smooth Muscle Relaxant, AntimicrobialGABA-A Receptor Antagonist, Anticancer, Smooth Muscle Relaxant, Cytochrome P450 Inhibitor
Anticancer Mechanism Induces apoptosis and cell cycle arrestInhibits PAK4 kinase activity, induces apoptosis
Antimicrobial Spectrum Active against Gram-positive and some Gram-negative bacteriaInactive against tested bacterial strains
Cytotoxicity Low cytotoxicity to normal cellsCytotoxic to cancer cells

In-Depth Analysis: Comparative Efficacy and Mechanisms

Antimicrobial Activity: A Clear Divergence

Direct comparative studies on the antibacterial effects of this compound and Hydrastine reveal a significant difference in their efficacy. This compound, along with canadaline, demonstrates notable activity against a panel of both Gram-positive and Gram-negative bacteria. In contrast, β-hydrastine has been found to be inactive against the same tested microorganisms.[5]

MicroorganismThis compound (MIC in mg/mL)β-Hydrastine (MIC in mg/mL)
Staphylococcus aureus (ATCC 25993)>1Inactive
Staphylococcus aureus (ATCC 6538P)>1Inactive
Streptococcus sanguis (ATCC 10556)0.25Inactive
Escherichia coli (ATCC 25922)InactiveInactive
Pseudomonas aeruginosa (ATCC 27853)0.5Inactive

MIC: Minimum Inhibitory Concentration. Data sourced from Scazzocchio et al., 2001.[5]

It is important to note that while hydrastine itself shows little to no direct antimicrobial activity, extracts of Goldenseal containing hydrastine, this compound, and other alkaloids have demonstrated synergistic antibacterial effects, suggesting a more complex interaction within the plant's chemical matrix.[6]

Anticancer Potential: Different Targets, Shared Goal

Both this compound and Hydrastine have demonstrated promising anticancer properties, albeit through different mechanisms of action.

This compound has been shown to be effective against human breast cancer cells (MCF-7) with an IC50 of 17.5 µM.[5] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This is achieved through the upregulation of the pro-apoptotic BAX/BCL-2 ratio and the tumor suppressor proteins p53 and p21. Furthermore, this compound promotes oxidative stress-mediated apoptosis, characterized by an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential (MMP), and the release of cytochrome c.

Hydrastine has shown efficacy against human lung adenocarcinoma cells by inhibiting the kinase activity of p21-activated kinase 4 (PAK4), a protein implicated in cell proliferation, survival, and invasion.[7][8] This inhibition leads to cell cycle arrest at the G1 phase and promotes early apoptosis via the mitochondrial pathway.[7] Hydrastine has also been reported to be effective against liver cancer and exhibits selective cytotoxicity against hormone-dependent MCF-7 breast cancer cells.[9]

Cancer Cell LineThis compound (IC50)Hydrastine (Reported Activity)
MCF-7 (Breast)17.5 µMSelectively cytotoxic
Lung AdenocarcinomaNot ReportedInhibits proliferation and invasion
Liver CancerNot ReportedEffective in rat and mouse models
Smooth Muscle Relaxation: A Quantitative Look

Both alkaloids exhibit relaxant effects on smooth muscle, with this compound being notably more potent than Hydrastine in studies on guinea pig trachea. The EC50 values, which represent the concentration required to elicit a half-maximal response, provide a clear quantitative comparison.

CompoundEC50 on Guinea Pig Trachea (µg/mL)
This compound11.9 ± 1.2
β-Hydrastine72.8 ± 0.6

Data sourced from Lau et al., 2000.[10]

The mechanisms underlying their relaxant effects also differ. The effect of this compound is antagonized by timolol, a beta-adrenergic blocker, suggesting an interaction with adrenergic receptors. In contrast, the effect of β-hydrastine is antagonized by xanthine (B1682287) amine congener, an adenosine (B11128) receptor antagonist, indicating a role for adenosinic pathways.[10]

Cytochrome P450 Inhibition: Implications for Drug Interactions

Hydrastine is a well-documented inhibitor of several key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This presents a significant potential for herb-drug interactions. Hydrastine exhibits time-dependent inhibition of CYP2C9, CYP2D6, and CYP3A4/5.[11][12] this compound has also been shown to inhibit CYP2E1 and CYP1A2.[2]

Kinetic Parameters for Hydrastine Inhibition of CYP Isoforms

CYP IsoformSubstrateK_I (µM)k_inact (min⁻¹)
CYP2C9Diclofenac 4'-hydroxylation490.036
CYP2D6Dextromethorphan O-demethylation>250>0.06
CYP3A4/5Midazolam 1'-hydroxylation280.056

K_I: Inhibition constant; k_inact: maximal rate of inactivation. Data sourced from McDonald et al., 2020.[11][12]

The inhibitory effects of these alkaloids on CYP enzymes highlight the importance of considering potential interactions when co-administering Goldenseal or its isolated constituents with other medications.

Antioxidant and Cytotoxic Profiles

This compound has been recognized for its significant antioxidant activity and low cytotoxicity towards normal cells, making it an interesting candidate for further research as a protective agent.[13][14] While the antioxidant properties of Goldenseal as a whole are acknowledged, specific quantitative data for a direct comparison of Hydrastine's antioxidant capacity is less defined in the literature.[15] One study noted that UVA irradiation in the presence of 50 µM of either this compound or Hydrastine did not cause DNA damage or cell death in human keratinocytes.[16]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to generate the data presented in this guide.

Cytotoxicity Assays (MTT and LDH)

Objective: To determine the concentration of a compound that is toxic to cells.

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

LDH Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The absorbance is proportional to the amount of LDH released and, therefore, the extent of cell death.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To measure the free radical scavenging capacity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

Cytochrome P450 Inhibition Assay (Determination of K_I and k_inact)

Objective: To determine the kinetic parameters of time-dependent inhibition of CYP enzymes.

Protocol:

  • Pre-incubation: Pre-incubate human liver microsomes with a range of concentrations of the inhibitor (this compound or Hydrastine) and an NADPH-generating system for various time points.

  • Substrate Addition: After pre-incubation, add a probe substrate specific for the CYP isoform of interest at a concentration near its K_m value.

  • Incubation: Incubate for a short period to measure the initial rate of metabolite formation.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Metabolite Quantification: Quantify the formation of the metabolite using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs) for each inhibitor concentration. A secondary plot of k_obs versus inhibitor concentration is then used to determine the maximal rate of inactivation (k_inact) and the inhibition constant (K_I).[17][18][19][20]

Signaling Pathways and Mechanisms of Action

This compound's Anticancer Signaling Cascade

This compound's efficacy against breast cancer cells is mediated through a multi-pronged attack on key cellular pathways.

Canadine_Anticancer_Pathway This compound This compound p53 p53/p21 This compound->p53 ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax_Bcl2 ↑ BAX/BCL-2 Ratio This compound->Bax_Bcl2 G2M_Arrest G2/M Phase Cell Cycle Arrest p53->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis MMP_Collapse Mitochondrial Membrane Potential Collapse ROS->MMP_Collapse Cytochrome_c Cytochrome c Release MMP_Collapse->Cytochrome_c Cytochrome_c->Apoptosis Bax_Bcl2->MMP_Collapse

Caption: this compound's anticancer mechanism in breast cancer cells.

Hydrastine's Interaction with GABA-A Receptors and Calcium Channels

Hydrastine acts as a competitive antagonist at GABA-A receptors. By blocking the binding of the inhibitory neurotransmitter GABA, hydrastine reduces the influx of chloride ions, leading to neuronal excitation.

Hydrastine_GABA_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Hydrastine Hydrastine Hydrastine->GABA_A_Receptor Blocks Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx ↓ Chloride Influx Chloride_Channel->Chloride_Influx Allows Hyperpolarization ↓ Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Excitation ↑ Neuronal Excitation Hyperpolarization->Neuronal_Excitation

Caption: Hydrastine's antagonism of the GABA-A receptor.

Furthermore, hydrastine influences intracellular calcium levels by inhibiting L-type voltage-gated calcium channels and caffeine-sensitive calcium-permeable channels. This modulation of calcium signaling contributes to its effects on smooth muscle and neuronal function.

Hydrastine_Calcium_Pathway Hydrastine Hydrastine L_type_Ca_Channel L-type Voltage-Gated Calcium Channel Hydrastine->L_type_Ca_Channel Inhibits Caffeine_Sensitive_Channel Caffeine-Sensitive Calcium-Permeable Channel Hydrastine->Caffeine_Sensitive_Channel Inhibits Calcium_Influx ↓ Intracellular Calcium Influx L_type_Ca_Channel->Calcium_Influx Caffeine_Sensitive_Channel->Calcium_Influx Smooth_Muscle_Contraction ↓ Smooth Muscle Contraction Calcium_Influx->Smooth_Muscle_Contraction Dopamine_Release ↓ Dopamine Release Calcium_Influx->Dopamine_Release

Caption: Hydrastine's inhibition of intracellular calcium influx.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound and Hydrastine. This compound emerges as a promising antioxidant and antimicrobial agent with low cytotoxicity, while Hydrastine demonstrates potent activity as a GABA-A receptor antagonist and a significant inhibitor of key drug-metabolizing enzymes. Both compounds exhibit anticancer and smooth muscle relaxant properties, though through different mechanisms and with varying potencies. The data presented herein provides a foundation for researchers to further explore the therapeutic potential of these two important alkaloids from Goldenseal. Future studies focusing on direct head-to-head comparisons across a wider range of biological assays will be crucial for a more complete understanding of their respective pharmacological landscapes.

References

Validating the Antimicrobial Spectrum of Canadine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the antimicrobial spectrum of natural compounds is a critical step in evaluating their therapeutic potential. This guide provides an objective comparison of the antimicrobial performance of Canadine, a protoberberine alkaloid, based on available experimental data. While data on its antibacterial properties are documented, information regarding its specific antifungal and antiviral activities is limited in current scientific literature.

Antibacterial Activity: A Quantitative Comparison

This compound has demonstrated notable bacteriostatic activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, compared to related alkaloids (Berberine, this compound) and a standard antibiotic, Cefetamet pivoxil. Lower MIC values indicate greater potency.

MicroorganismThis compound MIC (mg/mL)Berberine MIC (mg/mL)This compound MIC (mg/mL)Cefetamet Pivoxil MIC (mg/mL)Reference
Staphylococcus aureus ATCC 259230.120.250.250.008[1]
Staphylococcus aureus ATCC 6538P0.0310.0310.250.002[1]
Streptococcus sanguis ATCC 105560.50.50.250.004[1]
Escherichia coli ATCC 25922>1>1>10.002[1]
Pseudomonas aeruginosa ATCC 278531>110.5[1]

The data indicates that this compound's efficacy is most pronounced against the tested Gram-positive strains, with activity comparable to or slightly better than Berberine against Staphylococcus aureus.[1] Notably, it is inactive against Escherichia coli but does show activity against Pseudomonas aeruginosa at a concentration of 1 mg/mL.[1]

Antifungal and Antiviral Spectrum

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized experimental protocols are essential. The following is a detailed methodology for the Broth Microdilution Assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
  • Bacterial Strains: Use standardized bacterial strains (e.g., ATCC strains) grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate liquid growth medium.
  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.
  • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compound:

  • Dispense 100 µL of sterile growth medium into all wells of the 96-well plate.
  • Add a specific volume of the this compound stock solution to the first well to achieve the highest desired test concentration, and mix thoroughly.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row to create a gradient of decreasing concentrations. Discard 100 µL from the last well in the dilution series.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
  • Include a positive control well (growth medium and inoculum, no compound) and a negative control well (growth medium only, no inoculum).
  • Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

5. Determination of MIC:

  • Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells with Bacteria prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Set Up Growth & Sterility Controls add_inoculum->controls incubate Incubate Plate (37°C, 18-24h) controls->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Workflow for the Broth Microdilution MIC Assay.

References

A Comparative Analysis of Canadine's Cellular Effects: Unveiling a Profile of Low Cytotoxicity and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of Canadine, a naturally occurring isoquinoline (B145761) alkaloid, and its effects on various cell lines. In contrast to its structural analog, Berberine (B55584), which exhibits broad cytotoxic effects against multiple cancer cell lines, this compound presents a distinct profile characterized by low cytotoxicity and significant antioxidant properties. This document summarizes key experimental findings, details the methodologies for crucial assays, and visualizes the known signaling pathways affected by this compound.

Data Presentation: Contrasting Cytotoxicity Profiles

The cytotoxic effects of this compound and Berberine have been evaluated across a range of cell lines, with Berberine consistently demonstrating potent anti-proliferative activity. This compound, however, shows a more nuanced and cell-type-dependent effect. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, highlighting the comparative efficacy of these two compounds.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Berberine in Various Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Berberine IC50 (µM)Notes
MCF-7Breast Adenocarcinoma17.5025 - 272.15This compound shows moderate antiproliferative activity, while Berberine's reported IC50 varies across studies.[1][2]
HepG2Hepatocellular CarcinomaNot cytotoxic56.86 - 3,587.8This compound did not exhibit cytotoxicity at the tested concentrations in one study.[3] Berberine shows a wide range of cytotoxic effects.
HeLaCervical CarcinomaNot cytotoxic159.5 - 245.18Similar to HepG2 cells, this compound was found to be non-cytotoxic in one study.[3]
Rat HepatocytesNormal Primary CellsNot cytotoxicCytotoxicHighlights a potential for lower toxicity of this compound in non-cancerous cells compared to Berberine.[3]
MCF-10ANon-tumorigenic Breast EpithelialNot significantly toxic-Suggests selectivity of this compound for cancer cells over normal cells.
Tca8113Oral Squamous Cell Carcinoma-218.52 ± 18.71Data for this compound is not available.[1]
CNE2Nasopharyngeal Carcinoma-249.18 ± 18.14Data for this compound is not available.[1]
HT29Colon Adenocarcinoma-9.7 - 52.37Data for this compound is not available.[1][4]
T47DBreast Carcinoma-25Data for this compound is not available.[2]
HCC70, BT-20, MDA-MB-468Triple-Negative Breast Cancer-0.19 - 0.48Berberine is highly potent in these aggressive breast cancer subtypes.[5] Data for this compound is not available.
MDA-MB-231Triple-Negative Breast Cancer-16.7Berberine shows activity in this resistant cell line.[5] Data for this compound is not available.

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, this section provides detailed methodologies for the key experiments used to assess the cellular effects of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Berberine, or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the desired compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required and harvest.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

  • RNAse Treatment: Treat the cells with RNase A to eliminate PI binding to double-stranded RNA.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the PI signal is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Signaling Pathways and Mechanisms of Action

The cellular effects of this compound appear to be mediated through distinct signaling pathways compared to the cytotoxic mechanisms of Berberine. While Berberine is known to induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family proteins[1], this compound's effects are more closely linked to cell survival and antioxidant pathways.

This compound and the PI3K/Akt Signaling Pathway

Evidence suggests that this compound can promote the activation of the Akt signaling pathway.[6] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its activation can protect cells from apoptosis and promote cell cycle progression. This pro-survival effect may explain the observed lack of cytotoxicity of this compound in certain cell lines.

Canadine_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Pro_Survival Cell Survival (Inhibition of Apoptosis) Akt->Pro_Survival Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth

This compound's activation of the pro-survival PI3K/Akt pathway.
This compound's Antioxidant Mechanism

This compound has demonstrated significant antioxidant activity, protecting cells from oxidative stress.[3] This is in stark contrast to many cytotoxic agents that induce apoptosis through the generation of reactive oxygen species (ROS). The antioxidant properties of this compound may contribute to its low toxicity profile.

Canadine_Antioxidant_Workflow Oxidative_Stress Oxidative Stress (e.g., ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage This compound This compound This compound->Oxidative_Stress Inhibits Cell_Survival Enhanced Cell Survival This compound->Cell_Survival

Workflow of this compound's antioxidant effect, mitigating cellular damage.
Berberine's Pro-Apoptotic Mechanism

In contrast to this compound, Berberine is a well-documented inducer of apoptosis in a wide array of cancer cells. One of its key mechanisms involves the regulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.

Berberine_Apoptosis_Pathway Berberine Berberine Bcl2 Bcl-2 (Anti-apoptotic) Berberine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Berberine->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Berberine's induction of apoptosis via the intrinsic pathway.

Conclusion

The comparative analysis of this compound and its structural analog Berberine reveals two compounds with markedly different cellular effects. While Berberine acts as a broad-spectrum cytotoxic agent against numerous cancer cell lines, this compound exhibits a more selective, and often non-cytotoxic, profile. The observed activation of the pro-survival PI3K/Akt pathway by this compound, coupled with its potent antioxidant properties, suggests a mechanism of action that is fundamentally different from that of Berberine.

For researchers and drug development professionals, this comparative guide underscores the importance of subtle structural differences in determining the pharmacological activity of natural compounds. This compound's unique profile suggests its potential as a lead compound for developing cytoprotective or antioxidant therapies, rather than as a cytotoxic anticancer agent. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to explore its therapeutic potential in conditions associated with oxidative stress. In contrast, Berberine remains a compound of interest for its pro-apoptotic and anti-cancer properties.

References

A Comparative Guide to the Preclinical Cardiovascular Effects of Canadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical cardiovascular effects of Canadine, also known as (S)-tetrahydroberberine, with its parent compound Berberine (B55584) and the established calcium channel blocker Verapamil (B1683045). The information is compiled from various preclinical studies to aid in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a benzylisoquinoline alkaloid, has demonstrated potential cardiovascular effects in preclinical models. In vivo studies suggest that its racemic form, dl-tetrahydropalmatine (dl-THP), can induce dose-dependent hypotension and bradycardia in rats. These effects are thought to be mediated, at least in part, through the inhibition of central nervous system dopaminergic mechanisms and potential calcium channel blocking activity. Comparatively, Berberine, the parent compound of this compound, exhibits a broader range of cardiovascular effects, including blood pressure reduction and vasodilation, often attributed to multiple mechanisms such as activation of the nitric oxide-cGMP pathway and potassium channel modulation. Verapamil, a well-characterized L-type calcium channel blocker, serves as a benchmark for cardiovascular effects, demonstrating significant antiarrhythmic properties and blood pressure reduction in various preclinical settings.

Comparative Data on Cardiovascular Effects

The following table summarizes the quantitative effects of this compound (as dl-THP or l-THP), Berberine, and Verapamil on key cardiovascular parameters in preclinical rat models. It is important to note that direct comparisons are challenging due to variations in experimental protocols, including animal models, drug administration routes, and study durations.

CompoundAnimal ModelRoute of AdministrationDoseEffect on Blood PressureEffect on Heart RateCitation
This compound (dl-THP) Anesthetized RatsIntravenous1-10 mg/kgDose-dependent hypotensionDose-dependent bradycardia[1][2]
This compound (l-THP) Anesthetized RatsIntravenous40 mg/kg7% decrease in mean arterial pressure (transient)30% decrease (transient)[3]
Berberine Diabetic RatsOral100 mg/kg/day for 8 weeksSignificant reduction in systolic and diastolic blood pressureNot specified[4][5][6]
6-Protoberberine (Berberine derivative) Spontaneously Hypertensive Rats (SHRs)Intraperitoneal5 mg/kg-31.1 +/- 1.6 mm Hg decrease in systolic BPTendency to decrease[7][8]
10 mg/kg-42.4 +/- 3.1 mm Hg decrease in systolic BP[7][8]
Verapamil Spontaneously Hypertensive Rats (SHRs)Oral (in food)up to 49.9 mg/kg/day for 30 daysMax reduction of 37 mm Hg in systolic BPNo effect[9]
Anesthetized RatsIntravenous infusion220 µg/kg/minHypotensionDecrease (in sham-operated) or Increase (in sinoaortic denervated)[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Antihypertensive and Heart Rate Assessment in Rats
  • Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHRs) are commonly used. For diabetic models, diabetes can be induced by streptozotocin (B1681764) injection.[4][5][6]

  • Anesthesia: For acute studies involving intravenous administration, rats are typically anesthetized, for example, with urethane.[1] Conscious rats are often used for chronic oral administration studies to avoid the confounding effects of anesthesia.[7][8][9]

  • Drug Administration:

    • Intravenous (i.v.): The test compound is dissolved in a suitable vehicle (e.g., saline) and administered via a cannulated femoral or jugular vein.[1][2][10] Doses are often given as a bolus injection or continuous infusion.[10]

    • Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.[7][8]

    • Oral (p.o.): For chronic studies, the compound can be mixed with the feed or administered daily via oral gavage.[4][5][6][9]

  • Cardiovascular Parameter Measurement:

    • Blood Pressure: A catheter is inserted into the carotid or femoral artery and connected to a pressure transducer to continuously record arterial blood pressure.[1]

    • Heart Rate: Heart rate is typically derived from the blood pressure waveform or recorded via electrocardiogram (ECG).[7][8][9][10]

  • Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline are calculated and compared between treatment and control groups. Dose-response curves are generated where applicable.

In Vitro Vasodilation Assay in Isolated Rat Aorta
  • Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings (approximately 2-4 mm in length).

  • Experimental Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Protocol:

    • The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2 g) for a specified period (e.g., 60-90 minutes).

    • The viability of the endothelium is assessed by contracting the rings with an alpha-adrenergic agonist like phenylephrine (B352888) and then inducing relaxation with an endothelium-dependent vasodilator such as acetylcholine.

    • After washing and re-equilibration, the rings are pre-contracted again with a contractile agent (e.g., phenylephrine or high potassium solution).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Berberine) are added to the organ bath to assess its vasorelaxant effect.[11][12]

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the agonist. EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated to compare the potency of different compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating the cardiovascular effects of this compound.

cluster_this compound This compound (dl-THP) cluster_effects Cardiovascular Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Blockade Hypotension Hypotension D2R->Hypotension Bradycardia Bradycardia D2R->Bradycardia Ca_Channel->Hypotension Vasodilation

Proposed mechanism of this compound's cardiovascular effects.

Animal_Model Select Animal Model (e.g., SHR, Wistar Rat) Anesthesia Anesthesia (for acute studies) Animal_Model->Anesthesia Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Baseline Record Baseline BP & HR Cannulation->Baseline Drug_Admin Administer this compound or Comparator (i.v., i.p., or p.o.) Baseline->Drug_Admin Data_Acquisition Continuously Record BP & HR Drug_Admin->Data_Acquisition Data_Analysis Analyze Changes from Baseline & Compare Groups Data_Acquisition->Data_Analysis

Experimental workflow for in vivo cardiovascular assessment.

cluster_berberine Berberine cluster_effects Cardiovascular Effects Berberine Berberine eNOS eNOS Berberine->eNOS Activation K_Channel K+ Channels Berberine->K_Channel Opening NO Nitric Oxide eNOS->NO sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation K_Channel->Vasodilation Hyperpolarization Hypotension Hypotension Vasodilation->Hypotension

Proposed mechanism of Berberine's vasodilatory effects.

References

Comparative Transcriptomics of Cells Treated with Canadine and Structurally-Related Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of Canadine and its structural and functional analog, Berberine (B55584). Due to the current absence of publicly available transcriptomic data for this compound-treated cells, this document leverages data from studies on Berberine to infer potential cellular responses to this compound. Additionally, it explores the known signaling pathways activated by this compound to provide a comprehensive mechanistic context.

Comparative Analysis of Gene Expression

While direct transcriptomic data for this compound is not yet available, studies on the structurally similar alkaloid Berberine offer valuable insights into the potential gene expression changes induced by this class of compounds. The following table summarizes key differentially expressed genes in human gastric cancer cells (AGS) treated with Berberine.

Table 1: Summary of Differentially Expressed Circular RNAs (circRNAs) in AGS Gastric Cancer Cells Treated with 50 µM Berberine for 48 hours

circRNA IDRegulationFold ChangeChromosomeStrandStart PositionEnd Position
hsa_circ_0003423Down-2.33chr1+155554605155556276
hsa_circ_0006702Down-2.04chr1+150983803150989501
circRNA2499Up2.01chr1-1735165617358784

Data extracted from a study on the effects of Berberine on circular RNA expression profiles in human gastric cancer cells.[1]

Experimental Protocols

The following protocols are based on methodologies used in transcriptomic studies of Berberine and provide a framework for conducting similar experiments with this compound.

1. Cell Culture and Treatment (Based on Berberine Studies)

  • Cell Lines: Human gastric cancer cell lines (AGS and HGC27) are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: For transcriptomic analysis, cells are treated with the compound of interest (e.g., 50 µM Berberine) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).

2. RNA Sequencing (RNA-Seq) Protocol

  • RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol reagent). RNA quality and quantity are assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.

  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA. The remaining RNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then purified.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).

  • Data Analysis: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the treated and control groups.

Workflow for Transcriptomic Analysis

G start Cell Culture & Treatment rna_extraction Total RNA Extraction start->rna_extraction library_prep rRNA Depletion & cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Mapping, DEG) sequencing->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: A generalized workflow for a typical transcriptomic study.

Signaling Pathways and Mechanistic Insights

This compound is known to modulate specific signaling pathways, which provides a basis for understanding its potential transcriptomic effects.

1. PI3K/Akt Signaling Pathway

This compound has been reported to promote the activation of the Akt signaling pathway. This pathway is a crucial regulator of cell survival, growth, and proliferation. Activation of Akt can lead to the phosphorylation and regulation of a host of downstream targets, including transcription factors that control the expression of genes involved in these cellular processes.[2]

Diagram of this compound-Induced Akt Signaling

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Targets (e.g., Transcription Factors) Akt->Downstream Regulates Gene_Expression Altered Gene Expression (Survival, Growth) Downstream->Gene_Expression Modulates

Caption: this compound activates the PI3K/Akt signaling cascade.

2. p38 MAP Kinase Pathway

Studies have also implicated this compound in the activation of the p38 MAP kinase pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3] Activation of this pathway can lead to the regulation of various transcription factors, thereby influencing the expression of genes related to the cell cycle and inflammatory responses.

3. Comparison with Berberine's Known Mechanisms

Berberine, the structural analog of this compound, has been shown to exert its anticancer effects by modulating multiple signaling pathways, including the MAPK and NF-κB pathways.[4] Transcriptomic analyses of Berberine-treated cells have revealed differential expression of genes involved in DNA replication, cell cycle, and apoptosis.[4] This suggests that this compound may have a similar multi-targeted effect on cellular gene expression.

Logical Relationship of this compound and Berberine Effects

G This compound This compound Structural_Similarity Structural Similarity This compound->Structural_Similarity Berberine Berberine Berberine->Structural_Similarity Transcriptomic_Effects Potential Similar Transcriptomic Effects Structural_Similarity->Transcriptomic_Effects

Caption: Structural similarity suggests potential overlap in effects.

Conclusion and Future Directions

While direct transcriptomic data for this compound is currently lacking, the information available for its structural analog, Berberine, combined with knowledge of its established signaling pathways, provides a strong foundation for hypothesizing its effects on gene expression. Future research employing RNA-sequencing on various cell lines treated with this compound is essential to elucidate its precise molecular mechanisms and to validate the inferences made in this guide. Such studies will be invaluable for the development of this compound as a potential therapeutic agent.

References

Assessing the Synergistic Potential of Canadine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic drug combinations offers a promising frontier in therapy. Canadine, a naturally occurring isoquinoline (B145761) alkaloid, presents an intriguing candidate for such investigations. While direct experimental data on the synergistic effects of this compound with other compounds is currently limited in publicly available research, its known biological activities suggest a strong potential for beneficial interactions. This guide provides a framework for assessing the synergistic effects of this compound, detailing relevant experimental protocols and potential mechanisms of action to inform future research.

Unveiling the Synergistic Promise of this compound

This compound, also known as tetrahydroberberine, is a bioactive compound found in several medicinal plants, including Hydrastis canadensis (goldenseal) and various Corydalis species. While research has focused on its individual properties, including antioxidant and cytotoxic effects, its potential in combination therapies remains largely unexplored.[1][2]

One of the most compelling pieces of evidence for this compound's synergistic potential comes from its interaction with thymidylate synthase (TS).[3] TS is a crucial enzyme in the DNA synthesis pathway and a well-established target for chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU).[4][5][6] By interacting with TS, this compound may enhance the efficacy of TS inhibitors, potentially allowing for lower, less toxic doses of these powerful drugs. This hypothesis, however, requires rigorous experimental validation.

A Roadmap for Assessing Synergy: Experimental Protocols

To investigate the potential synergistic effects of this compound, a systematic approach employing established in vitro methodologies is essential. The following protocols provide a detailed framework for such studies.

I. Checkerboard Assay for Synergy Determination

The checkerboard assay is a widely used method to assess the interaction between two compounds. It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a key metric for quantifying synergy.

Experimental Protocol:

  • Cell Culture: Culture the target cells (e.g., cancer cell lines, microbial strains) in the appropriate medium and conditions to achieve logarithmic growth.

  • Drug Preparation: Prepare stock solutions of this compound and the compound of interest (e.g., 5-fluorouracil) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the other compound along the columns. This creates a matrix of varying concentration combinations.

  • Cell Seeding: Add a standardized suspension of the target cells to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine cell viability or microbial growth in each well using a suitable assay, such as the MTT assay (for cell lines) or by measuring optical density (for microbial cultures).

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) for each compound alone.

    • For each well showing a predetermined level of inhibition (e.g., 50% or 90%), calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Compound X = (MIC of Compound X in combination) / (MIC of Compound X alone)

    • Calculate the FICI by summing the FIC values: FICI = FIC of this compound + FIC of Compound X.

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1

      • Indifference: 1 < FICI ≤ 4

      • Antagonism: FICI > 4

II. Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.

Experimental Protocol:

  • Dose-Response Curves: Generate dose-response curves for this compound and the other compound individually to determine their respective IC50 values.

  • Combination Studies: Perform experiments with various combinations of the two compounds at fixed ratios (e.g., based on their IC50 ratio).

  • Isobologram Construction:

    • Plot the IC50 concentration of this compound on the x-axis and the IC50 concentration of the other compound on the y-axis.

    • Draw a line connecting these two points. This is the "line of additivity."

    • Plot the concentrations of the two compounds that, in combination, produce the 50% inhibitory effect.

  • Interpretation:

    • If the data points for the combination fall below the line of additivity, the interaction is synergistic.

    • If the data points fall on the line, the interaction is additive.

    • If the data points fall above the line, the interaction is antagonistic.

Visualizing the Path to Discovery

To aid researchers in conceptualizing the assessment of this compound's synergistic effects, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cell Line/Microbial Strain Selection B Single-Agent Dose-Response Curves (this compound & Compound X) A->B C Checkerboard Assay B->C D Isobologram Analysis B->D E Determine FICI & CI Values C->E D->E F Cell Cycle Analysis E->F G Apoptosis Assays (e.g., Annexin V/PI staining) E->G H Western Blot for Key Proteins (e.g., Thymidylate Synthase) E->H I Gene Expression Analysis (qPCR) E->I J Animal Model Selection (e.g., Xenograft) I->J K Combination Therapy Efficacy Study J->K L Toxicity Assessment K->L M Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis K->M

Caption: Experimental Workflow for Assessing this compound Synergy.

G cluster_0 DNA Synthesis Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Product This compound This compound This compound->TS Inhibition/Modulation TS_Inhibitor TS Inhibitor (e.g., 5-Fluorouracil) TS_Inhibitor->TS Inhibition

References

comparing the neuroprotective effects of Canadine and its enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Canadine's Neuroprotective Properties Based on Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (±)-tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, including those of the Corydalis and Hydrastis genera. It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. This guide provides a comprehensive comparison of the neuroprotective effects of this compound, drawing upon available preclinical experimental data. While the primary focus is on this compound, it is important to note that a direct comparative analysis of the neuroprotective effects of its individual enantiomers, (+)-canadine and (-)-canadine, is not extensively available in the current scientific literature. This guide, therefore, summarizes the known effects of the racemic mixture and highlights the need for further research into the stereospecific activities of its enantiomers.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound. These studies predominantly focus on its antioxidant and anti-inflammatory properties in various in vitro models of neuronal injury.

Experimental Model Compound Tested Concentration(s) Key Findings Citation(s)
tert-butylhydroperoxide-induced oxidative stress in rat hepatocytesThis compoundNot specifiedStrong antioxidant capacity, protecting microsomal lipids from peroxidation.[1]
In vitro muscle wasting model (CT26 CM-treated C2C12 myotubes)This compoundNot specifiedAmeliorated muscle protein degradation by down-regulating muscle-specific E3 ligases.[1]
General review on isoquinoline alkaloidsTetrahydroberberine (this compound)Not specifiedExhibits a broad range of pharmacological properties including central nervous system inhibition, anti-cerebral ischemia, neuroprotection, and anti-inflammatory effects. Possesses potent antioxidant properties.[1]

Key Neuroprotective Mechanisms of this compound

Preclinical evidence suggests that this compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered around its antioxidant and anti-inflammatory activities. These mechanisms are crucial in mitigating the pathological processes underlying various neurodegenerative diseases.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage. This compound has demonstrated significant antioxidant properties. It has been shown to protect against oxidative stress induced by agents like tert-butylhydroperoxide, effectively shielding microsomal lipids from peroxidation[1]. This antioxidant activity is fundamental to its neuroprotective potential, as it helps to preserve cellular integrity and function in the face of oxidative insults.

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators, plays a critical role in the progression of neurodegenerative disorders. This compound has been reported to possess anti-inflammatory properties, which contribute to its neuroprotective profile[1]. By modulating inflammatory pathways, this compound can help to reduce the production of cytotoxic molecules and create a more favorable environment for neuronal survival. The multifaceted molecular mechanisms of berberine, a structurally related isoquinoline alkaloid, involve the modulation of numerous signaling pathways, including the PI3K/Akt and NF-κB pathways, to confer its neuroprotective effects[2][3].

Signaling Pathways in this compound's Neuroprotection

The neuroprotective effects of this compound are mediated by its influence on several key intracellular signaling pathways. Based on the known mechanisms of related isoquinoline alkaloids like berberine, a putative signaling pathway for this compound's action can be proposed.

Canadine_Neuroprotection_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Oxidative_Stress Oxidative Stress ROS ROS Oxidative_Stress->ROS Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Inflammatory_Stimuli->NF_kB This compound This compound This compound->ROS Inhibits This compound->NF_kB Inhibits PI3K PI3K This compound->PI3K Nrf2 Nrf2 This compound->Nrf2 Apoptosis Apoptosis ROS->Apoptosis Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Akt Akt PI3K->Akt Akt->NF_kB Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Pro_inflammatory_Cytokines->Apoptosis Apoptosis->Neuronal_Survival

Figure 1. Proposed signaling pathways for the neuroprotective effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to evaluate the neuroprotective effects of compounds like this compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment.

  • Cell Seeding: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and incubated for 24 hours to allow for cell attachment and growth.

  • Treatment: The cells are then treated with the test compound (e.g., this compound) at various concentrations, along with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

  • Induction of Oxidative Stress: After an incubation period, a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is added to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. The antioxidant capacity of the test compound is determined by its ability to quench the fluorescence generated by the oxidation of DCFH-DA.

  • Data Analysis: The results are often expressed as quercetin (B1663063) equivalents, providing a standardized measure of antioxidant activity[4].

Cell Viability Assays (e.g., MTT Assay)

These assays are used to assess the ability of a compound to protect cells from toxic insults.

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured in appropriate media.

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide, glutamate) is added to the cell culture to induce cell death.

  • Treatment: The cells are co-treated with the neurotoxic agent and the test compound (e.g., this compound) at various concentrations.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan (B1609692).

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound possesses significant neuroprotective properties, primarily through its antioxidant and anti-inflammatory actions. These effects are mediated by the modulation of key signaling pathways, including the PI3K/Akt and Nrf2 pathways, and the inhibition of pro-inflammatory mediators like NF-κB.

However, a critical gap in the current understanding is the lack of direct comparative studies on the neuroprotective effects of the individual enantiomers of this compound. Future research should focus on isolating and evaluating (+)-canadine and (-)-canadine to determine if one enantiomer is more potent or possesses a more favorable therapeutic profile. Such studies are essential for the rational design and development of this compound-based therapeutics for neurodegenerative diseases. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound and its enantiomers in relevant animal models of neurological disorders.

References

Safety Operating Guide

Proper Disposal of Canadine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Canadine, also known as (S)-Tetrahydroberberine or Xanthopuccine. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Safety and Hazard Information

This compound is a benzylisoquinoline alkaloid and should be handled with care. The primary known hazard is that it is harmful if swallowed.[1] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

Key Safety Data for this compound:

IdentifierInformation
CAS Number 522-97-4[2][3]
Synonyms (±)-Tetrahydroberberine, Xanthopuccine, NSC 36351[2]
GHS Pictogram
Signal Word Warning
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statements P264, P270, P301+P317, P330, P501[1]

Experimental Protocols for Safe Disposal

While there are no experimental protocols for the chemical neutralization of this compound in a standard laboratory setting, the established protocol involves proper segregation, containment, and transfer of the waste to a certified disposal facility.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Safety glasses or goggles: To protect eyes from any potential splashes or airborne particles.

  • Chemical-resistant gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

All handling of solid this compound should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.

  • Collect Waste: Place the absorbed material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Waste Collection and Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials from spills, in a dedicated and clearly labeled hazardous waste container.

    • Ensure the container is made of a compatible material and can be securely sealed.

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Disposal:

    • Empty containers that held this compound should also be treated as hazardous waste.

    • If institutional procedures allow, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinsate as hazardous waste.

  • Final Disposal:

    • The collected hazardous waste must be disposed of through a licensed and professional waste disposal service.[4]

    • Follow all local, provincial, and federal regulations for the disposal of chemical waste. In Canada, hazardous waste management is regulated by both federal and provincial authorities, such as Environment and Climate Change Canada (ECCC).[5][6]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CanadineDisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Preparation handling Handle in Ventilated Area (Fume Hood) ppe->handling spill_check Spill Occurs? handling->spill_check spill_management Spill Management: 1. Contain Spill 2. Collect Waste 3. Decontaminate Area spill_check->spill_management Yes waste_generation Generate this compound Waste (Unused chemical, contaminated items) spill_check->waste_generation No (Normal Use) collect_waste Collect in Labeled Hazardous Waste Container spill_management->collect_waste waste_generation->collect_waste contact_ehs Contact Institutional EHS for Waste Pickup collect_waste->contact_ehs Segregation professional_disposal Disposal by Licensed Professional Waste Service contact_ehs->professional_disposal Coordination end End: Safe Disposal professional_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Personal protective equipment for handling Canadine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Canadine. The following procedures are based on established laboratory safety protocols and available data on this compound and related compounds.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.[1][2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl gloves.[2][3] Always inspect gloves before use and wash the exterior before removing them.[3]

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[1]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1] If significant aerosolization is expected or ventilation is inadequate, a respirator may be necessary.[2]

Toxicity Data

While comprehensive toxicity data for this compound is limited, the following acute toxicity data in mice has been reported:

Route of AdministrationLD50 (mg/kg) in mice
Oral940[4]
Subcutaneous (s.c.)790[4]
Intravenous (i.v.)100[4]

LD50: The lethal dose for 50% of the test population.

It is important to note that some studies suggest this compound has a low toxic effect.[5][6]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to ensure safety when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep_workspace Prepare workspace: - Ensure fume hood is operational - Gather all necessary equipment prep_ppe->prep_workspace handling_weigh Weigh this compound in a fume hood or ventilated enclosure prep_workspace->handling_weigh Proceed to handling handling_prepare Prepare solutions or conduct experiment within the fume hood handling_weigh->handling_prepare cleanup_decontaminate Decontaminate surfaces and equipment handling_prepare->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of waste in a labeled, sealed hazardous waste container cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE in the correct sequence cleanup_dispose->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Step-by-Step Handling Protocol

  • Preparation:

    • Before handling this compound, ensure you are wearing the appropriate PPE as outlined above.[1][2][3]

    • Prepare your workspace by ensuring a chemical fume hood or other well-ventilated area is available and functioning correctly.[1]

    • Gather all necessary materials and equipment before starting your work to minimize movement in and out of the handling area.

  • Handling:

    • If working with powdered this compound, conduct all weighing and manipulation within a chemical fume hood to prevent inhalation of airborne particles.

    • Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

    • Keep containers of this compound closed when not in use.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

    • Clean the spill area thoroughly.[1]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste this compound and materials contaminated with it (e.g., gloves, absorbent materials, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

    • Do not mix with other waste streams unless permitted by your institution's environmental health and safety office.[1]

  • Disposal Method:

    • The recommended method for the disposal of chemical waste is through a licensed chemical waste disposal service, which will typically involve incineration.[1]

    • Under no circumstances should this compound be discharged into the sewer system or allowed to contaminate soil or water.[1]

  • Regulatory Compliance:

    • All waste disposal must be carried out in accordance with local, provincial, and federal regulations. In Canada, guidelines for the management of biomedical and hazardous waste should be followed.[7][8]

cluster_collection Waste Collection cluster_disposal Disposal Pathway collect_solid Solid Waste (e.g., contaminated gloves, wipes) container Place in a dedicated, labeled, sealed hazardous waste container collect_solid->container collect_liquid Liquid Waste (e.g., solutions containing this compound) collect_liquid->container collect_sharps Contaminated Sharps collect_sharps->container storage Temporary storage in a designated hazardous waste accumulation area container->storage Follow institutional protocols transport Transport by a licensed hazardous waste contractor storage->transport incineration Final disposal via controlled incineration transport->incineration

Caption: Logical flow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.